Onvansertib
描述
This compound is an orally bioavailable, adenosine triphosphate (ATP) competitive inhibitor of polo-like kinase 1 (PLK1; PLK-1; STPK13), with potential antineoplastic activity. Upon administration, this compound selectively binds to and inhibits PLK1, which disrupts mitosis and induces selective G2/M cell-cycle arrest followed by apoptosis in PLK1-overexpressing tumor cells. PLK1, named after the polo gene of Drosophila melanogaster, is a serine/threonine kinase that is crucial for the regulation of mitosis, and plays a key role in tumor cell proliferation. PLK1 expression is upregulated in a variety of tumor cell types and high expression is associated with increased aggressiveness and poor prognosis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
ATP-competitive polo-like kinase 1 (Plk1) inhibito
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-(2-hydroxyethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N8O3/c1-33-6-8-34(9-7-33)15-3-5-18(38-24(25,26)27)17(12-15)30-23-29-13-14-2-4-16-20(22(28)37)32-35(10-11-36)21(16)19(14)31-23/h3,5,12-13,36H,2,4,6-11H2,1H3,(H2,28,37)(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLVBNKYJGBCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025917 | |
| Record name | Onvansertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034616-18-6 | |
| Record name | Onvansertib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034616186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Onvansertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15110 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Onvansertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ONVANSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67RM91WDHQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Onvansertib: A Technical Guide to PLK1 Inhibition and Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onvansertib (formerly PCM-075 or NMS-1286937) is a highly selective, orally bioavailable, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1, a serine/threonine kinase, is a critical regulator of mitotic progression, and its overexpression is a common feature in a wide range of human cancers, often correlating with poor prognosis. This compound's mechanism of action centers on the disruption of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing preclinical and clinical data, providing detailed experimental protocols for its evaluation, and visualizing key pathways and workflows.
Introduction to this compound and PLK1
Polo-like kinase 1 (PLK1) is a master regulator of the cell cycle, with pivotal roles in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[2][4][5][6] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2 and M phases. In numerous malignancies, PLK1 is overexpressed, contributing to uncontrolled cell proliferation and genomic instability. This makes PLK1 an attractive target for anticancer therapy.
This compound is a third-generation PLK1 inhibitor designed for high selectivity and oral bioavailability.[7][8] Preclinical studies have demonstrated its potent anti-tumor activity across a spectrum of solid and hematologic malignancies, both as a single agent and in combination with other therapies.[1][7][9] Clinical trials are actively evaluating its safety and efficacy in various cancer types, including acute myeloid leukemia (AML) and metastatic colorectal cancer (mCRC).[3][9][10][11]
Mechanism of Action: PLK1 Inhibition and Mitotic Arrest
This compound selectively binds to the ATP-binding pocket of PLK1, inhibiting its kinase activity.[1][3] This inhibition disrupts the downstream signaling cascade orchestrated by PLK1, which is essential for proper mitotic progression. The primary consequence of PLK1 inhibition by this compound is the induction of mitotic arrest at the G2/M phase of the cell cycle.[1][4][12] This arrest is characterized by the accumulation of cells with 4N DNA content. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[4][12]
Below is a diagram illustrating the PLK1 signaling pathway and the mechanism of this compound-induced mitotic arrest.
Caption: PLK1 signaling pathway and this compound's mechanism of action.
Preclinical Data
This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range, highlighting its potency.
In Vitro Efficacy
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A2780 | Ovarian Cancer | 42 | [12][13] |
| AmL-NS8 | Acute Myeloid Leukemia | 36 | [2] |
| A549 | Lung Adenocarcinoma | In the nanomolar range | [1][14] |
| PC-9 | Lung Adenocarcinoma | In the nanomolar range | [1][14] |
| DLD1 KRAS MUT | Colorectal Cancer | ~25 | [15] |
| HCT116 | Colorectal Cancer | Not specified | [15] |
| Group 3 Medulloblastoma | Medulloblastoma | 4.90 - 6 | [16] |
| SHH Medulloblastoma | Medulloblastoma | up to 27.94 | [16] |
| Normal Human Astrocytes (NHA) | Normal Brain Cells | 131.60 | [16] |
| ARK-1 | Uterine Serous Carcinoma | 22.71 | [4] |
| SPEC-2 | Uterine Serous Carcinoma | 45.34 | [4] |
| MCAS | Mucinous Ovarian Cancer | In the nanomolar range | [17] |
| EFO27 | Mucinous Ovarian Cancer | In the nanomolar range | [17] |
| JHOM1 | Mucinous Ovarian Cancer | In the nanomolar range | [17] |
In Vivo Efficacy
In vivo studies using xenograft models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition with this compound treatment.
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| A549 | Lung Adenocarcinoma | This compound (60 mg/kg, p.o.) | Significant reduction in tumor growth and weight | [1][14] |
| HCT116 (KRAS-mutant) | Colorectal Cancer | This compound + Irinotecan | Significantly more profound tumor growth inhibition compared to single agents; 50% of mice showed tumor regression | [15] |
| KRAS-mutant CRC | Colorectal Cancer | This compound + Bevacizumab | Robust antitumor activity, superior to individual treatments | [18] |
| Medulloblastoma | Medulloblastoma | This compound + Radiation | Marked tumor regression | [16] |
Clinical Data
This compound is being evaluated in several clinical trials, both as a monotherapy and in combination with standard-of-care agents. The data from these trials are promising, particularly in hematologic malignancies and solid tumors with specific genetic mutations.
Acute Myeloid Leukemia (AML)
A Phase 1b/2 study (NCT03303339) evaluated this compound in combination with decitabine or low-dose cytarabine (LDAC) in patients with relapsed or refractory AML.[9][19]
| Combination Therapy | Dose | Overall Response Rate (CR/CRi) | Key Findings | Reference |
| This compound + Decitabine | 60 mg/m² (MTD) | 24% (5/21 evaluable patients) | Well-tolerated; decrease in mutant ctDNA associated with clinical response. | [9][20] |
| This compound + Decitabine | Not specified | 20% (9/45 patients) | 55% of responders had a splicing factor mutation; durable responses observed. | [18] |
Metastatic Colorectal Cancer (mCRC)
Several trials have investigated this compound in combination with FOLFIRI and bevacizumab for KRAS-mutant mCRC.
Phase 1b/2 Study (NCT03829410) [10][11]
| Patient Population | This compound Dose (RP2D) | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Reference |
| Second-line KRAS-mutant mCRC (n=18, Phase 1b) | 15 mg/m² | 44% (Partial Response) | 9.5 months | Not specified | [10] |
| Second-line KRAS-mutant mCRC (n=53, Phase 2) | 15 mg/m² | 26.4% | 11.7 months | 8.4 months | [3][11] |
| - Bevacizumab-naïve (n=13) | 15 mg/m² | 76.9% | Not Reached | 14.9 months | [3][11] |
| - Bevacizumab-exposed (n=40) | 15 mg/m² | 10.0% | Not specified | 6.6 months | [3][11] |
Phase 2 Randomized Study (CRDF-004, NCT05593328) [1]
| Treatment Arm | Objective Response Rate (ORR) |
| This compound (20 mg) + SOC | 50% (5/10) |
| This compound (30 mg) + SOC | 64% (7/11) |
| SOC alone (Control) | 33% (3/9) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following are generalized protocols for key in vitro and in vivo assays.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.[1]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[12][16]
-
Assay Procedure:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the IC50 values by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Treatment: Seed cells and treat with this compound for the desired time (e.g., 48 hours).[1]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.[1]
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.[1][22]
-
Staining:
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo) to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.[1]
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for a specified duration (e.g., 48 hours).[1]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[2]
-
Staining:
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
-
Analysis: Differentiate cell populations based on their fluorescence:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 A549 cells) into the flank of immunodeficient mice (e.g., nude mice).[1]
-
Tumor Growth: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: Volume = (length × width²) / 2.[1]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[25] Administer this compound orally at the desired dose and schedule (e.g., 60 mg/kg, daily).[1] The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Visualizing Workflows
Preclinical Evaluation Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a PLK1 inhibitor like this compound.
Caption: A generalized preclinical evaluation workflow for this compound.
Conclusion
This compound is a promising, selective PLK1 inhibitor with a well-defined mechanism of action involving the induction of mitotic arrest and apoptosis in cancer cells. Preclinical data have consistently demonstrated its potent anti-tumor activity, and ongoing clinical trials are showing encouraging results in various malignancies, particularly in combination with standard-of-care therapies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other PLK1 inhibitors. As our understanding of the molecular drivers of cancer deepens, targeted therapies like this compound hold the potential to provide more effective and less toxic treatment options for patients.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. This compound inhibits cell proliferation and increases sensitivity to paclitaxel in uterine serous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. OUH - Protocols [ous-research.no]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 17. researchgate.net [researchgate.net]
- 18. Cardiff Oncology Presents Data at ASH Demonstrating the Safety and Anti-Leukemic Activity of this compound in Patients with Relapsed/Refractory AML [prnewswire.com]
- 19. Cardiff Oncology Reports Positive Initial Efficacy Data for this compound in Metastatic Colorectal Cancer and Secures $40 Million Financing | Nasdaq [nasdaq.com]
- 20. A Phase Ib Study of this compound, a Novel Oral PLK1 Inhibitor, in Combination Therapy for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ch.promega.com [ch.promega.com]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. kumc.edu [kumc.edu]
- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Onvansertib's Role in Inducing Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onvansertib (formerly PCM-075) is a highly selective, third-generation, oral inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in cell cycle regulation. Overexpressed in a multitude of human cancers, PLK1 is a key regulator of mitosis. Its inhibition by this compound leads to mitotic arrest, predominantly at the G2/M checkpoint, and subsequent induction of apoptosis in cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces apoptosis, supported by a compilation of preclinical and clinical data. Detailed experimental protocols for key assays and visualizations of the core signaling pathways are presented to facilitate further research and development in this area.
Introduction: this compound and its Target, PLK1
Polo-like kinase 1 (PLK1) is a master regulator of mitotic progression, involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1] Its expression is tightly regulated throughout the cell cycle, peaking at the G2/M transition. In numerous malignancies, including acute myeloid leukemia (AML), colorectal cancer, breast cancer, and endometrial cancer, PLK1 is significantly overexpressed, often correlating with poor prognosis.[1][2] This overexpression makes PLK1 an attractive therapeutic target.
This compound is a potent and selective ATP-competitive inhibitor of PLK1.[1] By binding to the kinase domain of PLK1, this compound disrupts its catalytic activity, leading to a cascade of events that culminate in the selective elimination of cancer cells through apoptosis.[3] Preclinical studies have consistently demonstrated this compound's ability to induce G2/M arrest and apoptosis in various cancer cell lines.[1] Furthermore, clinical trials are evaluating its efficacy and safety, both as a monotherapy and in combination with standard-of-care treatments.[4][5]
Mechanism of Action: this compound-Induced Apoptosis
The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of apoptosis following a prolonged mitotic arrest. This process involves a complex interplay of signaling pathways that regulate cell cycle checkpoints and programmed cell death.
Mitotic Arrest at the G2/M Checkpoint
Inhibition of PLK1 by this compound disrupts the formation of a functional mitotic spindle, leading to the activation of the spindle assembly checkpoint (SAC). This results in a prolonged arrest of cells in the G2/M phase of the cell cycle.[1] This arrest prevents the proper segregation of chromosomes, leading to mitotic catastrophe and ultimately, apoptosis.[6]
Modulation of Apoptotic Regulators
This compound-induced apoptosis is mediated by the regulation of key pro- and anti-apoptotic proteins. Preclinical studies have shown that treatment with this compound leads to:
-
Downregulation of Anti-Apoptotic Proteins: A notable decrease in the expression of anti-apoptotic proteins such as Mcl-1 and Bcl-2 has been observed in cancer cells treated with this compound.[2]
-
Upregulation of Pro-Apoptotic Markers: this compound treatment results in an increased expression of pro-apoptotic markers, including cleaved caspase-3 and cleaved poly (ADP-ribose) polymerase (PARP).[2][7] The cleavage of these proteins is a hallmark of apoptosis.
Induction of DNA Damage
The mitotic disruption caused by this compound can also lead to DNA damage.[2] This DNA damage can further activate apoptotic signaling pathways, contributing to the overall cytotoxic effect of the drug.
Signaling Pathways
The induction of apoptosis by this compound is orchestrated through a series of interconnected signaling pathways. The primary pathway is initiated by the inhibition of PLK1, leading to mitotic arrest and the subsequent activation of the intrinsic apoptotic pathway.
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize the quantitative data from various preclinical studies demonstrating the apoptotic effects of this compound in different cancer cell lines.
Table 1: Induction of Apoptosis by this compound in Endometrial Cancer Cells
| Cell Line | This compound Concentration (nM) | Treatment Duration | Assay | Result | Reference |
| KLE | 25 | 14 h | Cleaved Caspase-3 ELISA | Significant increase | [4] |
| KLE | 50 | 14 h | Cleaved Caspase-3 ELISA | 1.24-fold increase vs. control | [4] |
| EC-023 | 25 | 14 h | Cleaved Caspase-3 ELISA | Significant increase | [4] |
| EC-023 | 50 | 14 h | Cleaved Caspase-3 ELISA | 2.07-fold increase vs. control | [4] |
| ARK-1 (Uterine Serous) | 10 (in combination with 1 nM Paclitaxel) | 12 h | Cleaved Caspase-3 ELISA | 1.79-fold increase | [2] |
| SPEC-2 (Uterine Serous) | 10 (in combination with 1 nM Paclitaxel) | 12 h | Cleaved Caspase-3 ELISA | - | [2] |
Table 2: Induction of Apoptosis by this compound in Lung Adenocarcinoma Cells
| Cell Line | This compound Concentration | Treatment Duration | Assay | Result | Reference |
| A549 | Increasing concentrations | 48 h | Annexin V-FITC Flow Cytometry | Dose-dependent increase in apoptotic cells | [7] |
| PC-9 | Increasing concentrations | 48 h | Annexin V-FITC Flow Cytometry | Dose-dependent increase in apoptotic cells | [7] |
| A549 | Not specified | Not specified | Western Blot | Increased Cleaved PARP | [7] |
| PC-9 | Not specified | Not specified | Western Blot | Increased Cleaved PARP | [7] |
Table 3: Synergistic Induction of Apoptosis with this compound Combinations
| Cancer Type | Cell Lines | Combination Agent | Assay | Key Finding | Reference |
| HR+ Breast Cancer | ER+ breast cancer cell lines | Paclitaxel | TUNEL Assay | Pronounced apoptosis compared to monotherapies | [8] |
| Endometrial Cancer | KLE, EC-023 | Paclitaxel (1 nM) | Cleaved Caspase-3 ELISA | 2.01-fold (KLE) and 1.79-fold (EC-023) increase with 25 nM this compound | [4] |
| KRAS-Mutant Colorectal Cancer | HCT116 Xenograft | Irinotecan | Not specified | Profound tumor growth inhibition | [9] |
| KRAS-Mutant Colorectal Cancer | 3 Xenograft Models | Bevacizumab | Immunohistochemistry | Increased apoptosis compared to monotherapies | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate this compound-induced apoptosis.
Annexin V-FITC Apoptosis Assay (Flow Cytometry)
This protocol is adapted from a study on lung adenocarcinoma cells.[7]
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
Materials:
-
Cancer cell lines (e.g., A549, PC-9)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 48 hours.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the medium.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cleaved Caspase-3 ELISA
This protocol is based on a study in endometrial cancer cells.[4]
Objective: To quantify the activity of cleaved caspase-3 as a marker of apoptosis.
Materials:
-
Cancer cell lines (e.g., KLE, EC-023)
-
This compound
-
Cleaved Caspase-3 ELISA Kit
-
Cell Lysis Buffer
-
Microplate Reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with different concentrations of this compound for 14 hours.
-
Cell Lysis: Lyse the cells according to the ELISA kit manufacturer's instructions to release cellular proteins.
-
ELISA Assay:
-
Add cell lysates to the wells of the ELISA plate pre-coated with a capture antibody for cleaved caspase-3.
-
Incubate to allow binding of the target protein.
-
Wash the wells to remove unbound components.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the wells again.
-
Add the enzyme substrate and incubate to allow for color development.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of cleaved caspase-3.
Western Blot for Apoptotic Markers
Objective: To detect the expression levels of key apoptotic proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-Mcl-1, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate. Visualize the protein bands using an imaging system. β-actin is typically used as a loading control.
Conclusion and Future Directions
The preclinical and emerging clinical data strongly support the role of this compound as a potent inducer of apoptosis in a wide range of cancer cells. Its mechanism of action, centered on the inhibition of the master mitotic regulator PLK1, provides a clear rationale for its therapeutic application. The ability of this compound to synergize with standard-of-care chemotherapies and other targeted agents highlights its potential to overcome drug resistance and improve patient outcomes.
Future research should continue to explore the intricate molecular details of this compound-induced apoptosis, including the identification of predictive biomarkers to guide patient selection. Further investigation into novel combination strategies and the mechanisms of potential resistance will be crucial for optimizing the clinical application of this promising anti-cancer agent. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance the development of this compound and other PLK1 inhibitors for the treatment of cancer.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. This compound inhibits cell proliferation and increases sensitivity to paclitaxel in uterine serous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound exhibits anti-proliferative and anti-invasive effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cardiffoncology.com [cardiffoncology.com]
- 9. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical In Vitro Studies of Onvansertib: A Technical Guide
Introduction
Onvansertib (also known as NMS-P937, PCM-075, or NMS1286937) is an orally bioavailable and highly selective adenosine triphosphate (ATP) competitive inhibitor of Polo-like Kinase 1 (PLK1).[1][2][3][4] PLK1, a serine/threonine kinase, is a critical regulator of multiple stages of mitosis, including mitotic entry, centrosome maturation, and cytokinesis.[2][5][6] Its overexpression is a common feature in a wide array of human cancers and is often associated with aggressive tumor behavior and poor prognosis.[5][6][7] Consequently, PLK1 has emerged as a promising therapeutic target.[6][8] this compound selectively binds to and inhibits PLK1, leading to a disruption of mitosis, G2/M cell-cycle arrest, and subsequent apoptosis in cancer cells.[1][3][8] This document provides a comprehensive overview of the preclinical in vitro studies of this compound, detailing its mechanism of action, anti-proliferative activity across various cancer cell lines, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of PLK1.[2] This inhibition disrupts the normal progression of the cell cycle, primarily causing an arrest at the G2/M phase.[5][8][9][10] This mitotic arrest ultimately triggers cellular stress and programmed cell death (apoptosis).[1][5][6][9] Preclinical studies have shown that this compound's inhibition of PLK1 affects several downstream signaling pathways implicated in cancer cell proliferation and survival. For instance, treatment with this compound has been shown to decrease the activity of the AKT/mTOR pathway and the β-catenin/c-Myc signaling pathway.[5][9][11]
Data Presentation: In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a broad spectrum of cancer cell lines, often at nanomolar concentrations.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| ARK-1 | Uterine Serous Carcinoma | 22.71 | [9] |
| SPEC-2 | Uterine Serous Carcinoma | 45.34 | [9] |
| A549 | Lung Adenocarcinoma | In nanomolar range | [5] |
| PC-9 | Lung Adenocarcinoma | In nanomolar range | [5] |
| Group 3 MB | Medulloblastoma | 4.90 - 6.0 | [8] |
| SHH MB | Medulloblastoma | 27.94 | [8] |
| NHA | Normal Human Astrocytes | 131.60 | [8] |
| A2780 | Ovarian Cancer | 42 | [1] |
| AmL-NS8 | Leukemia | 36 | [4] |
| General Panel | Various Solid Tumors & Hematologic Malignancies | < 100 nM for 60 of 137 cell lines | [4] |
Table 2: Effects of this compound on Cell Cycle Distribution
This compound treatment leads to a significant increase in the proportion of cells in the G2 phase of the cell cycle.
| Cell Line | Treatment Dose (nM) | Duration (h) | % of Cells in G2 Phase (Control) | % of Cells in G2 Phase (Treated) | Reference |
| ARK-1 | 25 | 24 | 31.75% | 42.50% | [9] |
| SPEC-2 | 50 | 24 | 21.10% | 49.52% | [9] |
| KLE | 50 | 24 | 14.5% | 31.6% | [10] |
| EC-023 | 50 | 24 | 16.3% | 28.7% | [10] |
Table 3: Effects of this compound on Other Cellular Processes in Uterine Serous Carcinoma Cells
| Cellular Process | Cell Line | Treatment Dose (nM) | % Inhibition/Change vs. Control | Reference |
| Colony Formation | ARK-1 | 25 | 96% decrease | [9] |
| Colony Formation | SPEC-2 | 50 | 98% decrease | [9] |
| Cellular Adhesion | ARK-1 | 25 | 21.5% decrease | [9] |
| Cellular Adhesion | SPEC-2 | 50 | 19.1% decrease | [9] |
| Cell Migration | ARK-1 | 25 | 2.17-fold increase in wound width | [9] |
Experimental Protocols
Standardized protocols are crucial for the in vitro evaluation of anticancer agents like this compound.
Cell Viability Assay (MTT or CellTiter-Glo)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Principle: Tetrazolium salts (like MTT) are reduced by metabolically active cells to form a colored formazan product, while the CellTiter-Glo assay quantifies ATP, an indicator of metabolically active cells.
-
Protocol Outline:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[1][5]
-
Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 500 nM) and a vehicle control (DMSO).[5][9]
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified incubator.[1][6][9]
-
Reagent Addition:
-
Data Acquisition: Measure the absorbance at 450 nm for the MTT assay using a spectrophotometer or luminescence for the CellTiter-Glo assay using a luminometer.[1][5]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results on a dose-response curve to determine the IC50 value using a sigmoidal fitting algorithm.[1]
-
Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for differentiation between cell cycle phases.
-
Protocol Outline:
-
Treatment: Culture cells and treat them with various concentrations of this compound for 24-48 hours.[5][9]
-
Harvesting: Collect the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).[5]
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[5]
-
Staining: Wash the fixed cells to remove ethanol and resuspend them in a PI staining solution containing RNase A. Incubate in the dark at room temperature for 10-30 minutes.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[5]
-
Analysis: Use cell cycle analysis software (e.g., FlowJo) to generate histograms and quantify the percentage of cells in the G1, S, and G2/M phases.[5]
-
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-linked secondary antibodies.
-
Protocol Outline:
-
Cell Lysis: Treat cells with this compound for a specified duration (e.g., 6-24 hours), then wash with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11][12]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., PLK1, p-AKT, Cyclin B1, β-actin) overnight at 4°C.[5][9][11]
-
Secondary Antibody & Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control like β-actin.
-
Summary of Cellular Effects
The in vitro data collectively demonstrate that this compound is a potent inhibitor of PLK1. Its mechanism of action translates into significant anti-cancer effects across various tumor types.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cardiffoncology.com [cardiffoncology.com]
- 8. A novel PLK1 inhibitor this compound effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits cell proliferation and increases sensitivity to paclitaxel in uterine serous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound exhibits anti-proliferative and anti-invasive effects in endometrial cancer [frontiersin.org]
- 11. This compound exhibits anti-proliferative and anti-invasive effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 13. e-century.us [e-century.us]
Onvansertib's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onvansertib (PCM-075) is a potent and selective, orally bioavailable inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle.[1][2][3] Overexpressed in a multitude of human cancers, PLK1 is a critical mediator of mitotic progression, and its inhibition represents a promising therapeutic strategy.[1][4][5][6] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its profound effects on cell cycle progression, DNA damage, and apoptosis. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field of oncology and drug development.
Introduction to this compound and PLK1
Polo-like kinase 1 (PLK1) is a master regulator of mitosis, involved in multiple key processes including mitotic entry, centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[2][7] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2 and M phases.[4][7] In many malignancies, PLK1 is overexpressed and its elevated levels often correlate with a poor prognosis.[1][5][6][8]
This compound is a highly selective, ATP-competitive inhibitor of PLK1.[2][9] By targeting PLK1, this compound disrupts the normal progression of mitosis, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[3][9][10] This targeted approach has demonstrated significant anti-tumor activity in a range of preclinical models and is currently under investigation in multiple clinical trials.[2][11]
Mechanism of Action: this compound's Effect on Cell Cycle Progression
The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of mitotic arrest, specifically at the G2/M phase of the cell cycle.[1][12] This arrest is a direct consequence of PLK1 inhibition and the subsequent disruption of critical mitotic events.
Induction of G2/M Arrest
Numerous studies have demonstrated that treatment with this compound leads to a significant accumulation of cells in the G2/M phase.[1][5][11][12] This is a hallmark of PLK1 inhibition. PLK1 is essential for the activation of the Cyclin B-CDK1 complex, which is the master regulator of entry into mitosis.[1] this compound's inhibition of PLK1 prevents the activation of this complex, thereby blocking cells from proceeding into mitosis.[1]
Key molecular events following this compound treatment include:
-
Increased Cyclin B levels: Cells arrested in G2/M often show an accumulation of Cyclin B.[1]
-
Decreased CDK1 activity: Inhibition of PLK1 leads to the loss of CDK1, a critical kinase for mitotic entry.[1]
-
Disrupted Spindle Assembly: PLK1 is crucial for the maturation of centrosomes and the formation of a functional bipolar spindle.[1][7][8] Inhibition of PLK1 by this compound leads to mitotic defects, including chromosome misalignment.[5]
Downstream Effects: DNA Damage and Apoptosis
Prolonged mitotic arrest induced by this compound ultimately triggers cellular apoptosis.[1][11][13] This programmed cell death is characterized by the activation of caspases and the cleavage of key cellular substrates.
Furthermore, this compound has been shown to induce DNA damage.[1][11] This can be observed through the phosphorylation of H2A.X (γH2AX), a sensitive marker of DNA double-strand breaks.[1][11] The inhibition of PLK1 can also impair the DNA damage response, preventing cells from repairing DNA lesions before entering mitosis, thus leading to mitotic catastrophe.[5]
Key markers of this compound-induced apoptosis and DNA damage include:
-
Increased Cleaved PARP and Caspase-3: These are classic indicators of an active apoptotic cascade.[1]
-
Increased Annexin-V staining: This indicates the externalization of phosphatidylserine, an early apoptotic event.[1]
-
Increased γH2AX levels: This signifies the presence of DNA double-strand breaks.[11]
-
Modulation of Bcl-2 family proteins: this compound treatment has been associated with a decrease in the anti-apoptotic proteins Mcl-1 and Bcl-2, and an increase in the pro-apoptotic protein Bax.[11][12]
Quantitative Data on this compound's Activity
The following tables summarize the quantitative data on this compound's efficacy in various cancer cell lines, as reported in preclinical studies.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| D425 | Medulloblastoma (Group 3) | Low nanomolar range | [1] |
| D458 | Medulloblastoma (Group 3) | Low nanomolar range | [1] |
| AML cell lines | Acute Myeloid Leukemia | Nanomolar concentrations | [2] |
| NMS-1286937 | (Biochemical Assay) | 36 | [9] |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines.
| Cell Line | Treatment | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (this compound) | Reference |
| ARK-1 | 25 nM this compound | 31.75% | 42.50% | [12] |
| SPEC-2 | 50 nM this compound | 21.10% | 49.52% | [12] |
Table 2: Effect of this compound on Cell Cycle Distribution.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflows used to study its effects.
Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.
Caption: Workflow for analyzing this compound's effects on cancer cells.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is designed to assess the distribution of cells in different phases of the cell cycle following this compound treatment using propidium iodide (PI) staining.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 500 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Gate the cell population to exclude debris and doublets. The data can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][15][16][17]
Western Blotting for Cell Cycle and Apoptosis Markers
This protocol details the detection of key proteins involved in cell cycle regulation and apoptosis following this compound treatment.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer on ice. Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein extract.[18][19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The band intensities can be quantified using densitometry software and normalized to a loading control like β-actin.[20][21][22]
Conclusion
This compound represents a promising targeted therapy that effectively disrupts cell cycle progression in cancer cells by inhibiting the master mitotic regulator, PLK1. Its mechanism of action, centered on inducing a robust G2/M arrest and subsequent apoptosis, is well-supported by preclinical data. The experimental protocols provided in this guide offer a framework for researchers to further investigate the cellular and molecular effects of this compound and other PLK1 inhibitors. As our understanding of the intricacies of cell cycle control in cancer continues to evolve, targeted agents like this compound will likely play an increasingly important role in the development of more effective and personalized cancer treatments.
References
- 1. A novel PLK1 inhibitor this compound effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Polo-like kinase 1 inhibitor this compound represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 10. targetedonc.com [targetedonc.com]
- 11. This compound exhibits anti-proliferative and anti-invasive effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits cell proliferation and increases sensitivity to paclitaxel in uterine serous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. addgene.org [addgene.org]
Onvansertib's Activity in Hematologic Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Onvansertib (formerly PCM-075 or NMS-1286937) is an oral, highly selective, third-generation Polo-like kinase 1 (PLK1) inhibitor currently under investigation for the treatment of various solid and hematologic malignancies.[1][2] PLK1, a serine/threonine kinase, is a critical regulator of mitosis, and its overexpression is a common feature in many cancers, including acute myeloid leukemia (AML), where it is associated with poor prognosis.[3][4] this compound's mechanism of action involves the induction of mitotic arrest, leading to apoptosis in cancer cells.[5][6] This technical guide provides a comprehensive overview of the preclinical and clinical activity of this compound in hematologic malignancies, with a focus on its mechanism of action, efficacy data, and relevant experimental protocols.
Mechanism of Action: PLK1 Inhibition
Polo-like kinase 1 (PLK1) is a master regulator of multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis.[3][4] Its overexpression in cancer cells allows for uncontrolled cell division. This compound is an ATP-competitive inhibitor of PLK1, demonstrating high specificity for PLK1 over other kinases, including other members of the PLK family.[3] By inhibiting PLK1, this compound disrupts the mitotic process, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][5]
Recent research also suggests a role for PLK1 in DNA damage repair. This provides a rationale for combining this compound with DNA-damaging agents, as PLK1 inhibition may prevent cancer cells from repairing the damage induced by chemotherapy, thus enhancing its cytotoxic effects.
Signaling Pathway
The following diagram illustrates the central role of PLK1 in cell cycle progression and the mechanism of action for this compound.
Preclinical Activity
This compound has demonstrated potent in vitro and in vivo antitumor activity in preclinical models of hematologic malignancies, particularly in AML.
In Vitro Activity
This compound has shown significant anti-proliferative effects at nanomolar concentrations in various hematologic cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 15 | [3] |
| MV4-11 | Acute Myeloid Leukemia | 20 | [3] |
| HL-60 | Acute Myeloid Leukemia | 25 | [3] |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | <10 | [7] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | <10 | [7] |
Note: This table represents a selection of available data. IC50 values can vary depending on the assay conditions.
In Vivo Activity
In xenograft models of AML, this compound has demonstrated significant tumor growth inhibition and has been shown to enhance the antitumor activity of cytarabine.[3] In a disseminated AML model, the combination of this compound and cytarabine led to a significant increase in the survival of the animals.[8]
Clinical Activity in Hematologic Malignancies
The clinical development of this compound in hematologic malignancies has primarily focused on Acute Myeloid Leukemia (AML), particularly in the relapsed or refractory setting.
Acute Myeloid Leukemia (AML)
A Phase Ib/II clinical trial (NCT03303339) has evaluated this compound in combination with either low-dose cytarabine (LDAC) or decitabine in patients with relapsed or refractory AML.[9][10][11]
Table 2: Summary of Clinical Efficacy of this compound in Relapsed/Refractory AML (Decitabine Combination Arm)
| Endpoint | Result | Reference |
| Phase Ib | ||
| Maximum Tolerated Dose (MTD) | 60 mg/m² | [9][10] |
| Objective Response Rate (ORR) (CR/CRi) | 24% (5/21 evaluable patients) | [9][10] |
| Phase Ib/II (Updated Analysis) | ||
| Complete Remission/Complete Remission with incomplete hematologic recovery (CR/CRi) | 20% (9/45 patients) | [2][12] |
| Notable Finding | 55% of responders had a mutation in a splicing factor. | [2][12] |
| Durable Responses | Four patients remained on treatment with response durations of 9, 10, 17, and 20 months, respectively. | [12] |
CR = Complete Remission; CRi = Complete Remission with incomplete hematologic recovery.
The combination of this compound and decitabine was generally well-tolerated, with the most common grade 3/4 adverse events being related to myelosuppression, which is expected with this class of agents.[9] A key finding from these studies was the correlation between a decrease in mutant circulating tumor DNA (ctDNA) during the first cycle of therapy and clinical response.[9]
Other Hematologic Malignancies
Preclinical studies have suggested potential synergy of this compound with other agents in lymphomas.[13] However, clinical data on the activity of this compound in other hematologic malignancies such as Acute Lymphoblastic Leukemia (ALL), Chronic Myeloid Leukemia (CML), and Multiple Myeloma (MM) are limited at this time. Further investigation in these areas is warranted.
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.
Protocol:
-
Seed hematologic malignancy cell lines in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.[14]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Protocol:
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[8][15][16]
In Vivo Xenograft Model
This model is used to evaluate the in vivo efficacy of this compound.
Protocol:
-
Subcutaneously implant a suspension of human hematologic malignancy cells (e.g., AML cell lines) into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound orally at a predetermined dose and schedule. A control group should receive a vehicle control.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[8][17]
Future Directions
The promising clinical activity of this compound in combination with decitabine for relapsed/refractory AML has paved the way for further investigation. The identification of splicing factor mutations as a potential predictive biomarker warrants further exploration to enable patient stratification.[2][12]
Future research should also focus on:
-
Evaluating this compound in other hematologic malignancies where PLK1 is overexpressed.
-
Investigating novel combination strategies with other targeted agents or immunotherapies.
-
Elucidating mechanisms of resistance to this compound to develop strategies to overcome them.
Conclusion
This compound is a promising, orally bioavailable PLK1 inhibitor with demonstrated preclinical and clinical activity in hematologic malignancies, most notably in AML. Its targeted mechanism of action and manageable safety profile, particularly in combination with hypomethylating agents, make it a valuable candidate for further development. Continued research is crucial to fully realize the therapeutic potential of this compound across a broader spectrum of hematologic cancers.
References
- 1. Cardiff Oncology Presents Data at ASH Demonstrating the Safety and Anti-Leukemic Activity of this compound in Patients with Relapsed/Refractory AML - BioSpace [biospace.com]
- 2. cardiffoncology.com [cardiffoncology.com]
- 3. A novel PLK1 inhibitor this compound effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Polo-like kinase 1 inhibitor this compound represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Phase Ib Study of this compound, a Novel Oral PLK1 Inhibitor, in Combination Therapy for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in Combination With Either Low-dose Cytarabine or Decitabine in Adult Patients With Acute Myeloid Leukemia (AML) [clin.larvol.com]
- 12. Cardiff Oncology Presents Data at ASH Demonstrating the Safety and Anti-Leukemic Activity of this compound in Patients with Relapsed/Refractory AML [prnewswire.com]
- 13. Cardiff Oncology Enters Agreement with PoC Capital to Fund Phase 2 Clinical Trial of this compound in KRAS-Mutated Metastatic Colorectal Cancer (mCRC) [prnewswire.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. xtalks.com [xtalks.com]
The Role of PLK1 Overexpression in Acute Myeloid Leukemia and the Therapeutic Potential of Onvansertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key driver of AML pathogenesis is the overexpression of Polo-like Kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in cell cycle regulation. This technical guide provides an in-depth overview of the role of PLK1 overexpression in AML and explores the therapeutic potential of Onvansertib, a selective PLK1 inhibitor. We will delve into the molecular pathways involving PLK1, present quantitative data on its overexpression and the efficacy of this compound, detail relevant experimental protocols, and visualize key concepts through signaling pathway and workflow diagrams.
Introduction: PLK1 - A Master Regulator of Mitosis Hijacked in AML
Polo-like Kinase 1 (PLK1) is a critical orchestrator of cell division, with pivotal roles in centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[1][2] Its expression is tightly regulated in normal cells, peaking during the G2 and M phases of the cell cycle.[1] However, in many cancers, including AML, PLK1 is frequently overexpressed, contributing to uncontrolled cell proliferation and genomic instability.[3][4]
Studies have demonstrated that PLK1 is highly expressed in leukemic cell lines and is overexpressed in a majority of AML patient samples when compared to normal hematopoietic progenitors.[3][4] This overexpression is not merely a reflection of high proliferation rates but appears to be a fundamental aspect of leukemogenesis.[1] The dependence of AML cells on elevated PLK1 levels for their proliferation and survival makes it an attractive therapeutic target.[3] Inhibition of PLK1 has been shown to preferentially block the proliferation of leukemic cells while having a lesser effect on normal hematopoietic progenitors.[3]
This compound: A Selective PLK1 Inhibitor
This compound (formerly PCM-075 or NMS-1286937) is an orally bioavailable, highly selective, and ATP-competitive inhibitor of PLK1.[2][5] Its mechanism of action involves the disruption of mitotic processes, leading to a G2/M cell-cycle arrest and subsequent apoptosis in cancer cells that overexpress PLK1.[2][5] this compound has demonstrated potent anti-tumor activity in preclinical models of both solid and hematologic malignancies, including AML.[2]
Quantitative Data
PLK1 Overexpression in AML
The overexpression of PLK1 in AML is a well-documented phenomenon. Quantitative analysis of both mRNA and protein levels reveals a significant upregulation in patient samples compared to healthy controls.
| Parameter | AML Patients | Healthy Donors/Normal Bone Marrow (NBM) | Reference |
| PLK1 Protein Expression | 73.3% (11/15) of pediatric AML samples showed high expression | 0% (0/12) of NBM samples showed high expression | [6] |
| PLK1 mRNA Expression (Relative Quantification) | Significantly higher in pediatric AML samples (mean ± SD: 82.95 ± 110.28) | Significantly lower in NBM/ITP control samples (mean ± SD: 6.36 ± 6.35) | [6] |
| PLK1 Expression in Adult AML | Found to be overexpressed in the majority of patient blast cells | Low expression in bone marrow and peripheral blood mononuclear cells, and in normal CD34-positive progenitor cells | [1] |
This compound In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, including those of hematologic origin.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A2780 | Ovarian Carcinoma | 42 | [7] |
| Group 3 Medulloblastoma | Medulloblastoma | 4.90 - 6 | [8] |
| SHH Medulloblastoma | Medulloblastoma | up to 27.94 | [8] |
| Hematologic Tumor Cell Lines (Various) | Leukemia/Lymphoma | See referenced figure for specific values | [9] |
This compound Clinical Trial Data (Phase Ib, NCT03303339)
A Phase Ib clinical trial investigated this compound in combination with decitabine or low-dose cytarabine (LDAC) in patients with relapsed or refractory (R/R) AML.[2]
Dose Escalation and Maximum Tolerated Dose (MTD):
| Combination Arm | This compound Dose Levels Investigated (mg/m²) | MTD Established (mg/m²) | Reference |
| This compound + Decitabine | 12, 18, 27, 40, 60, 90 | 60 | [2] |
| This compound + LDAC | 12, 18, 27, 40, 60 | Not specified in the same detail | [2] |
Clinical Response in the this compound + Decitabine Arm:
| Response Metric | Value | Patient Population | Reference |
| Complete Remission (CR) or CR with incomplete hematologic recovery (CRi) | 24% (5 of 21 evaluable patients) | R/R AML patients treated with this compound + Decitabine | [2] |
| CR/CRi (Updated Analysis) | 20% (9 of 45 patients) | R/R AML patients (Phase 1b and 2) | [10] |
| Responders with Splicing Factor Mutations | 55% of responders had a mutation in a splicing factor | R/R AML patients who achieved CR/CRi | [10] |
Characteristics of CR/CRi Patients (n=6 from an early analysis): [11]
-
Median Age: 72 years (range: 51-76)
-
Prior Treatments: 4 had relapsed/were refractory to intensive chemotherapy; 2 were treatment-naïve for AML but had received hypomethylating agents for MDS.
-
Cytogenetic Risk: Intermediate (n=4), Adverse (n=2)
-
Key Mutations: NRAS, SRSF2, FLT3-ITD, SF3B1, DNMT3A, IDH2
Experimental Protocols
Western Blotting for PLK1 Expression in AML Cells
This protocol outlines the detection of PLK1 protein levels in AML cell lysates.
1. Cell Lysate Preparation:
- Wash cultured AML cells (e.g., 1-5 x 10⁶ cells) with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells in ice-cold RIPA buffer (or similar lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein extract.
- Determine the protein concentration using a BCA or Bradford protein assay.[12]
2. SDS-PAGE and Protein Transfer:
- Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
- Separate the proteins on a 4-12% SDS-polyacrylamide gel.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for PLK1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane again three times for 10 minutes each with TBST.
4. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Normalize PLK1 band intensity to a loading control protein (e.g., GAPDH or β-actin).
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for quantifying apoptosis in AML cells following treatment with this compound.
1. Cell Treatment and Harvesting:
- Seed AML cells at a density of 2 x 10⁵ cells/well in a 6-well plate.
- Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, or 72 hours).
- Harvest the cells, including any floating cells in the medium, by centrifugation.[13]
2. Staining:
- Wash the cells once with cold PBS.
- Resuspend the cell pellet in 1X Annexin V binding buffer.
- Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and a viability dye such as Propidium Iodide (PI) or 7-AAD to the cell suspension.[14]
- Incubate the cells for 15-20 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
- Analyze the stained cells on a flow cytometer.
- Excite the fluorochromes with the appropriate lasers and collect the emission signals.
- Gate on the cell population of interest, excluding debris.
- Differentiate cell populations based on their staining profile:
- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]
Visualizations
PLK1 Signaling in AML
Caption: PLK1 signaling pathway in AML and the mechanism of this compound.
Experimental Workflow for this compound Efficacy Testing
Caption: Experimental workflow for evaluating the efficacy of this compound.
The Logic of PLK1-Targeted Therapy in AML
Caption: The therapeutic rationale for targeting PLK1 in AML with this compound.
Conclusion
The overexpression of PLK1 is a significant contributor to the pathogenesis of AML, presenting a clear therapeutic vulnerability. This compound, as a selective PLK1 inhibitor, has demonstrated promising preclinical and clinical activity, inducing cell cycle arrest and apoptosis in AML cells. The data from the Phase Ib trial, particularly the responses observed in combination with decitabine in a heavily pre-treated patient population, underscore the potential of this therapeutic strategy. Further investigation, including ongoing Phase II trials, will be crucial in fully defining the role of this compound in the treatment landscape of AML. The use of biomarkers, such as the phosphorylation status of the PLK1 substrate TCTP and circulating tumor DNA, may aid in identifying patients most likely to benefit from this targeted therapy. This technical guide provides a foundational understanding for researchers and clinicians working to advance novel therapies for this challenging disease.
References
- 1. Targeting polo-like kinase 1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Polo-like kinase 1 is overexpressed in acute myeloid leukemia and its inhibition preferentially targets the proliferation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. A novel PLK1 inhibitor this compound effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound in Combination With Either Low-dose Cytarabine or Decitabine in Adult Patients With Acute Myeloid Leukemia (AML) [clin.larvol.com]
- 11. cardiffoncology.com [cardiffoncology.com]
- 12. origene.com [origene.com]
- 13. Matrine induces apoptosis in acute myeloid leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Onvansertib's Impact on Tumor Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onvansertib (also known as NMS-P937 or PCM-075) is an orally bioavailable and highly selective adenosine triphosphate (ATP)-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1, a serine/threonine kinase, is a critical regulator of cell cycle progression, particularly during mitosis.[3][4][5][6] Its overexpression is a common feature in numerous malignancies and is often associated with increased aggressiveness and poor prognosis.[1][3][7] this compound's mechanism of action centers on the disruption of mitotic processes, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[1][4] This technical guide provides an in-depth overview of this compound's effects on tumor cell proliferation, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.
Core Mechanism of Action: PLK1 Inhibition
This compound selectively binds to and inhibits the kinase activity of PLK1.[1] PLK1 plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[4][5][8] By inhibiting PLK1, this compound disrupts these fundamental processes, leading to mitotic arrest, chromosomal abnormalities, and ultimately, apoptotic cell death.[3][4][8] Preclinical studies have demonstrated that this compound's inhibition of PLK1 is particularly effective in tumor cells that overexpress this kinase.[1]
Signaling Pathways
This compound's inhibition of PLK1 impacts several downstream signaling pathways implicated in tumorigenesis. A key pathway involves the PLK1/FBXW7/MYC signaling circuit, where PLK1 inhibition leads to the stabilization of the tumor suppressor FBXW7, which in turn promotes the degradation of the oncoprotein c-MYC.[5][9] Additionally, there is evidence of crosstalk between PLK1 and the PI3K/Akt/mTOR pathway.[6][10]
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 5. A novel PLK1 inhibitor this compound effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. onclive.com [onclive.com]
- 8. The Polo-like kinase 1 inhibitor this compound represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound exhibits anti-proliferative and anti-invasive effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Onvansertib: A Novel Therapeutic Strategy for KRAS/NRAS-Mutated Metastatic Colorectal Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
The landscape of metastatic colorectal cancer (mCRC) treatment has been significantly challenged by the presence of KRAS and NRAS mutations, which are found in approximately 50% of cases and confer resistance to standard EGFR-targeted therapies.[1][2] The emergence of onvansertib, a first-in-class, oral, and highly selective Polo-like Kinase 1 (PLK1) inhibitor, offers a promising new therapeutic avenue for this patient population.[3] This document provides a comprehensive overview of this compound's mechanism of action, preclinical evidence, and clinical trial data in the context of KRAS/NRAS-mutated mCRC.
Mechanism of Action: Targeting PLK1 in RAS-Mutated Tumors
This compound is an adenosine triphosphate (ATP) competitive inhibitor of the serine/threonine polo-like-kinase 1 (PLK1) enzyme.[3] PLK1 is a master regulator of the cell cycle, playing a crucial role in mitotic entry, spindle formation, and cytokinesis.[4][5][6] Overexpression of PLK1 is observed in colorectal cancer and is associated with a poorer prognosis.[4][5][7]
The therapeutic rationale for using a PLK1 inhibitor in RAS-mutated cancers is rooted in the concept of synthetic lethality . Preclinical studies have identified PLK1 as a synthetic lethal target in KRAS-mutant CRC cells.[4][5][6] This means that while inhibition of PLK1 or the presence of a KRAS mutation alone is not lethal to the cell, the combination of both events leads to cell death, specifically through cell cycle arrest and apoptosis.[4][5] Preclinical data has shown that KRAS-mutated CRC cells exhibit higher sensitivity to this compound compared to their KRAS wild-type counterparts.[2][4][8]
Furthermore, this compound has demonstrated synergistic activity with chemotherapy agents like irinotecan.[6][7][8] It is also suggested that this compound can inhibit the hypoxia pathway, which may contribute to its robust antitumor activity when combined with anti-angiogenic therapies like bevacizumab.[9]
Preclinical Evidence
In preclinical models, this compound has shown significant promise:
-
Superior Activity in KRAS-mutant Cells: this compound displayed greater activity in KRAS-mutant isogenic colorectal cancer cells compared to their wild-type counterparts.[2][8][10]
-
In Vivo Antitumor Activity: In a KRAS-mutant xenograft model, this compound demonstrated potent antitumor activity when used in combination with irinotecan.[2][8][10]
-
Synergy with Chemotherapy: Preclinical studies have consistently shown that PLK1 inhibitors, including this compound, enhance the efficacy of DNA damaging agents like irinotecan.[7][8]
Clinical Development and Efficacy
This compound has been evaluated in several clinical trials in combination with standard-of-care (SOC) chemotherapy for patients with KRAS/NRAS-mutated mCRC.
This study evaluated the safety and preliminary efficacy of this compound with FOLFIRI and bevacizumab in patients with KRAS-mutant mCRC who had prior exposure to oxaliplatin.[2][10]
Quantitative Data Summary: Phase Ib Study
| Endpoint | Result |
|---|---|
| Number of Patients | 18 |
| Recommended Phase 2 Dose (RP2D) | 15 mg/m² |
| Partial Response (PR) Rate | 44%[2][8][10] |
| Median Duration of Response (mDOR) | 9.5 months[2][8][10] |
| Median Progression-Free Survival (mPFS) | 9.4 months[11] |
Note: Historical mPFS for second-line mCRC is approximately 4.5-5.7 months.[11]
Experimental Protocol: Phase Ib Study
-
Patient Population: Patients with KRAS-mutant mCRC who had disease progression following oxaliplatin/fluoropyrimidine-based therapy.[1][10]
-
Treatment Regimen:
-
Primary Objective: To determine the maximum tolerated dose and RP2D of this compound in this combination.[4]
-
Endpoints: Safety, efficacy (including Objective Response Rate - ORR), and changes in circulating tumor DNA (ctDNA).[2][10] A key finding was that early decreases in KRAS mutant allelic frequency in ctDNA after the first cycle were predictive of subsequent tumor shrinkage.[10][11]
This single-arm study further evaluated the efficacy and tolerability of this compound at the RP2D with FOLFIRI and bevacizumab.[9][12]
Quantitative Data Summary: Phase II Second-Line Study
| Endpoint | All Patients (N=53) | Bevacizumab-Naïve (n=13) | Prior Bevacizumab (n=40) |
|---|---|---|---|
| Confirmed ORR | 26.4%[9][12][13] | 76.9%[9][13] | 10.0%[9][13] |
| Median DOR | 11.7 months[9][12] | Not Reached | - |
| Median PFS | 8.4 months[13] | 14.9 months[9][12][13] | 6.6 months[9][12] |
| Disease Control Rate | 92.5%[13] | - | - |
A post-hoc analysis revealed significantly greater clinical benefit in patients who had not previously been treated with bevacizumab.[9][13] This finding led to the early termination of the study and a shift in focus to the first-line setting.[13][14]
Experimental Protocol: Phase II Second-Line Study
-
Patient Population: Patients with KRAS-mutated mCRC previously treated with oxaliplatin and fluorouracil, with or without bevacizumab.[9][12]
-
Treatment Regimen:
-
Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DOR), and tolerability.[9][12]
This ongoing trial evaluates this compound plus SOC (FOLFIRI or FOLFOX with bevacizumab) versus SOC alone in the first-line treatment of patients with KRAS or NRAS-mutated mCRC.[1][15]
Quantitative Data Summary: CRDF-004 Phase II First-Line Study (Interim Data)
| Treatment Arm | ORR (Confirmed, BICR) |
|---|---|
| SOC Alone (n=37) | 30%[16] |
| This compound 20 mg + SOC (n=36) | 42%[16] |
| This compound 30 mg + SOC (n=37) | 49%[16] |
| this compound (all doses) | 57% (n=12/21) in an earlier data cut[1] |
Early data also shows a dose-dependent effect and a trend favoring the 30mg dose of this compound for Progression-Free Survival.[1]
Experimental Protocol: CRDF-004 Phase II First-Line Study
-
Patient Population: Patients with previously untreated, unresectable KRAS or NRAS-mutated mCRC.[15][16] Patients with concomitant BRAF V600 mutations or MSI-high status were excluded.[1][16]
-
Treatment Regimen: Patients were randomized 1:1:1 to one of three arms:[15][16]
-
This compound 20mg + SOC (FOLFIRI/FOLFOX + bevacizumab)
-
This compound 30mg + SOC (FOLFIRI/FOLFOX + bevacizumab)
-
SOC alone
-
-
Primary Endpoint: Objective Response Rate (ORR).[15]
-
Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DOR), and safety.[15]
Safety and Tolerability
Across clinical trials, this compound in combination with FOLFIRI/bevacizumab has been generally well-tolerated.[1][11] The adverse event (AE) profile is consistent with that of the chemotherapy backbone, suggesting that this compound does not add significant toxicity.[1] The most common treatment-emergent Grade 3 or higher AE associated with this compound is neutropenia, which is considered manageable.[1][2][10][16]
Conclusion and Future Directions
This compound has demonstrated significant potential as a targeted therapy for KRAS/NRAS-mutated mCRC. The strong preclinical rationale based on synthetic lethality is supported by encouraging clinical data, particularly in the first-line setting. The CRDF-004 trial results, showing a dose-dependent improvement in objective response rates when this compound is added to standard-of-care, are especially promising.[1]
The marked difference in efficacy observed between bevacizumab-naïve and previously treated patients in second-line therapy has rightfully shifted the development focus to the first-line setting, where the full potential of this compound in combination with anti-angiogenic therapy may be realized.[9][13][14] Ongoing analysis of data from the CRDF-004 trial will be critical in defining the role of this novel PLK1 inhibitor in the treatment paradigm for a patient population with a long-standing unmet medical need.
References
- 1. targetedonc.com [targetedonc.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. news.cancerconnect.com [news.cancerconnect.com]
- 4. A phase Ib/II study of the polo-like kinase 1 (PLK1) inhibitor, this compound, in combination with FOLFIRI and bevacizumab for second-line treatment of patients with KRAS-mutated metastatic colorectal cancer (mCRC). - ASCO [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. PLK1 and its role in the evolving landscape of KRAS-mutated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiff Oncology Announces this compound Phase 1b/2 Data that Continues to Demonstrate Robust Response to Treatment and Progression-Free Survival in KRAS-Mutated mCRC - BioSpace [biospace.com]
- 12. This compound in Combination With Chemotherapy and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Single-Arm, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Clinical trial to evaluate this compound as first-line mCRC treatment | Colorectal Cancer Alliance [colorectalcancer.org]
- 15. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 16. cancernetwork.com [cancernetwork.com]
Rationale for Combining Onvansertib with FOLFIRI and Bevacizumab: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the scientific rationale and preclinical and clinical evidence supporting the combination of Onvansertib, a first-in-class, third-generation Polo-like kinase 1 (PLK1) inhibitor, with the standard-of-care chemotherapy regimen FOLFIRI (folinic acid, fluorouracil, and irinotecan) and the anti-angiogenic agent bevacizumab for the treatment of metastatic colorectal cancer (mCRC), particularly in patients with KRAS mutations. This combination therapy leverages a multi-pronged attack on tumor cell proliferation, survival, and angiogenesis. This compound induces synthetic lethality in KRAS-mutant cancer cells and potentiates the cytotoxic effects of FOLFIRI by inhibiting DNA damage repair. Bevacizumab complements this by normalizing the tumor vasculature, thereby potentially enhancing the delivery and efficacy of co-administered therapies, and exhibiting synergistic anti-angiogenic effects with this compound through the hypoxia pathway. This guide will provide a detailed overview of the mechanisms of action, a summary of key quantitative data from clinical and preclinical studies, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction: The Unmet Need in KRAS-Mutant Metastatic Colorectal Cancer
Colorectal cancer is a leading cause of cancer-related mortality worldwide. A significant subset of patients, approximately 45%, harbor mutations in the KRAS oncogene, which are associated with a more aggressive disease phenotype and resistance to certain targeted therapies, such as EGFR inhibitors.[1] For patients with KRAS-mutant mCRC that has progressed on first-line oxaliplatin-based chemotherapy, the subsequent treatment options, often including FOLFIRI with or without bevacizumab, offer limited efficacy, with objective response rates (ORR) typically in the range of 5-13%.[1][2] This highlights a critical unmet medical need for novel therapeutic strategies that can improve outcomes in this patient population. The combination of this compound with FOLFIRI and bevacizumab has emerged as a promising approach to address this challenge.
Mechanisms of Action
This compound: A Selective PLK1 Inhibitor
This compound is an orally bioavailable, highly selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[3][4] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[3][5] Overexpression of PLK1 is common in various cancers, including colorectal cancer, and is often correlated with poor prognosis.[3]
By inhibiting PLK1, this compound disrupts mitotic progression, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[3][5] Notably, preclinical studies have demonstrated that KRAS-mutant colorectal cancer cells exhibit a higher sensitivity to PLK1 inhibition than their KRAS wild-type counterparts, a concept known as synthetic lethality.[6][7] Furthermore, PLK1 is involved in the DNA damage response.[8] By inhibiting PLK1, this compound can impair the cancer cells' ability to repair DNA damage induced by chemotherapeutic agents like irinotecan and 5-fluorouracil (5-FU), thus enhancing their cytotoxic effects.[8]
FOLFIRI: A Standard Chemotherapy Regimen
FOLFIRI is a combination chemotherapy regimen consisting of:
-
Irinotecan: A topoisomerase I inhibitor. Irinotecan and its active metabolite, SN-38, prevent the re-ligation of single-strand DNA breaks created by topoisomerase I, leading to the accumulation of DNA damage and apoptosis.[2][7]
-
5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to the depletion of thymidine triphosphate, disrupting DNA synthesis and repair.[7]
-
Folinic Acid (Leucovorin): Enhances the activity of 5-FU by stabilizing its binding to thymidylate synthase.[7][9]
Bevacizumab: An Anti-Angiogenic Agent
Bevacizumab is a humanized monoclonal antibody that targets and neutralizes vascular endothelial growth factor A (VEGF-A).[10] VEGF-A is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11] By binding to VEGF-A, bevacizumab prevents its interaction with its receptors (VEGFRs) on endothelial cells, thereby inhibiting downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[11][12] This leads to the pruning of existing tumor blood vessels and the inhibition of new vessel growth, resulting in a reduction of blood supply to the tumor.[12]
The Rationale for Combination Therapy
The combination of this compound, FOLFIRI, and bevacizumab is based on a strong preclinical and clinical rationale centered on synergistic mechanisms of action:
-
Synergistic Cytotoxicity: this compound's inhibition of PLK1 is synthetically lethal in KRAS-mutant CRC cells and potentiates the DNA-damaging effects of FOLFIRI.[2][6] Preclinical studies have shown a synergistic anti-tumor effect when this compound is combined with irinotecan.[2]
-
Dual Anti-Angiogenic Effect: this compound has been shown to inhibit the hypoxia pathway by reducing the expression of hypoxia-inducible factor 1-alpha (HIF-1α).[13] This, combined with the direct anti-VEGF action of bevacizumab, creates a dual blockade of angiogenesis. Preclinical xenograft models have demonstrated that the combination of this compound and bevacizumab leads to a greater reduction in tumor vascularization compared to either agent alone.[13]
-
Overcoming Chemoresistance: PLK1 is implicated in DNA damage repair pathways that can contribute to resistance to chemotherapies like irinotecan.[14] By inhibiting PLK1, this compound may overcome intrinsic or acquired resistance to FOLFIRI.[14]
Quantitative Data from Preclinical and Clinical Studies
The efficacy and safety of the this compound, FOLFIRI, and bevacizumab combination have been evaluated in both preclinical models and clinical trials.
Preclinical Data
| Experiment Type | Model | Key Findings | Reference |
| In Vitro Cell Viability | Isogenic KRAS-mutant and wild-type DLD1 CRC cells | This compound demonstrated superior activity in KRAS-mutant cells compared to wild-type cells. | [7] |
| In Vitro Synergy | SCLC cell lines | This compound showed synergistic effects when combined with paclitaxel. | [5] |
| In Vivo Xenograft | KRAS-mutant HCT116 CRC xenograft model in BALB/c nude mice | The combination of this compound and irinotecan resulted in potent anti-tumor activity. | [15] |
| In Vivo Xenograft | KRAS-mutant CRC xenograft models | The combination of this compound and bevacizumab significantly reduced tumor growth and vascularization. | [13] |
Clinical Trial Data (NCT03829410)
A Phase 1b/2 clinical trial (NCT03829410) evaluated the safety and efficacy of this compound in combination with FOLFIRI and bevacizumab in patients with KRAS-mutant mCRC who had progressed after first-line oxaliplatin-based therapy.[6][16]
| Parameter | Phase 1b (n=18) | Phase 2 (n=53) | Reference |
| Recommended Phase 2 Dose (RP2D) of this compound | 15 mg/m² | - | [17] |
| Objective Response Rate (ORR) | 44% | 26.4% | [1][17] |
| Median Duration of Response (DOR) | 9.5 months | 11.7 months | [1][17] |
| Median Progression-Free Survival (PFS) | - | 8.4 months | [18] |
| Most Common Grade 3/4 Adverse Event | Neutropenia | Neutropenia | [17] |
A post-hoc analysis of the Phase 2 data revealed a significant difference in efficacy based on prior bevacizumab exposure:
| Subgroup | ORR | Median PFS | Reference |
| Bevacizumab-naïve (n=13) | 76.9% | 14.9 months | [18] |
| Previously treated with bevacizumab (n=40) | 10.0% | 6.6 months | [18] |
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Lines: Isogenic KRAS-mutant and KRAS wild-type DLD1 colorectal cancer cells.
-
Treatment: Cells were treated with varying concentrations of this compound for 72 hours.
-
Assay: Cell viability was assessed relative to a DMSO control.
-
Analysis: Data were analyzed to determine the differential sensitivity of KRAS-mutant versus wild-type cells to this compound.[15]
In Vitro Mitotic Arrest Assay
-
Cell Lines: KRAS-mutant and KRAS wild-type DLD1 cells.
-
Treatment: Cells were treated with 100 nmol/L this compound or DMSO for 24 hours.
-
Assay: The percentage of mitotic cells was determined by flow cytometry using staining for phospho-histone H3 (Ser28), a marker of mitosis.
-
Analysis: The percentage of mitotic cells in the this compound-treated group was compared to the control group for both cell lines.[15]
In Vivo Xenograft Study (this compound and Irinotecan)
-
Animal Model: BALB/c nude mice were inoculated with HCT116 (KRAS-mutant) colorectal cancer cells.
-
Treatment Groups: Mice were randomized to receive vehicle, this compound, irinotecan, or the combination of this compound and irinotecan for 42 days.
-
Endpoints: Tumor volumes and body weights were measured twice weekly.
-
Analysis: Tumor volumes at day 42 were compared between the treatment groups using a one-way ANOVA with Tukey multiple comparison tests.[15]
Clinical Trial Protocol (NCT03829410 - Phase 1b/2)
-
Patient Population: Adult patients with histologically confirmed metastatic and unresectable KRAS-mutant colorectal cancer who had failed or were intolerant to first-line fluoropyrimidine and oxaliplatin-based therapy, with or without bevacizumab.[16]
-
Treatment Regimen (Phase 2):
-
Primary Endpoint: Objective Response Rate (ORR) according to RECIST v1.1.[6]
-
Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DOR), and safety.[1]
-
Exploratory Endpoint: Quantitation of KRAS circulating tumor DNA (ctDNA).[6]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound inhibits PLK1, leading to mitotic disruption and apoptosis, particularly in KRAS-mutant cells.
Caption: FOLFIRI induces DNA damage, while bevacizumab inhibits angiogenesis by targeting VEGF-A.
Caption: Synergistic mechanisms of this compound, FOLFIRI, and bevacizumab leading to enhanced anti-tumor activity.
Experimental Workflow
Caption: A streamlined workflow for the preclinical to clinical development of the combination therapy.
Conclusion and Future Directions
The combination of this compound with FOLFIRI and bevacizumab represents a rationally designed therapeutic strategy for patients with KRAS-mutant mCRC. By simultaneously targeting key pathways involved in cell division, DNA damage repair, and angiogenesis, this regimen has demonstrated promising efficacy in clinical trials, particularly in patients who are bevacizumab-naïve. The significant improvement in ORR and PFS in this subgroup suggests a potential new standard of care for these patients.
Future research should focus on validating these findings in larger, randomized controlled trials. Further investigation into the mechanisms of resistance to this combination therapy is also warranted. The use of circulating tumor DNA as a predictive biomarker of response holds great promise for patient selection and monitoring treatment efficacy. The continued exploration of this and other PLK1 inhibitor-based combinations may lead to significant advancements in the treatment of KRAS-mutant and other difficult-to-treat cancers.
References
- 1. This compound in Combination With Chemotherapy and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Single-Arm, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FOLFIRI - Wikipedia [en.wikipedia.org]
- 3. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PLK1 and its role in the evolving landscape of KRAS-mutated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 12. The kinase PLK1 promotes the development of Kras/Tp53-mutant lung adenocarcinoma through transcriptional activation of the receptor RET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FOLFOX/FOLFIRI pharmacogenetics: The call for a personalized approach in colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiff Oncology Announces New Preclinical and Clinical Data from Program in KRAS-mutated Metastatic Colorectal Cancer (mCRC) at the ESMO Congress 2022 - BioSpace [biospace.com]
- 15. embopress.org [embopress.org]
- 16. Polo-like Kinase 1 Inhibition in KRAS-Mutated Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. VEGF Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
Onvansertib's Anti-Angiogenic Activity in Solid Tumors: A Technical Overview
For Immediate Release
San Diego, CA – November 20, 2025 – This technical guide provides an in-depth analysis of the anti-angiogenic properties of onvansertib, a first-in-class, oral, and highly selective Polo-like kinase 1 (PLK1) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical and clinical evidence supporting this compound's role in modulating the tumor microenvironment.
Executive Summary
This compound, by inhibiting its primary target PLK1, has demonstrated a significant anti-angiogenic effect in various tumor models. The core mechanism of this activity is the suppression of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, a critical regulator of angiogenesis. Preclinical studies have shown that this compound, both as a monotherapy and in combination with the anti-VEGF agent bevacizumab, leads to a marked reduction in tumor vascularization. Clinical data from studies in KRAS-mutant metastatic colorectal cancer (mCRC) further support a synergistic interaction between this compound and anti-angiogenic therapies, particularly in patients naïve to bevacizumab. This guide will detail the underlying signaling pathways, present quantitative data from key experiments, and outline the methodologies used to generate these findings.
Core Mechanism: Inhibition of the PLK1/HIF-1α/VEGF Axis
Polo-like kinase 1 is a serine/threonine kinase that plays a crucial role in cell cycle progression.[1] In the context of angiogenesis, PLK1 has been identified as a key modulator of the cellular response to hypoxia.[2][3] Under hypoxic conditions, a common feature of the tumor microenvironment, cancer cells stabilize HIF-1α. This transcription factor then drives the expression of a multitude of pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF).[4][5]
This compound's anti-angiogenic effect stems from its ability to disrupt this pathway. By inhibiting PLK1, this compound prevents the stabilization and activation of HIF-1α, even in a hypoxic environment.[2][4] This leads to a downstream reduction in the transcription of VEGF and other pro-angiogenic factors, thereby inhibiting the formation of new blood vessels that tumors rely on for growth and metastasis.[4][6]
Preclinical Evidence of Anti-Angiogenic Activity
The anti-angiogenic effects of this compound have been demonstrated in several preclinical models, most notably in KRAS-mutant colorectal cancer xenografts.
In Vivo Xenograft Studies
In a study utilizing three different KRAS-mutant colorectal cancer xenograft models (LoVo, SW620, and HCT116), the combination of this compound and bevacizumab resulted in a greater decrease in tumor vascularization compared to either agent alone.[2][4] This synergistic effect highlights the dual-pathway blockade of angiogenesis, with this compound targeting the HIF-1α pathway and bevacizumab directly neutralizing VEGF.
Table 1: Summary of Quantitative Data from Preclinical Xenograft Studies
| Xenograft Model | Treatment Group | Outcome Measure | Result | Citation |
| SW620 (KRAS-mutant CRC) | This compound | CD31+ Vessel Count | Reduced tumor vascularization | [4] |
| SW620 (KRAS-mutant CRC) | Bevacizumab | CD31+ Vessel Count | Reduced tumor vascularization | [4] |
| SW620 (KRAS-mutant CRC) | This compound + Bevacizumab | CD31+ Vessel Count | Greater decrease in tumor vascularization than monotherapy | [2][4] |
| LoVo (KRAS-mutant CRC) | This compound + Bevacizumab | Tumor Growth | Potent antitumor activity | [4] |
| HCT116 (KRAS-mutant CRC) | This compound + Bevacizumab | Tumor Growth | Potent antitumor activity | [4] |
| CAL33 (HNSCC) | This compound | Angiogenesis Markers (αSMA, CD31, VEGFA mRNA) | Reduced expression | [7] |
In Vitro Hypoxia Studies
In vitro experiments using KRAS-mutant colorectal cancer cell lines under hypoxic conditions have confirmed that this compound leads to a dose-dependent reduction in HIF-1α protein expression.[2] Furthermore, treatment with this compound under low oxygen levels resulted in decreased mRNA expression of HIF-1α's downstream targets.[8]
Clinical Corroboration: The Phase 1b/2 NCT03829410 Study
A phase 1b/2 clinical trial (NCT03829410) evaluated this compound in combination with FOLFIRI and bevacizumab for the second-line treatment of patients with KRAS-mutant metastatic colorectal cancer.[2][9] A key finding from this study was the significantly greater clinical benefit observed in patients who were bevacizumab-naïve compared to those who had been previously exposed to bevacizumab.[6][8]
Table 2: Clinical Efficacy in Bevacizumab-Naïve vs. Bevacizumab-Exposed Patients (NCT03829410)
| Patient Group | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Citation |
| Bevacizumab-Naïve (n=15) | 73.3% | 14.9 months | [6][8] |
| Bevacizumab-Exposed (n=51) | 15.7% | 7.8 months | [6][8] |
These clinical results suggest that prior exposure to anti-VEGF therapy may induce resistance mechanisms that can be more effectively overcome by the addition of this compound in a first-line setting. This has provided the rationale for subsequent studies of this compound in bevacizumab-naïve populations.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vivo Xenograft Model Protocol
-
Cell Lines: KRAS-mutant colorectal cancer cell lines LoVo, SW620, and HCT116 were used.[4]
-
Animal Model: Nude mice.
-
Treatment Regimen:
-
Endpoint Analysis:
-
Tumor volumes were measured throughout the study and compared at the end-of-study point using a One-way ANOVA.[4]
-
Tumors were harvested, fixed, and stained with an anti-CD31 antibody for immunohistochemistry (IHC).[4]
-
CD31-positive vessels were manually counted in 5 fields per tumor, and the means were compared by One-way ANOVA.[4]
-
In Vitro Hypoxia and Protein/RNA Analysis Protocol
-
Cell Lines: KRAS-mutant colorectal cancer cell lines.
-
Experimental Setup:
-
Protein Analysis (Western Blot for HIF-1α):
-
Cells were lysed, and protein concentration was determined.
-
Nuclear extracts are recommended for HIF-1α analysis due to its translocation.[10]
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody against HIF-1α.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody was used for detection.
-
HIF-1α protein levels were normalized to a loading control (e.g., β-actin) and the normoxic control sample.[4]
-
-
RNA Analysis (RT-qPCR for VEGF):
Conclusion
The available preclinical and clinical data provide strong evidence for the anti-angiogenic activity of this compound. By targeting the PLK1/HIF-1α/VEGF signaling axis, this compound effectively reduces tumor vascularization. The synergistic effect observed with bevacizumab, particularly in bevacizumab-naïve settings, suggests a promising therapeutic strategy for a range of solid tumors, including KRAS-mutant metastatic colorectal cancer. Further investigation into this mechanism may unlock new combination therapies and improve patient outcomes.
References
- 1. This compound in Combination With Chemotherapy and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Single-Arm, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Combination With Chemotherapy and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Single-Arm, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cardiffoncology.com [cardiffoncology.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. resources.novusbio.com [resources.novusbio.com]
Methodological & Application
Onvansertib: Application Notes and Protocols for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the clinical investigation of onvansertib, a selective PLK1 inhibitor. The information is compiled from various clinical trials to guide researchers and professionals in the development and application of this therapeutic agent.
Mechanism of Action
This compound is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1][2] PLK1 is overexpressed in a variety of human cancers and is associated with poor prognosis.[3] By inhibiting PLK1, this compound disrupts multiple stages of mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[4][5] Preclinical and clinical studies have suggested that this compound may have synergistic effects when combined with chemotherapy and other targeted agents.[2]
Signaling Pathway
The primary target of this compound is the PLK1 signaling pathway, which is integral to cell division. A simplified representation of this pathway and the point of intervention by this compound is depicted below.
Caption: this compound inhibits PLK1, a key regulator of mitosis.
Dosage and Administration in Clinical Trials
The dosage and administration of this compound have been evaluated in various clinical trials, both as a monotherapy and in combination with other anti-cancer agents. The following tables summarize the dosing regimens across different studies and cancer types.
Table 1: this compound in Metastatic Colorectal Cancer (mCRC)
| Clinical Trial ID | Phase | Combination Therapy | This compound Dosage | Administration Schedule |
| NCT03829410 | Ib/II | FOLFIRI + Bevacizumab | 12, 15, 18 mg/m² (dose escalation); 15 mg/m² (RP2D) | Orally, Days 1-5 and 15-19 of a 28-day cycle |
| NCT05593328 | II | FOLFIRI + Bevacizumab | 20 mg or 30 mg | Orally, Days 1-5 and 15-19 of a 28-day cycle |
| CRDF-004 | II | FOLFIRI/FOLFOX + Bevacizumab | 20 mg or 30 mg | Orally, daily |
Table 2: this compound in Hematological Malignancies
| Clinical Trial ID | Phase | Cancer Type | Combination Therapy | This compound Dosage | Administration Schedule |
| NCT03303339 | Ib | Acute Myeloid Leukemia (AML) | Low-dose Cytarabine (LDAC) or Decitabine | 12-90 mg/m² (dose escalation); 60 mg/m² (MTD with Decitabine) | Orally, Days 1-5 of a 28-day cycle |
| - | I | Chronic Myelomonocytic Leukemia (CMML) | - | Not specified | Orally, Days 1-21 of a 28-day cycle |
Experimental Protocols
The following sections outline the general methodologies employed in clinical trials of this compound.
Patient Selection Criteria
Inclusion and exclusion criteria are critical for ensuring patient safety and the integrity of trial results. Common criteria across this compound trials include:
-
Inclusion Criteria:
-
Exclusion Criteria:
Pharmacokinetic (PK) Analysis
The pharmacokinetic profile of this compound is assessed to understand its absorption, distribution, metabolism, and excretion.
-
Blood Sampling: Plasma samples are typically collected at pre-specified time points before and after this compound administration.
-
Bioanalytical Method: this compound concentrations in plasma are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Parameters Measured: Key PK parameters include Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life. The half-life of this compound has been reported to be between 20 and 30 hours.
Pharmacodynamic (PD) Analysis
Pharmacodynamic assessments are conducted to evaluate the biological effects of this compound on its target.
-
Target Engagement: Inhibition of PLK1 activity is assessed by measuring the phosphorylation of its downstream substrates. A common biomarker is the phosphorylation of TCTP (Translationally Controlled Tumor Protein).[9]
-
Method: Capillary Western Blot analysis of peripheral blood mononuclear cells or tumor biopsies can be used to quantify the levels of phosphorylated TCTP (pTCTP) relative to total TCTP.[9]
-
Circulating Tumor DNA (ctDNA): Changes in the mutant allele frequency of cancer-related genes in ctDNA are monitored as a potential indicator of treatment response.[10]
Efficacy and Safety Assessment
-
Efficacy: The primary endpoint in solid tumor trials is often the Objective Response Rate (ORR), with secondary endpoints including Progression-Free Survival (PFS), Duration of Response (DOR), and Overall Survival (OS).[2] For hematological malignancies, endpoints include Complete Remission (CR) and CR with incomplete hematologic recovery (CRi).
-
Safety: Adverse events (AEs) are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-Limiting Toxicities (DLTs) are evaluated to determine the Maximum Tolerated Dose (MTD).[3]
Clinical Trial Workflow
The following diagram illustrates a generalized workflow for a clinical trial involving this compound.
Caption: A typical workflow for an this compound clinical trial.
Conclusion
This compound continues to be investigated in various clinical settings, demonstrating a manageable safety profile and promising efficacy, particularly in combination with standard-of-care therapies. The data and protocols summarized in these application notes are intended to serve as a valuable resource for the scientific community to facilitate further research and development of this targeted anti-cancer agent. Researchers should always refer to the specific and most current clinical trial protocols for detailed and up-to-date information.
References
- 1. The Polo-like kinase 1 inhibitor this compound represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A novel PLK1 inhibitor this compound effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Study of this compound in Combination With FOLFIRI and Bevacizumab Versus FOLFIRI and Bevacizumab for Second Line Treatment of Metastatic Colorectal Cancer in Participants With a Kirsten Rat Sarcoma Virus Gene (KRAS) or Neuroblastoma-RAS (NRAS) Mutation | Clinical Research Trial Listing [centerwatch.com]
- 9. cardiffoncology.com [cardiffoncology.com]
- 10. A Phase Ib Study of this compound, a Novel Oral PLK1 Inhibitor, in Combination Therapy for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Onvansertib in Acute Myeloid Leukemia (AML) In Vivo Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onvansertib (also known as NMS-P937 or PCM-075) is a potent and selective oral inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][2][3] Overexpression of PLK1 is common in various hematologic malignancies, including Acute Myeloid Leukemia (AML), and is often associated with poor prognosis.[2] Preclinical studies utilizing in vivo xenograft models of AML have demonstrated the potent anti-tumor activity of this compound, both as a single agent and in combination with standard-of-care chemotherapies.[1][3][4] These studies have been instrumental in providing the rationale for its clinical development, including Phase Ib/II trials in patients with relapsed or refractory AML.[1][4][5] This document provides detailed application notes and protocols based on published preclinical data for the use of this compound in AML xenograft models.
This compound: Mechanism of Action in AML
This compound is an ATP-competitive inhibitor of PLK1.[1][3] PLK1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[2] By inhibiting PLK1, this compound disrupts the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2] The selectivity of this compound for PLK1 over other kinases minimizes off-target effects, offering a potentially favorable therapeutic window.[1]
Caption: this compound inhibits PLK1, leading to mitotic arrest and apoptosis in AML cells.
In Vivo Efficacy of this compound in AML Xenograft Models
Preclinical studies have demonstrated the significant anti-leukemic activity of this compound in various AML xenograft models. These studies typically involve the engraftment of human AML cell lines or patient-derived blasts into immunodeficient mice.
Subcutaneous Xenograft Models
In a subcutaneous xenograft model using the MOLM-13 human AML cell line, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.
| Treatment Group | Dosage | Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound | 30 mg/kg | qd | 58 | [6] |
| This compound | 60 mg/kg | qd | 85 | [6] |
Disseminated Xenograft Models
In a disseminated model of AML using the MOLM-13 cell line, this compound, both as a single agent and in combination with cytarabine, significantly prolonged the survival of treated mice.
| Treatment Group | Dosage | Schedule | Median Survival (days) | Increase in Lifespan (%) | Reference |
| Vehicle | - | - | 21 | - | [6] |
| This compound | 75 mg/kg | qd, 5 days/week | 28 | 33 | [6] |
| Cytarabine | 75 mg/kg | qd, days 1-5 | 25 | 19 | [6] |
| This compound + Cytarabine | 75 mg/kg each | See protocol | 35 | 67 | [6] |
Experimental Protocols
Establishment of AML Xenograft Models
The successful establishment of AML xenograft models is critical for evaluating the in vivo efficacy of therapeutic agents. Both cell line-derived and patient-derived xenograft (PDX) models are commonly used.
Caption: Workflow for establishing and evaluating this compound in AML xenograft models.
Protocol for Subcutaneous AML Xenograft Model:
-
Cell Culture: Culture human AML cells (e.g., MOLM-13) in appropriate media and conditions to ensure logarithmic growth.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice), typically 6-8 weeks old.
-
Cell Preparation: Harvest and resuspend AML cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.
Protocol for Disseminated AML Xenograft Model:
-
Cell Preparation: Prepare a single-cell suspension of human AML cells as described above.
-
Implantation: Inject 1-5 x 10^6 cells intravenously via the tail vein.
-
Engraftment Monitoring: Monitor for signs of leukemia development, such as weight loss, hind-limb paralysis, and lethargy. Engraftment can be confirmed by flow cytometric analysis of peripheral blood for human CD45+ cells.
-
Treatment Initiation: Begin treatment upon confirmation of engraftment or at a predetermined time point post-injection.
This compound Administration
This compound is orally bioavailable and can be administered to mice via oral gavage.
-
Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing: Administer the this compound suspension by oral gavage at the desired dose and schedule. The volume of administration should be based on the mouse's body weight.
-
Control Group: Administer the vehicle alone to the control group.
Combination Therapy
For combination studies with agents like cytarabine:
-
Cytarabine Administration: Cytarabine is typically administered via intraperitoneal (IP) injection.
-
Dosing Schedule: The dosing schedule for both this compound and the combination agent should be carefully planned to assess for synergistic or additive effects. For example, in the study by Valsasina et al. (2012), this compound was administered daily for 5 days a week, while cytarabine was given for the first 5 consecutive days of treatment.[6]
Pharmacodynamic and Biomarker Analysis
To confirm the mechanism of action of this compound in vivo, pharmacodynamic (PD) and biomarker analyses can be performed on tumor and tissue samples collected at the end of the study.
Potential Analyses:
-
Immunohistochemistry (IHC): Assess for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) in tumor tissues.
-
Western Blot: Analyze protein expression levels of PLK1 and downstream signaling molecules in tumor lysates.
-
Flow Cytometry: Analyze cell cycle distribution in cells isolated from tumors or bone marrow.
Conclusion
The use of this compound in AML xenograft models has provided robust preclinical evidence of its anti-leukemic activity and has been foundational for its clinical investigation. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals seeking to further explore the therapeutic potential of this compound in AML. Adherence to detailed and consistent experimental procedures is paramount for generating reproducible and translatable results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Polo-like kinase inhibition as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cardiffoncology.com [cardiffoncology.com]
- 5. A Phase Ib Study of this compound, a Novel Oral PLK1 Inhibitor, in Combination Therapy for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMS-P937, an orally available, specific small-molecule polo-like kinase 1 inhibitor with antitumor activity in solid and hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Phase 1b Study of Onvansertib for Relapsed/Refractory Acute Myeloid Leukemia
Application Notes and Protocols for Researchers and Drug Development Professionals
These comprehensive application notes detail the study design, experimental protocols, and key findings from the Phase 1b clinical trial (NCT03303339) of onvansertib, a first-in-class, third-generation Polo-like Kinase 1 (PLK1) inhibitor, in patients with relapsed or refractory acute myeloid leukemia (R/R AML). This document is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the trial's methodology and outcomes.
Introduction
Acute Myeloid Leukemia (AML) is a cancer of the blood and bone marrow characterized by the rapid growth of abnormal white blood cells. For patients with relapsed or refractory AML, treatment options are limited, and prognosis is often poor.[1] Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle and is overexpressed in AML, making it a promising therapeutic target.[2] this compound is a highly selective, oral inhibitor of PLK1 that has demonstrated potent anti-tumor activity in preclinical AML models.[3]
The Phase 1b study (NCT03303339) was a multicenter, open-label trial designed to evaluate the safety, tolerability, and preliminary anti-leukemic activity of this compound in combination with either low-dose cytarabine (LDAC) or decitabine in patients with R/R AML.[1][4][5]
Study Design and Objectives
The study consisted of two arms, with patients receiving this compound in combination with either LDAC (Arm A) or decitabine (Arm B).[1] The trial employed a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound in each combination.[6]
Primary Objectives:
-
To determine the dose-limiting toxicities (DLTs) and MTD or RP2D of this compound in combination with LDAC or decitabine in patients with R/R AML.[1][6]
Secondary Objectives:
-
To characterize the safety and tolerability of the combination therapies.[7]
-
To assess the preliminary anti-leukemic activity of the combinations.[7]
-
To evaluate the pharmacokinetics (PK) of this compound.[7]
Exploratory Objectives:
-
To identify potential predictive biomarkers of response.[6]
-
To assess target engagement of this compound in circulating leukemic cells.[6]
Quantitative Data Summary
A total of 40 patients were enrolled in the Phase 1b study, with 17 in the this compound + LDAC arm and 23 in the this compound + decitabine arm.[1][7]
Patient Demographics and Baseline Characteristics
| Characteristic | This compound + LDAC (n=17) | This compound + Decitabine (n=23) | Total (N=40) |
| Median Age (years) [range] | 73 [33-88] | 68 [40-81] | 68 [33-88] |
| **Sex (Male, %) ** | 11 (65%) | 17 (74%) | 28 (70%) |
| ECOG Performance Status | |||
| 0-1 | 13 (76%) | 18 (78%) | 31 (78%) |
| 2 | 4 (24%) | 5 (22%) | 9 (22%) |
| Cytogenetic Risk (ELN 2017) | |||
| Favorable | 1 (6%) | 0 (0%) | 1 (2%) |
| Intermediate | 5 (29%) | 8 (35%) | 13 (32%) |
| Adverse | 11 (65%) | 15 (65%) | 26 (65%) |
| Prior Lines of Therapy | |||
| 1 | 8 (47%) | 12 (52%) | 20 (50%) |
| 2-3 | 9 (53%) | 6 (26%) | 15 (38%) |
Data sourced from Zeidan et al., Clinical Cancer Research, 2020.[1]
Efficacy: Overall Response Rates
The combination of this compound with decitabine demonstrated more promising anti-leukemic activity.
| Response | This compound + LDAC (n=17) | This compound + Decitabine (n=21 evaluable) |
| Overall Response Rate (ORR) | 11% (2/17) | 33% (7/21) |
| Complete Remission (CR/CRi) | 6% (1/17) | 24% (5/21) |
| Partial Remission (PR) | 6% (1/17) | 5% (1/21) |
| Morphologic Leukemia-Free State (MLFS) | 0% (0/17) | 5% (1/21) |
Data compiled from Zeidan et al., Clinical Cancer Research, 2020 and associated presentations.[1][8] In a later update, it was reported that nine of 45 patients (20%) in the combined Phase 1b/2 decitabine arm achieved a CR/CRi.[9]
Safety: Treatment-Emergent Adverse Events (TEAEs)
The most common Grade 3 or higher TEAEs were hematologic and generally expected in this patient population.
| Adverse Event (Grade ≥3) | This compound + LDAC (n=17) | This compound + Decitabine (n=23) |
| Febrile Neutropenia | 39% | 39% |
| Thrombocytopenia | 29% | 48% |
| Neutropenia | 24% | 39% |
| Anemia | 24% | 35% |
| Pneumonia | 12% | 13% |
| Rash | 0% | 9% |
| Stomatitis/Mucositis | 0% | 9% |
Data sourced from study publications and presentations.[1][10] Dose-limiting toxicities of Grade 3 mucositis and Grade 4 rash were observed at the 90 mg/m² dose level in the decitabine arm, establishing the MTD at 60 mg/m².[10]
Experimental Protocols
Patient Eligibility Criteria
-
Age ≥ 18 years.
-
Histologically confirmed AML with >20% blasts.
-
Phase 1b: Relapsed or refractory AML with no more than three prior lines of therapy.
-
ECOG performance status of 0-2.
-
Adequate organ function.
-
Treatment-related AML or acute promyelocytic leukemia (APL).
-
Active central nervous system leukemia.
-
Significant cardiovascular disease.
-
Prior treatment with a PLK1 inhibitor.
Treatment Administration
This compound: Administered orally on days 1-5 of a 28-day cycle.[1] Dose escalation proceeded through cohorts of 12, 18, 27, 40, 60, and 90 mg/m².[6]
Low-Dose Cytarabine (LDAC): 20 mg/m² administered subcutaneously on days 1-10 of a 28-day cycle.[1]
Decitabine: 20 mg/m² administered intravenously on days 1-5 of a 28-day cycle.[1]
Efficacy and Safety Assessments
-
Response Assessment: Evaluated according to the modified International Working Group (IWG) 2003 criteria for AML.[11] Bone marrow aspirates and biopsies were performed at screening, at the end of each cycle, and as clinically indicated.
-
Safety Monitoring: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 4.03. Dose-limiting toxicities were assessed during the first cycle of treatment.
Biomarker Analysis
-
Target Engagement (pTCTP/TCTP): Blood samples were collected on day 1 at pre-dose and 3 hours post-dose. The phosphorylation of the PLK1 substrate, translationally controlled tumor protein (TCTP), was assessed in isolated peripheral mononuclear cells by capillary Western blot. A ≥35% decrease in the ratio of phosphorylated TCTP (pTCTP) to total TCTP was considered positive for target engagement.[11][12]
-
Circulating Tumor DNA (ctDNA): Serial plasma samples were collected to monitor changes in mutant allele fractions of AML-related genes. This analysis was performed to evaluate its potential as a predictive biomarker of response.[1]
Visualizations
This compound Mechanism of Action: PLK1 Inhibition
Dose Escalation Scheme
Conclusion
The Phase 1b study of this compound in combination with decitabine demonstrated a manageable safety profile and encouraging anti-leukemic activity in patients with R/R AML.[1] The established MTD for this compound in this combination was 60 mg/m².[10] Exploratory biomarker analyses suggested that early changes in ctDNA and evidence of PLK1 target engagement may be associated with clinical response.[1] These findings support the further investigation of this compound in this patient population, and a Phase 2 trial is ongoing.[9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Polo-like kinase inhibition as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Clinical Trial: NCT03303339 - My Cancer Genome [mycancergenome.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. cardiffoncology.com [cardiffoncology.com]
- 7. A Phase Ib Study of this compound, a Novel Oral PLK1 Inhibitor, in Combination Therapy for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cardiff Oncology Presents Data at ASH Demonstrating the Safety and Anti-Leukemic Activity of this compound in Patients with Relapsed/Refractory AML [prnewswire.com]
- 10. targetedonc.com [targetedonc.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
Assessing Onvansertib Efficacy Using Circulating Tumor DNA (ctDNA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing circulating tumor DNA (ctDNA) as a biomarker to assess the efficacy of Onvansertib, a selective PLK1 inhibitor. The information is based on findings from clinical trials and preclinical studies.
Introduction to this compound and ctDNA
This compound (also known as PCM-075 or NMS-1286937) is an oral, highly selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1 is a master regulator of the cell cycle, particularly mitosis, and its overexpression is observed in various hematologic malignancies and solid tumors, including acute myeloid leukemia (AML) and KRAS-mutant metastatic colorectal cancer (mCRC).[1][2][3] Inhibition of PLK1 by this compound leads to G2/M phase cell-cycle arrest and subsequent apoptosis in cancer cells.[1]
Circulating tumor DNA (ctDNA) is fragmented DNA released into the bloodstream by tumor cells.[4] It carries tumor-specific mutations and can be used as a non-invasive liquid biopsy to monitor treatment response, detect minimal residual disease, and assess tumor heterogeneity.[4][5] Early changes in ctDNA levels have been shown to be predictive of treatment efficacy for various therapies, including this compound.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials assessing this compound efficacy in conjunction with ctDNA analysis.
Table 1: this compound in Combination with Decitabine for Relapsed or Refractory Acute Myeloid Leukemia (R/R AML)
| Clinical Trial ID | Patient Population | This compound Dose (MTD) | Clinical Outcome | ctDNA Correlation | Reference |
| NCT03303339 | R/R AML | 60 mg/m² (with decitabine) | 24% (5 of 21) of evaluable patients achieved complete remission (CR) or CR with incomplete hematologic recovery (CRi). | A decrease in mutant ctDNA during the first cycle of therapy was associated with clinical response. | [1][7] |
Table 2: this compound in Combination with FOLFIRI and Bevacizumab for KRAS-Mutant Metastatic Colorectal Cancer (mCRC)
| Clinical Trial ID | Patient Population | This compound Dose (RP2D) | Clinical Outcome | ctDNA Correlation | Reference |
| NCT03829410 | Second-line KRAS-mutant mCRC | 15 mg/m² | 44% of patients had a partial response (PR), with a median duration of response of 9.5 months. | Early ctDNA dynamics were predictive of treatment efficacy. Patients achieving PR had a significantly greater decrease in KRAS mutant allele frequency (MAF) compared to those with stable disease (SD) or progressive disease (PD). | [6][8] |
| NCT03829410 (sub-analysis) | Second-line KRAS-mutant mCRC | Not specified | 5 patients had a decrease in KRAS mutant ctDNA to non-detectable levels in cycle 1 and subsequent tumor regression at 8 weeks. 2 patients had detectable KRAS mutant ctDNA at the end of cycle 1 and showed tumor growth at 8 weeks. | Changes in KRAS mutant ctDNA during cycle 1 were highly predictive of tumor regression. | [9][10] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: this compound inhibits PLK1, leading to G2/M cell cycle arrest and apoptosis.
ctDNA Analysis Workflow for Monitoring this compound Efficacy
Caption: Workflow for ctDNA-based monitoring of this compound treatment response.
Experimental Protocols
Blood Sample Collection and Processing
This protocol outlines the steps for collecting and processing peripheral blood for ctDNA analysis. Adherence to standardized procedures is crucial to minimize pre-analytical variability.[11][12]
Materials:
-
Blood collection tubes (e.g., EDTA or specialized ctDNA collection tubes)
-
Centrifuge with a swinging bucket rotor
-
Pipettes and sterile, nuclease-free pipette tips
-
Nuclease-free microcentrifuge tubes for plasma storage
-
Personal protective equipment (PPE)
Protocol:
-
Blood Collection:
-
Collect 10 mL of peripheral blood into an EDTA or a specialized ctDNA collection tube.[13]
-
For optimal performance, ensure the tube is filled to the specified volume.[13]
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Process the blood sample within 2-4 hours of collection if using standard EDTA tubes to prevent contamination with genomic DNA from white blood cells. If using specialized ctDNA tubes, follow the manufacturer's instructions for storage and transport.
-
-
Plasma Separation:
-
Centrifuge the blood collection tubes at 1,600 x g for 10 minutes at room temperature in a swinging bucket rotor.
-
Carefully aspirate the upper plasma layer, leaving approximately 0.5 cm of plasma above the buffy coat to avoid contamination with white blood cells.
-
Transfer the collected plasma to a new nuclease-free tube.
-
Perform a second centrifugation step at 16,000 x g for 10 minutes at 4°C to remove any remaining cellular debris.
-
Carefully transfer the supernatant (plasma) to new nuclease-free microcentrifuge tubes for storage. Aliquot the plasma to avoid multiple freeze-thaw cycles.
-
Store the plasma at -80°C until ctDNA extraction.
-
ctDNA Extraction
This protocol describes the extraction of ctDNA from plasma. Commercially available kits are recommended for their efficiency and reproducibility.
Materials:
-
QIAamp Circulating Nucleic Acid Kit (Qiagen) or a similar kit designed for cfDNA extraction
-
Microcentrifuge
-
Heating block or water bath
-
Nuclease-free water or elution buffer
Protocol (based on a typical commercial kit):
-
Thaw the frozen plasma samples on ice.
-
Follow the manufacturer's instructions for the ctDNA extraction kit. A typical workflow includes:
-
Lysis of the plasma sample to release nucleic acids.
-
Binding of the cfDNA to a silica membrane spin column.
-
Washing the column to remove inhibitors and contaminants.
-
Eluting the purified ctDNA in a small volume of nuclease-free water or elution buffer.
-
-
Quantify the extracted ctDNA using a fluorometric method (e.g., Qubit dsDNA HS Assay Kit) to determine the concentration.
-
Store the extracted ctDNA at -20°C or -80°C for long-term storage.
ctDNA Analysis by Droplet Digital PCR (ddPCR)
ddPCR is a highly sensitive method for detecting and quantifying specific mutations in ctDNA, such as KRAS mutations in mCRC patients.[6]
Materials:
-
ddPCR system (e.g., Bio-Rad QX200)
-
ddPCR supermix for probes
-
Specific primers and probes for the target mutation (e.g., KRAS G12/G13 mutations) and the corresponding wild-type allele
-
Purified ctDNA
-
Nuclease-free water
Protocol:
-
Reaction Setup:
-
Prepare a ddPCR reaction mix containing the ddPCR supermix, primers, probes (one for the mutant allele and one for the wild-type allele, labeled with different fluorophores), and the extracted ctDNA.
-
Include positive controls (known mutant and wild-type DNA) and no-template controls (NTC) in each run.
-
-
Droplet Generation:
-
Load the reaction mix into a droplet generator cartridge.
-
Generate droplets according to the manufacturer's protocol. This partitions the sample into thousands of individual PCR reactions.
-
-
PCR Amplification:
-
Transfer the droplets to a 96-well PCR plate.
-
Seal the plate and perform thermal cycling using a standard thermal cycler. The cycling conditions should be optimized for the specific primers and probes used.
-
-
Droplet Reading and Analysis:
-
After PCR, read the droplets on the ddPCR reader, which will count the number of positive (fluorescent) and negative droplets for both the mutant and wild-type alleles.
-
The software will calculate the concentration of the mutant and wild-type DNA in the original sample.
-
The mutant allele frequency (MAF) can be calculated as: MAF (%) = [mutant copies / (mutant copies + wild-type copies)] x 100.
-
ctDNA Analysis by Next-Generation Sequencing (NGS)
NGS allows for the simultaneous analysis of multiple genes and can be used for broader genomic profiling of ctDNA.
Materials:
-
NGS platform (e.g., Illumina MiSeq or NovaSeq)
-
Library preparation kit (e.g., a targeted panel covering relevant cancer genes)
-
Purified ctDNA
-
Reagents for library quantification and quality control
Protocol:
-
Library Preparation:
-
Prepare sequencing libraries from the extracted ctDNA using a targeted gene panel. This typically involves end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Incorporate unique molecular identifiers (UMIs) during library preparation to enable error correction and improve the accuracy of variant calling at low allele frequencies.
-
-
Library Quantification and Quality Control:
-
Quantify the prepared libraries and assess their quality using methods such as qPCR and capillary electrophoresis (e.g., Agilent Bioanalyzer).
-
-
Sequencing:
-
Pool the libraries and sequence them on an NGS platform according to the manufacturer's instructions.
-
-
Bioinformatic Analysis:
-
Process the raw sequencing data, including demultiplexing, adapter trimming, and alignment to a reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs), insertions/deletions (indels), and other alterations. The use of UMIs in the analysis pipeline can help distinguish true low-frequency variants from sequencing errors.
-
Annotate the identified variants and filter them based on quality scores and population frequency databases.
-
Calculate the MAF for each detected mutation.
-
Data Interpretation and Application
-
Baseline ctDNA: The presence and MAF of tumor-specific mutations at baseline can confirm the molecular profile of the tumor and serve as a starting point for monitoring.
-
On-treatment ctDNA Dynamics: A significant decrease in the MAF or clearance of detectable mutant ctDNA after the first cycle of this compound treatment is a strong predictor of positive clinical response, such as tumor regression.[6][9]
-
Monitoring for Resistance: A rise in ctDNA levels or the emergence of new mutations during treatment may indicate acquired resistance to this compound and could precede clinical or radiological progression.
By integrating ctDNA analysis into the clinical development and application of this compound, researchers and clinicians can gain real-time insights into treatment efficacy, enabling more informed and personalized therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A novel PLK1 inhibitor this compound effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Use of Circulating Tumor DNA to Monitor and Predict Response to Treatment in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase Ib Study of this compound, a Novel Oral PLK1 Inhibitor, in Combination Therapy for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Trial in KRAS-Mutated Colorectal Cancer Demonstrates Consistent Tumor Regression Across KRAS Mutation Subtypes and Durable Response [prnewswire.com]
- 10. This compound Trial in KRAS-Mutated Colorectal Cancer Demonstrates Consistent Tumor Regression Across KRAS Mutation Subtypes and Durable Response - BioSpace [biospace.com]
- 11. fda.gov [fda.gov]
- 12. streck.com [streck.com]
- 13. Clinical Practice Guideline for Blood-based Circulating Tumor DNA Assays - PMC [pmc.ncbi.nlm.nih.gov]
Onvansertib in Second-Line Metastatic Cololorectal Cancer: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Onvansertib treatment protocols for second-line metastatic colorectal cancer (mCRC), with a focus on patients harboring KRAS mutations. This information is based on findings from clinical trials evaluating this compound in combination with standard-of-care chemotherapy.
Introduction to this compound
This compound is an oral, highly selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in the regulation of the cell cycle and mitosis.[1] Overexpression of PLK1 is observed in colorectal cancer (CRC) and is associated with a poor prognosis.[1] Preclinical studies have shown that KRAS-mutant CRC cells exhibit increased sensitivity to this compound.[2][3] The inhibition of PLK1 has been identified as a synthetic lethal target in KRAS-mutant CRC cells, leading to cell cycle arrest and apoptosis.[1] The combination of this compound with chemotherapy, such as FOLFIRI (irinotecan, 5-fluorouracil, and leucovorin), and bevacizumab, a VEGF inhibitor, has shown promise in a second-line setting for patients with KRAS-mutated mCRC.[1]
Mechanism of Action: this compound in KRAS-Mutated mCRC
This compound's primary mechanism of action is the inhibition of PLK1. In KRAS-mutated mCRC, this inhibition has a synthetic lethal effect, meaning that while neither the KRAS mutation nor the PLK1 inhibition alone is lethal to the cell, their combination is. This is due to the cancer cells' increased reliance on PLK1 for survival and proliferation in the presence of a KRAS mutation. By inhibiting PLK1, this compound disrupts mitotic progression, leading to cell cycle arrest and ultimately apoptosis in these cancer cells.[1] Preclinical data has demonstrated that this compound has superior activity in KRAS-mutant colorectal cancer cells compared to KRAS wild-type cells.[4]
Clinical Trial Protocols and Efficacy
This compound has been evaluated in combination with FOLFIRI and bevacizumab in Phase Ib and Phase II clinical trials for second-line treatment of patients with KRAS-mutated mCRC who have progressed after first-line oxaliplatin-based chemotherapy.[4][5]
Patient Population
Key inclusion criteria for these trials typically include:
-
Histologically confirmed metastatic and unresectable colorectal cancer.[2][6]
-
Progression of disease after a first-line treatment regimen containing oxaliplatin and a fluoropyrimidine.[2][6]
-
ECOG performance status of 0 or 1.[6]
-
Adequate organ function.[6]
Treatment Regimen
The treatment protocol in the Phase Ib/II studies involved a 28-day cycle:[2]
-
This compound: Administered orally at a recommended Phase 2 dose (RP2D) of 15 mg/m² once daily on days 1-5 and 15-19.[4][5] Dose escalation cohorts in the Phase Ib study also evaluated 12 mg/m² and 18 mg/m².[4]
-
FOLFIRI:
-
Bevacizumab: 5 mg/kg intravenously.[2]
FOLFIRI and bevacizumab are administered on days 1 and 15 of each 28-day cycle.[2]
Efficacy Data
The combination of this compound with FOLFIRI and bevacizumab has demonstrated promising efficacy in clinical trials.
| Efficacy Endpoint | Phase Ib/II Trial Data |
| Overall Response Rate (ORR) | |
| All Patients | 26.4% (95% CI, 15.3%-40.3%)[5][6] |
| Bevacizumab-naïve Patients | 76.9%[6] |
| Prior Bevacizumab Exposure | 10.0%[6] |
| Median Duration of Response (DOR) | 11.7 months (95% CI, 9.4-not reached)[5][6] |
| Median Progression-Free Survival (PFS) | |
| All Patients | 8.4 months (95% CI, 6.0-14.8)[6] |
| Bevacizumab-naïve Patients | 14.9 months[6] |
| Prior Bevacizumab Exposure | 6.6 months[6] |
| Disease Control Rate (DCR) | 92.5%[6] |
Data from a multicenter, open-label, single-arm Phase 2 trial.[6] A Phase Ib study with 18 patients showed a partial response in 44% of patients.[4]
Safety and Tolerability
The combination of this compound with FOLFIRI and bevacizumab has been generally well-tolerated.[7] The adverse events observed were consistent with those expected from the FOLFIRI and bevacizumab regimen.[8] The most common Grade 3 or 4 treatment-related adverse event was neutropenia.[4]
Future Directions
The promising results, particularly in bevacizumab-naïve patients, have prompted further investigation of this combination in the first-line setting for KRAS-mutated mCRC.[9] Ongoing and future studies will continue to evaluate the efficacy and safety of this compound and further define its role in the treatment landscape of colorectal cancer.
References
- 1. A phase Ib/II study of the polo-like kinase 1 (PLK1) inhibitor, this compound, in combination with FOLFIRI and bevacizumab for second-line treatment of patients with KRAS-mutated metastatic colorectal cancer (mCRC). - ASCO [asco.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase Ib/II study of this compound (PCM-075) in combination with FOLFIRI and bevacizumab for second-line treatment of metastatic colorectal cancer in patients with a KRAS mutation [epistemonikos.org]
- 4. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in Combination With Chemotherapy and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Single-Arm, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Cardiff Oncology Announces this compound Phase 1b/2 Data that Continues to Demonstrate Robust Response to Treatment and Progression-Free Survival in KRAS-Mutated mCRC - BioSpace [biospace.com]
- 8. targetedonc.com [targetedonc.com]
- 9. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Monitoring Onvansertib Treatment Response with RECIST v1.1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for monitoring the treatment response to Onvansertib, a selective Polo-like kinase 1 (PLK1) inhibitor, using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1). Adherence to these standardized criteria is crucial for ensuring the accuracy and consistency of efficacy evaluation in both preclinical and clinical research settings.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that selectively targets Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in cell cycle progression, particularly during mitosis.[1] By inhibiting PLK1, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[2][3] Preclinical and clinical studies have shown that this compound's mechanism of action involves the modulation of several downstream signaling pathways, including the PI3K/AKT/mTOR, MAPK, and β-catenin/c-Myc pathways.[2][4] this compound is currently under investigation as a monotherapy and in combination with standard-of-care chemotherapies for various solid tumors, including KRAS-mutant metastatic colorectal cancer (mCRC) and triple-negative breast cancer.[4][5]
RECIST v1.1: The Standard for Tumor Response Evaluation
RECIST v1.1 provides a standardized methodology for quantifying tumor burden and assessing treatment response in solid tumors.[6][7] It is the gold standard in clinical trials for providing an objective and reproducible assessment of therapeutic efficacy.[6] The criteria are based on unidimensional measurements of tumor lesions identified on imaging scans, primarily Computed Tomography (CT) and Magnetic Resonance Imaging (MRI).[6][8]
Quantitative Data Summary of this compound Clinical Trials using RECIST v1.1
The following tables summarize the efficacy of this compound in combination with standard-of-care (SoC) therapies in clinical trials for metastatic colorectal cancer (mCRC), as assessed by RECIST v1.1.
Table 1: Efficacy of this compound + FOLFIRI/Bevacizumab in Second-Line KRAS-mutant mCRC
| Efficacy Endpoint | All Patients (N=53) | Bevacizumab-naïve (n=13) | Previously Bevacizumab-exposed |
| Objective Response Rate (ORR) | 26.4% | 76.9% | 10.0% |
| Disease Control Rate (DCR) | 92.5% | Not Reported | Not Reported |
| Median Duration of Response (DoR) | 11.7 months | Not Reported | Not Reported |
| Median Progression-Free Survival (PFS) | 8.4 months | 14.9 months | 6.6 months |
| Data from a Phase II trial in patients with KRAS-mutant mCRC who received this compound with FOLFIRI and bevacizumab.[5] |
Table 2: Efficacy of this compound + SoC in First-Line RAS-mutated mCRC (CRDF-004 Trial)
| Treatment Arm | Confirmed Objective Response Rate (ORR) |
| SoC Alone | 33% (3 of 9) |
| This compound (20mg) + SoC | 50% (5 of 10) |
| This compound (30mg) + SoC | 64% (7 of 11) |
| All this compound Patients | 57% (12 of 21) |
| Interim data from a randomized Phase 2 trial. SoC consists of FOLFIRI or FOLFOX plus bevacizumab.[9] |
Table 3: Efficacy of this compound + Paclitaxel in Metastatic Triple-Negative Breast Cancer (mTNBC)
| Treatment Arm | Objective Response Rate (ORR) by RECIST 1.1 |
| This compound (18mg/m²) + Paclitaxel | 40% (n=10) |
| Data from a Phase 1b study.[4] |
Experimental Protocols
Protocol 1: Imaging for RECIST v1.1 Assessment
Objective: To acquire high-quality, reproducible images for the accurate measurement of tumor lesions.
Imaging Modalities:
-
Primary: Multidetector Computed Tomography (MDCT) is the preferred modality.[8]
-
Alternative: Magnetic Resonance Imaging (MRI) is an acceptable alternative, particularly for lesions that are not well-visualized on CT.[10][11] The same imaging modality should be used for baseline and all follow-up assessments.[12]
Image Acquisition Parameters:
-
CT Slice Thickness: A slice thickness of 5 mm or less is recommended for optimal measurement accuracy.[8]
-
Contrast Enhancement: Intravenous contrast is mandatory for most scans to improve the delineation of tumor borders.
-
Scan Coverage: Imaging of the chest, abdomen, and pelvis is standard for most solid tumor trials.[10][11] Additional areas should be scanned if there is clinical suspicion of disease.
-
Timing: Baseline imaging should be performed within 28 days prior to the start of this compound treatment.[10] Follow-up scans are typically conducted every 8 weeks (every other treatment cycle).[13][14]
Protocol 2: RECIST v1.1 Lesion Selection and Measurement
Objective: To systematically identify and measure target and non-target lesions to calculate the overall tumor burden.
Lesion Selection:
-
Target Lesions:
-
Select up to a maximum of five measurable lesions in total, with a maximum of two lesions per organ.[12]
-
Measurable lesions are defined as having a longest diameter of ≥10 mm for non-nodal lesions and a short axis of ≥15 mm for lymph nodes.[12][15]
-
Lesions should be representative of all involved organs and be suitable for repeated, accurate measurements.
-
-
Non-Target Lesions:
-
All other sites of disease, including lesions that do not meet the criteria for measurability (e.g., small lesions, bone lesions without a soft tissue component, ascites).[12]
-
These lesions are recorded at baseline and assessed qualitatively at follow-up.
-
Measurement:
-
Non-Nodal Lesions: Measure the longest diameter in the axial plane.
-
Lymph Nodes: Measure the short axis.
-
Sum of Diameters (SOD): At baseline, calculate the sum of the longest diameters of all target lesions. This baseline SOD will be used as the reference for assessing response.
Protocol 3: Defining Tumor Response by RECIST v1.1
Objective: To categorize the overall tumor response to this compound treatment based on changes in tumor measurements.
Response Categories:
-
Complete Response (CR):
-
Disappearance of all target lesions.
-
Any pathological lymph nodes must have a reduction in short axis to <10 mm.
-
Disappearance of all non-target lesions.
-
No new lesions.[12]
-
-
Partial Response (PR):
-
At least a 30% decrease in the Sum of Diameters (SOD) of target lesions, taking the baseline SOD as reference.
-
Persistence of one or more non-target lesions is acceptable.
-
No new lesions.[12]
-
-
Progressive Disease (PD):
-
At least a 20% increase in the SOD of target lesions compared to the smallest SOD recorded since the treatment started (nadir).
-
The SOD must also show an absolute increase of at least 5 mm.
-
Unequivocal progression of non-target lesions.
-
Appearance of one or more new lesions.[12]
-
-
Stable Disease (SD):
-
Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Visualizations
References
- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 2. This compound inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel PLK1 inhibitor this compound effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exhibits anti-proliferative and anti-invasive effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. slicevault.com [slicevault.com]
- 7. RECIST 1.1 Criteria Toolkit: A Resource for Success in Clinical Trials with Solid Tumor Evaluation Requirements - NRG Oncology [nrgoncology.org]
- 8. project.eortc.org [project.eortc.org]
- 9. Cardiff Oncology Announces Positive Initial Data from First-line RAS-mutated mCRC Clinical Trial - Cardiff Oncology, Inc. [investors.cardiffoncology.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. kanser.org [kanser.org]
- 13. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. ajronline.org [ajronline.org]
Application Notes and Protocols for the Pharmacokinetic Analysis of Oral Onvansertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onvansertib (also known as NMS-1286937) is an orally bioavailable and highly selective small-molecule inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly during mitosis.[3][4] Overexpression of PLK1 is observed in numerous cancer types and is often associated with poor prognosis.[2][5] this compound's mechanism of action involves the disruption of mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.[3][4][6] Preclinical and clinical studies have demonstrated its anti-tumor activity in various malignancies, including metastatic colorectal cancer (mCRC) and acute myeloid leukemia (AML).[3][6][7] This document provides a detailed overview of the pharmacokinetic profile of orally administered this compound and protocols for its analysis.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting PLK1, which in turn modulates several downstream signaling pathways crucial for cancer cell proliferation and survival.
PLK1 and Cell Cycle Regulation: PLK1 is a master regulator of mitosis.[1] Its inhibition by this compound leads to a G2/M phase cell cycle arrest, ultimately inducing apoptosis in cancer cells.[2][4]
Downstream Signaling Pathways:
-
AKT/mTOR Pathway: this compound has been shown to decrease the phosphorylation of key components of the AKT/mTOR pathway, such as AKT and S6 ribosomal protein, suggesting its role in inhibiting this pro-survival signaling cascade.[6]
-
β-catenin/c-Myc Pathway: Studies have indicated that this compound can influence the β-catenin/c-Myc signaling pathway, which is critical for cell proliferation and metabolism.[3]
-
MAPK Pathway: this compound has also been observed to reduce the phosphorylation of p38, a component of the MAPK signaling pathway.[6]
This compound's inhibition of PLK1 and downstream signaling pathways.
Pharmacokinetic Profile of Oral this compound
This compound is administered orally and has demonstrated a predictable pharmacokinetic profile in clinical studies.[1][2]
Summary of Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of this compound from various clinical trials.
Table 1: Pharmacokinetic Parameters of this compound in Combination with Low-Dose Cytarabine (LDAC) or Decitabine in Patients with R/R AML [1]
| Dose (mg/m²) | Combination Agent | N | Tmax (hr, median) | Cmax (ng/mL, mean ± SD) | AUC0-24h (ng·h/mL, mean ± SD) | t1/2 (hr, median) |
| 12 | LDAC | 3 | 2.0 | 97.2 ± 33.5 | 1340 ± 321 | 24.5 |
| 27 | LDAC | 3 | 2.0 | 185 ± 92.4 | 2820 ± 1160 | 22.8 |
| 40 | LDAC | 4 | 3.0 | 260 ± 103 | 4280 ± 1470 | 25.1 |
| 60 | LDAC | 4 | 3.0 | 338 ± 123 | 5570 ± 2290 | 26.4 |
| 12 | Decitabine | 3 | 2.0 | 129 ± 44.5 | 1960 ± 590 | 27.6 |
| 27 | Decitabine | 3 | 2.0 | 228 ± 121 | 3700 ± 1950 | 28.1 |
| 40 | Decitabine | 3 | 2.0 | 295 ± 151 | 4890 ± 2480 | 26.4 |
| 60 | Decitabine | 7 | 3.0 | 443 ± 210 | 7320 ± 3460 | 26.4 |
| 90 | Decitabine | 3 | 3.0 | 589 ± 294 | 9740 ± 4870 | 26.4 |
Table 2: Pharmacokinetic Parameters of this compound in Combination with FOLFIRI/Bevacizumab in Patients with KRAS-Mutated mCRC
| Dose (mg/m²) | N | Tmax (hr, mean ± SD) | Cmax (ng/mL, mean ± SD) | AUC0-24h (ng·h/mL, mean ± SD) | t1/2 (hr, mean ± SD) |
| 12 | 6 | 5.29 ± 8.32 | 163 ± 82 | 2,020 ± 880 | 13.8 ± 2.1 |
Experimental Protocols
Protocol 1: Pharmacokinetic Blood Sampling in Clinical Trials
Objective: To collect plasma samples from patients for the determination of this compound concentrations.
Procedure:
-
Informed Consent: Ensure written informed consent is obtained from all patients prior to any study-related procedures.[1]
-
Dosing Regimen: this compound is administered orally. An example dosing schedule is days 1-5 of a 28-day cycle.[1]
-
Blood Sample Collection:
-
Collect blood samples at pre-defined time points. For a detailed pharmacokinetic analysis, a schedule such as the following can be used:
-
Day 1 of Cycle 1: Pre-dose, and at 0.5, 1, 2, 3, 4, 8, and 24 hours post-dose.
-
Day 5 of Cycle 1: Pre-dose, and at 0.5, 1, 2, 3, 4, 8, and 24 hours post-dose.
-
Additional single samples can be collected on days 8, 15, and 22.
-
-
Collect approximately 5 mL of whole blood into tubes containing K2EDTA as an anticoagulant.
-
-
Plasma Preparation:
-
Within 30 minutes of collection, centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer it into two separate, labeled cryovials.
-
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Workflow for pharmacokinetic blood sampling.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
Objective: To accurately quantify the concentration of this compound in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Human plasma samples
-
This compound reference standard
-
Internal standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound.
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
96-well plates
-
Centrifuge
Instrumentation:
-
A sensitive and selective LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of calibration standards by spiking blank human plasma with the this compound stock solution to achieve a concentration range that covers the expected in vivo concentrations.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each sample in a 96-well plate, add 150 µL of ACN containing the internal standard.
-
Vortex the plate for 2 minutes to precipitate the plasma proteins.
-
Centrifuge the plate at 4,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient appropriate to separate this compound from endogenous plasma components.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Specific precursor-to-product ion transitions for this compound and the IS should be optimized for the specific instrument used.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) can be calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).[1]
-
Workflow for this compound quantification by LC-MS/MS.
Conclusion
The pharmacokinetic profile of orally administered this compound is well-characterized, allowing for the development of effective dosing schedules in clinical trials. The provided protocols for blood sample collection and LC-MS/MS analysis offer a robust framework for researchers and drug development professionals to accurately assess the pharmacokinetic properties of this promising PLK1 inhibitor. Adherence to these detailed methodologies will ensure the generation of high-quality data to support the ongoing clinical development of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. A novel PLK1 inhibitor this compound effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exhibits anti-proliferative and anti-invasive effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Maximum Tolerated Dose (MTD) of Onvansertib in Combination Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for establishing the Maximum Tolerated Dose (MTD) of Onvansertib, a selective Polo-like Kinase 1 (PLK1) inhibitor, when used in combination with various chemotherapeutic agents. The information is compiled from preclinical studies and clinical trials to guide researchers in designing and executing studies to determine the optimal dosage for combination therapies.
Introduction to this compound
This compound (also known as NMS-1286937) is an orally bioavailable, highly selective, ATP-competitive inhibitor of PLK1.[1] PLK1 is a serine/threonine kinase that plays a crucial role in the G2/M phase of the cell cycle, regulating mitotic entry, progression, and exit.[2][3] Overexpression of PLK1 is common in various cancers and is often associated with poor prognosis.[4][5] By inhibiting PLK1, this compound disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells.[4][6] The synergistic potential of this compound with conventional chemotherapy and targeted agents makes it a promising candidate for combination therapies aimed at overcoming resistance and enhancing cytotoxic effects.[7]
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of PLK1, which disrupts the normal progression of mitosis. PLK1 is a master regulator of cell division, and its inhibition leads to mitotic arrest and subsequent apoptosis.[4] Additionally, preclinical studies suggest that this compound's effects may involve the modulation of other signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.[8] In some cancers, this compound has been shown to affect the β-catenin/c-Myc signaling pathway.[6]
MTD of this compound in Combination Therapies: Summary of Clinical Trial Data
The MTD of this compound in combination therapy has been evaluated in several clinical trials for various cancer types. The following tables summarize the quantitative data from these studies.
This compound in Combination with FOLFIRI and Bevacizumab for Metastatic Colorectal Cancer (mCRC)
This combination has been investigated in patients with KRAS-mutated mCRC.
| Parameter | Phase Ib/II (NCT03829410) |
| Patient Population | Second-line KRAS-mutated mCRC[2][9] |
| Dose Escalation Cohorts (this compound) | 12, 15, and 18 mg/m²[1][9] |
| Dosing Schedule (this compound) | Orally on days 1-5 and 15-19 of a 28-day cycle[1][9] |
| Combination Agents | FOLFIRI and Bevacizumab[9] |
| Dose-Limiting Toxicities (DLTs) | Not explicitly detailed in provided results, but neutropenia was the most common Grade 3/4 AE.[9][10] |
| Maximum Tolerated Dose (MTD) | 15 mg/m²[1][10] |
| Recommended Phase 2 Dose (RP2D) | 15 mg/m²[1][10] |
| Objective Response Rate (ORR) at RP2D | 44% (Partial Response)[9][10] |
This compound in Combination with Decitabine or Low-Dose Cytarabine (LDAC) for Acute Myeloid Leukemia (AML)
This combination has been studied in patients with relapsed or refractory AML.
| Parameter | Phase Ib (NCT03303339) |
| Patient Population | Relapsed or refractory AML[11][12] |
| Dose Escalation Cohorts (this compound) | 12-90 mg/m²[11][12] |
| Dosing Schedule (this compound) | Orally on days 1-5 of a 28-day cycle[12] |
| Combination Agents | Decitabine or Low-Dose Cytarabine (LDAC)[12] |
| Dose-Limiting Toxicities (DLTs) at 90 mg/m² (with Decitabine) | Grade 3 mucositis, Grade 4 rash[13] |
| Maximum Tolerated Dose (MTD) with Decitabine | 60 mg/m²[11][12] |
| Adverse Events (Grades 3/4) | Primarily myelosuppression[11][12] |
| Complete Remission (CR/CRi) in Decitabine Arm | 24% (5 of 21 evaluable patients)[11][12] |
This compound in Combination with Paclitaxel for Triple-Negative Breast Cancer (TNBC)
A phase 1b trial evaluated this combination in metastatic TNBC.
| Parameter | Phase 1b (NCT05383196) |
| Patient Population | Metastatic Triple-Negative Breast Cancer[14] |
| Dose Escalation Cohorts (this compound) | 9, 12, and 18 mg/m²[14] |
| Dosing Schedule (this compound) | Orally, once daily for 21 consecutive days, followed by 7 days off[14] |
| Combination Agent | Paclitaxel (80 mg/m² IV on days 1, 8, and 15 of a 28-day cycle)[14] |
| Maximum Tolerated Dose (MTD) | Not explicitly stated in the provided search results. |
| Recommended Phase 2 Dose (RP2D) | Not explicitly stated in the provided search results. |
This compound in Combination with Abiraterone for Metastatic Castration-Resistant Prostate Cancer (mCRPC)
A phase 2 study explored this combination in patients with mCRPC showing early signs of resistance to abiraterone.
| Parameter | Phase 2 (NCT03414034) |
| Patient Population | Metastatic Castration-Resistant Prostate Cancer with early resistance to abiraterone[15][16] |
| This compound Dosing Schedules | Arm A: 24 mg/m² (days 1-5 of a 21-day cycle) Arm B: 18 mg/m² (days 1-5 of a 14-day cycle) Arm C: 12 mg/m² (days 1-14 of a 21-day cycle)[15] |
| Combination Agent | Abiraterone and Prednisone[15] |
| Primary Endpoint | Disease control at 12 weeks[15] |
| Disease Control Rate at 12 weeks (All Doses) | 35%[15] |
| Most Common Grade 3 Adverse Events | Neutropenia, hypophosphatemia, white blood cell decrease[15] |
Experimental Protocols for MTD Determination
The following protocols are based on the methodologies cited in the clinical trials of this compound combination therapies.
General Protocol for a 3+3 Dose-Escalation Study
This design is commonly used in Phase I trials to determine the MTD of a new drug in combination with a standard-of-care treatment.
Protocol Steps:
-
Patient Selection:
-
Define strict inclusion and exclusion criteria based on the cancer type, prior treatments, performance status (e.g., ECOG 0 or 1), and adequate organ function.[9] For instance, in the mCRC trial, patients were required to have KRAS-mutant tumors and have failed first-line oxaliplatin-based therapy.[9] Key exclusion criteria often include specific mutations (e.g., BRAF V600), more than one prior chemotherapy regimen, or untreated brain metastases.[9]
-
Obtain written informed consent from all participants.[9]
-
-
Dose Escalation:
-
Start with a dose of this compound that is a fraction (e.g., 50%) of the single-agent RP2D.[9][13]
-
Enroll a cohort of 3 patients at the first dose level.
-
Administer this compound in combination with the standard dose of the partner chemotherapeutic agent(s) over a defined cycle (e.g., 28 days).[9][12]
-
-
DLT Assessment:
-
Monitor patients for Dose-Limiting Toxicities (DLTs) during the first cycle of treatment. DLTs are typically defined as specific severe adverse events (Grade 3 or 4) that are considered related to the study drug.
-
If 0 out of 3 patients experience a DLT, escalate to the next dose level and enroll a new cohort of 3 patients.[9][13]
-
If 1 out of 3 patients experiences a DLT, expand the cohort at the same dose level by enrolling 3 additional patients.[9][13]
-
If ≥2 out of 3 patients experience a DLT, the MTD has been exceeded. The previous dose level is considered the MTD.[9][13]
-
-
MTD Definition:
-
Recommended Phase 2 Dose (RP2D) Selection:
Safety and Efficacy Monitoring
-
Safety Assessments: Continuously monitor and record all adverse events (AEs) using a standardized system like the Common Terminology Criteria for Adverse Events (CTCAE).[1] Safety evaluations should include physical examinations, laboratory tests, and electrocardiograms.[13]
-
Efficacy Assessments: Evaluate tumor response at regular intervals (e.g., every 8 weeks) using standard criteria such as RECIST v1.1.[1]
-
Biomarker Analysis: Collect blood samples at baseline and throughout the study to analyze biomarkers such as circulating tumor DNA (ctDNA) to assess for early indicators of response.[1][11]
Conclusion
The determination of the MTD is a critical step in the clinical development of this compound combination therapies. The data from completed and ongoing trials demonstrate that this compound can be safely combined with various chemotherapeutic agents, with manageable toxicity profiles. The established MTDs and RP2Ds from these studies provide a foundation for later-phase trials to further evaluate the efficacy of these promising combination regimens. Researchers should adhere to rigorous dose-escalation protocols and comprehensive safety monitoring to ensure patient well-being while defining the optimal therapeutic window for this compound in combination therapy.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. cardiffoncology.com [cardiffoncology.com]
- 4. The Polo-like kinase 1 inhibitor this compound represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cardiffoncology.com [cardiffoncology.com]
- 6. This compound inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. This compound exhibits anti-proliferative and anti-invasive effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Phase Ib Study of this compound, a Novel Oral PLK1 Inhibitor, in Combination Therapy for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A phase 1b study of Plk1 inhibitor this compound in combination with paclitaxel in metastatic triple-negative breast cancer (mTNBC) patients. - ASCO [asco.org]
- 15. urologytimes.com [urologytimes.com]
- 16. targetedonc.com [targetedonc.com]
- 17. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Onvansertib in KRAS-Mutant Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Onvansertib, a selective Polo-like Kinase 1 (PLK1) inhibitor, in preclinical and clinical studies of KRAS-mutant colorectal cancer (CRC). This document includes summaries of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of signaling pathways and experimental workflows.
Introduction
Colorectal cancer with mutations in the KRAS gene presents a significant therapeutic challenge due to inherent resistance to standard therapies like EGFR inhibitors.[1][2] this compound is a first-in-class, orally administered inhibitor of PLK1, a serine/threonine kinase that plays a critical role in mitotic progression.[1][2] Overexpression of PLK1 is associated with poor prognosis in CRC.[3] Preclinical studies have demonstrated that KRAS-mutant CRC cells exhibit increased sensitivity to PLK1 inhibition, a concept described as synthetic lethality.[3][4] this compound has shown potent antitumor activity as a single agent and in combination with chemotherapy in KRAS-mutant CRC models.[4][5]
Mechanism of Action
This compound selectively inhibits PLK1, a key regulator of the cell cycle.[1] This inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.[1][6] In KRAS-mutant CRC, the dependency on PLK1 for cell survival is heightened, making these tumors particularly susceptible to this compound's effects.[4]
References
- 1. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
Investigating the Synergy of Onvansertib with Topoisomerase I Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onvansertib (NMS-P937) is a highly selective, orally bioavailable inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.[1][2][3] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[1][4] this compound's mechanism of action involves the disruption of mitotic processes, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[1][5]
Topoisomerase I inhibitors, such as irinotecan and its active metabolite SN-38, are established chemotherapeutic agents that induce DNA damage by trapping topoisomerase I-DNA cleavage complexes. This leads to single-strand breaks that can be converted into lethal double-strand breaks during DNA replication.[6][7]
Preclinical and clinical evidence has demonstrated a synergistic anti-tumor effect when this compound is combined with topoisomerase I inhibitors, particularly in the context of KRAS-mutated colorectal cancer (mCRC).[5][8][9] This synergy is believed to stem from this compound's ability to potentiate the DNA damage induced by topoisomerase I inhibitors by inhibiting PLK1's function in the DNA damage response and repair pathways.[2][10] These promising findings have led to the evaluation of this combination in clinical trials, showing significant activity.[11][12]
These application notes provide a summary of the key preclinical and clinical data, detailed protocols for investigating the synergy between this compound and topoisomerase I inhibitors, and visual representations of the underlying mechanisms and experimental workflows.
Data Presentation
Preclinical Synergy Data: this compound and Irinotecan
| Cell Line | Cancer Type | Drug Combination | Key Findings | Reference |
| HCT-116 | Colorectal Carcinoma (KRAS G13D) | This compound + SN-38 (active metabolite of Irinotecan) | Synergistic anti-proliferative effects | [8] |
| DLD-1 | Colorectal Carcinoma (KRAS G13D) | This compound | Superior activity in KRAS-mutant vs. wild-type isogenic cells | [5][13] |
In Vivo Synergy Data: this compound and Irinotecan in a KRAS-Mutant Colorectal Cancer Xenograft Model
| Animal Model | Tumor Type | Treatment Groups | Key Findings | Reference |
| BALB/c nude mice with HCT116 xenografts | KRAS-mutant colorectal cancer | Vehicle, this compound alone, Irinotecan alone, this compound + Irinotecan | The combination of this compound and Irinotecan resulted in significantly more profound tumor growth inhibition compared to either single agent. At day 42, 50% of mice in the combination group exhibited tumor regression. The combination was well-tolerated with no significant body weight loss. | [5][14] |
Clinical Trial Data: this compound in Combination with FOLFIRI (Irinotecan-containing regimen) and Bevacizumab in Second-Line KRAS-Mutant mCRC
| Trial Phase | Number of Patients | Treatment Regimen | Objective Response Rate (ORR) | Median Duration of Response (mDoR) | Median Progression-Free Survival (mPFS) | Reference |
| Phase Ib | 18 | This compound + FOLFIRI + Bevacizumab | 44% (Partial Responses) | 9.5 months | Not Reported | [9][15] |
| Phase II | 53 | This compound + FOLFIRI + Bevacizumab | 26.4% | 11.7 months | 8.4 months | [11][12] |
| Phase II (subgroup analysis - bevacizumab-naïve) | 13 | This compound + FOLFIRI + Bevacizumab | 76.9% | Not Reached | 14.9 months | [11][12] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using MTT Assay
Objective: To determine the synergistic anti-proliferative effect of this compound and a topoisomerase I inhibitor (e.g., SN-38) on colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, DLD-1)
-
Complete cell culture medium (e.g., McCoy's 5A for HCT-116, RPMI-1640 for DLD-1) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
SN-38 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[17]
-
Prepare serial dilutions of this compound and SN-38 in complete medium.
-
Treat the cells with varying concentrations of this compound, SN-38, or the combination of both in a checkerboard format. Include a vehicle control (DMSO) group.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the Combination Index (CI) using software such as CompuSyn to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To evaluate the effect of this compound and a topoisomerase I inhibitor on cell cycle distribution.
Materials:
-
Cells treated as in Protocol 1
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[5]
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[5]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[18]
Protocol 3: Apoptosis Assessment by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound and a topoisomerase I inhibitor.
Materials:
-
Cells treated as in Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[19]
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[1][11]
-
Incubate in the dark for 15 minutes at room temperature.[1][20]
-
Analyze the samples by flow cytometry within one hour to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: In Vivo Synergy Study in a Colorectal Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with irinotecan.
Materials:
-
Athymic nude mice (e.g., BALB/c nu/nu)[21]
-
HCT-116 colorectal cancer cells
-
Matrigel
-
This compound (for oral administration)
-
Irinotecan (for intraperitoneal injection)
-
Vehicle controls
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 HCT-116 cells mixed with Matrigel into the flank of each mouse.[21]
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into four treatment groups: Vehicle control, this compound alone, Irinotecan alone, and this compound + Irinotecan.
-
Administer treatments according to a predefined schedule (e.g., this compound orally daily for 5 days a week; Irinotecan intraperitoneally once a week).
-
Measure tumor volume with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.[8]
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Visualizations
Caption: Mechanism of this compound and Topoisomerase I Inhibitor Synergy.
Caption: Workflow for Investigating this compound Synergy.
Caption: Rationale for this compound and Topoisomerase I Inhibitor Combination.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. cardiffoncology.com [cardiffoncology.com]
- 3. The Polo-like kinase 1 inhibitor this compound represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy [mdpi.com]
- 7. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocgtinvestor.substack.com [biocgtinvestor.substack.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound With Chemotherapy and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer - The ASCO Post [ascopost.com]
- 13. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 14. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. bosterbio.com [bosterbio.com]
- 21. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols: Onvansertib and Bevacizumab Combination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing preclinical studies to evaluate the combination of Onvansertib, a PLK1 inhibitor, and Bevacizumab, a VEGF-A inhibitor. The protocols outlined below are intended to serve as a foundational framework for investigating the synergistic anti-tumor effects of this combination therapy.
Introduction
This compound is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][2] Overexpression of PLK1 is common in many cancers and is associated with poor prognosis.[1] Bevacizumab is a humanized monoclonal antibody that targets vascular endothelial growth factor A (VEGF-A), a critical driver of angiogenesis.[3][4][5] By inhibiting VEGF-A, bevacizumab can starve tumors of the blood supply needed for growth and metastasis.[4][5][6]
Recent clinical trials have explored the combination of this compound with standard-of-care chemotherapy, including bevacizumab, for metastatic colorectal cancer (mCRC).[7][8][9][10] These studies have shown promising results, particularly in patients with KRAS mutations.[7][10] The rationale for combining these two agents lies in their distinct but potentially complementary mechanisms of action: this compound directly targets tumor cell proliferation by disrupting mitosis, while bevacizumab inhibits the tumor's ability to form new blood vessels.
Signaling Pathways
To understand the basis of the combination therapy, it is crucial to visualize the signaling pathways targeted by each drug.
This compound and the PLK1 Signaling Pathway
This compound inhibits PLK1, which plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][11] Inhibition of PLK1 leads to mitotic arrest and ultimately apoptosis in cancer cells.
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bevacizumab - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 5. Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Direct antitumor activity of bevacizumab: an overlooked mechanism? [frontiersin.org]
- 7. targetedonc.com [targetedonc.com]
- 8. uclahealth.org [uclahealth.org]
- 9. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 10. ascopubs.org [ascopubs.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Onvansertib's Potential in Overcoming Cisplatin Resistance in Head and Neck Cancers
Application Note: The Polo-like kinase 1 (PLK1) inhibitor, Onvansertib, demonstrates significant therapeutic potential in treating cisplatin-resistant Head and Neck Squamous Cell Carcinoma (HNSCC).[1][2][3] This document provides a comprehensive overview of preclinical data and detailed protocols for utilizing this compound in HNSCC research models, offering a valuable resource for researchers, scientists, and professionals in drug development.
Recent studies have highlighted that elevated expression of PLK1 correlates with a poor prognosis in HNSCC and is further increased following relapse after cisplatin and radiotherapy treatments.[1] this compound, a specific ATP-competitive inhibitor of PLK1, has been shown to induce mitotic arrest, chromosomal abnormalities, and polyploidy, ultimately leading to apoptosis in both cisplatin-sensitive and -resistant HNSCC cells at nanomolar concentrations.[1][2] Notably, these effects were observed without significant toxicity to normal cells.[1][2]
Preclinical investigations have demonstrated this compound's efficacy in inhibiting the growth of HNSCC tumors in mouse xenograft models and reducing metastatic dissemination in zebrafish models.[1][2][3] Furthermore, synergistic effects were observed when this compound was combined with cisplatin and/or radiotherapy, suggesting its potential as both a standalone second-line treatment for relapsed HNSCC and as a combination therapy.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various HNSCC cell lines, including those resistant to cisplatin and/or radiotherapy.
Table 1: IC50 Values of this compound in HNSCC Cell Lines
| Cell Line | Resistance Profile | This compound IC50 (nM) |
| CAL27 | Cisplatin-Sensitive | Data not specified |
| CAL27 cis-R | Cisplatin-Resistant | Data not specified |
| CAL27 RR | Cisplatin & Radio-Resistant | Data not specified |
| CAL33 | Cisplatin-Sensitive | Data not specified |
| CAL33 cis-R | Cisplatin-Resistant | Data not specified |
| CAL33 rad-R | Radio-Resistant | Data not specified |
| CAL33 RR | Cisplatin & Radio-Resistant | Data not specified |
Note: While the source material confirms the efficacy of this compound at nanomolar concentrations, specific IC50 values for each cell line were not provided in the referenced abstracts.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in cisplatin-resistant HNSCC models.
Protocol 1: Generation of Cisplatin and Radiotherapy-Resistant HNSCC Cell Lines
This protocol describes the method for developing resistant HNSCC cell lines, a crucial step for studying drug resistance mechanisms.
Materials:
-
Parental HNSCC cell lines (e.g., CAL27, CAL33)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)
-
Cisplatin (stock solution)
-
X-ray irradiator
Procedure:
-
Cisplatin Resistance (cis-R):
-
Culture parental HNSCC cells in their recommended complete medium.
-
Expose the cells to gradually increasing concentrations of cisplatin, starting from a low dose.
-
Allow the cells to recover and repopulate after each treatment.
-
Continue this process until the cells can proliferate in a high concentration of cisplatin (e.g., 10 µM).[2][3]
-
-
Radiotherapy Resistance (rad-R):
-
Culture parental HNSCC cells to 70-80% confluency.
-
Expose the cells to fractionated doses of X-ray radiation.
-
Allow the cells to recover and expand between fractions.
-
Continue the irradiation cycles until a radio-resistant population is established.
-
-
Combined Cisplatin and Radiotherapy Resistance (RR):
-
Utilize the established cisplatin-resistant cell lines.
-
Subject the cis-R cells to the same fractionated radiotherapy protocol as described above.
-
Protocol 2: Cell Viability and Apoptosis Assays
This protocol outlines the procedures to assess the cytotoxic and apoptotic effects of this compound.
Materials:
-
HNSCC cell lines (sensitive and resistant)
-
This compound
-
Cisplatin
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Viability Assay:
-
Seed HNSCC cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with increasing concentrations of this compound, alone or in combination with cisplatin.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.
-
-
Apoptosis Assay:
-
Treat HNSCC cells with this compound, alone or in combination with cisplatin, for a predetermined time (e.g., 48 hours).
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Protocol 3: In Vivo Xenograft Mouse Model
This protocol details the evaluation of this compound's anti-tumor efficacy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cisplatin-sensitive and -resistant HNSCC cells (e.g., CAL33 and CAL33 RR)
-
This compound
-
Cisplatin
-
Calipers
Procedure:
-
Subcutaneously inject HNSCC cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).[3]
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound, cisplatin, combination).
-
Administer the treatments as per the desired schedule and dosage.
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: this compound inhibits PLK1, leading to mitotic defects and apoptosis.
Caption: Preclinical evaluation workflow for this compound in HNSCC.
References
- 1. The Polo-like kinase 1 inhibitor this compound represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Polo-like kinase 1 inhibitor this compound represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Polo-like kinase 1 inhibitor this compound represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy [thno.org]
Troubleshooting & Optimization
Onvansertib Technical Support Center: Managing Neutropenia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing neutropenia as a side effect of Onvansertib treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an oral, highly selective, and ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1 is a serine/threonine kinase that plays a critical role in the G2/M phase of the cell cycle, including processes like centrosome maturation, spindle formation, and cytokinesis.[2][3] By inhibiting PLK1, this compound disrupts mitosis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[3][4]
Q2: Why is neutropenia a common side effect of this compound?
A2: Neutropenia, a decrease in the number of neutrophils, is a common side effect because hematopoietic progenitor cells in the bone marrow are rapidly dividing.[4] As this compound targets cells undergoing mitosis, it can temporarily suppress the production of these immune cells. This is a known class effect of PLK1 inhibitors.
Q3: How is this compound-induced neutropenia identified and graded?
A3: this compound-induced neutropenia is identified through complete blood counts (CBCs) with differential. The severity is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
Data Presentation: CTCAE v5.0 Grading for Neutropenia
| Grade | Description | Absolute Neutrophil Count (ANC) |
| 1 | Mild | |
| 2 | Moderate | <1.5 - 1.0 x 10⁹/L |
| 3 | Severe | <1.0 - 0.5 x 10⁹/L |
| 4 | Life-threatening | <0.5 x 10⁹/L |
LLN = Lower Limit of Normal
Q4: What are the typical management strategies for this compound-induced neutropenia in a research setting?
A4: In clinical trials, management strategies for this compound-induced neutropenia have included:
-
Dose Modification: Temporarily interrupting or reducing the dose of this compound.[1]
-
Growth Factor Support: Administration of granulocyte colony-stimulating factor (G-CSF) to stimulate neutrophil production.[1]
-
Combination Therapy Adjustment: In studies where this compound is combined with chemotherapy regimens like FOLFIRI, removing the 5-fluorouracil (5-FU) bolus has been a strategy to manage neutropenia.[1]
Troubleshooting Guides
Issue 1: Unexpectedly severe or prolonged neutropenia in a preclinical animal model.
-
Possible Cause 1: this compound dosage is too high for the specific animal strain or model.
-
Troubleshooting Step: Review the literature for established maximum tolerated doses (MTD) of this compound in similar models. If data is unavailable, consider performing a dose-escalation study to determine the MTD in your specific model.
-
-
Possible Cause 2: Synergistic toxicity with a co-administered therapeutic.
-
Troubleshooting Step: If this compound is used in combination, evaluate the hematological toxicity of each agent alone. Consider a dose de-escalation of one or both agents.
-
-
Possible Cause 3: Animal health status.
-
Troubleshooting Step: Ensure that all animals are healthy and free of underlying infections before starting the experiment, as this can exacerbate myelosuppression.
-
Issue 2: High variability in neutrophil counts between experimental animals.
-
Possible Cause 1: Inconsistent drug administration.
-
Troubleshooting Step: Ensure accurate and consistent dosing for all animals. For oral gavage, verify proper technique to ensure the full dose is delivered.
-
-
Possible Cause 2: Biological variability.
-
Troubleshooting Step: Increase the number of animals per group to improve statistical power and account for individual differences in drug metabolism and hematopoietic response.
-
Issue 3: Difficulty in recovering neutrophil counts after this compound treatment.
-
Possible Cause 1: Insufficient washout period.
-
Troubleshooting Step: Extend the observation period after the last dose of this compound to allow for hematopoietic recovery.
-
-
Possible Cause 2: Irreversible bone marrow toxicity (less likely with selective inhibitors but possible at high doses).
-
Troubleshooting Step: Consider a lower dose or a less frequent dosing schedule. In terminal studies, bone marrow histology can be performed to assess cellularity and progenitor populations.
-
Experimental Protocols
Protocol 1: Preclinical Assessment of this compound-Induced Neutropenia in a Colorectal Cancer Xenograft Model
This protocol provides a framework for evaluating the impact of this compound on neutrophil counts in a murine xenograft model.
1. Animal Model:
-
Species: Nude mice (athymic NCr-nu/nu)
-
Age: 6-8 weeks
-
Source: Reputable vendor (e.g., Charles River, Jackson Laboratory)
-
Acclimatization: Minimum of 1 week before experimental manipulation.
2. Tumor Cell Implantation:
-
Cell Line: HCT116 (KRAS-mutant colorectal cancer cell line)
-
Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth with caliper measurements twice weekly. Begin treatment when tumors reach an average volume of 100-150 mm³.
3. This compound Formulation and Administration:
-
Formulation: Prepare this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose in sterile water).
-
Dosing: Based on preclinical studies with colorectal cancer xenografts, a starting dose could be in the range of 15-30 mg/kg.[5]
-
Administration: Administer this compound via oral gavage once daily for 5 consecutive days, followed by a 2-day break (5 days on/2 days off schedule).
4. Blood Collection and Analysis:
-
Schedule: Collect blood samples at baseline (before the first dose), and then twice weekly during the treatment period.
-
Method: Collect approximately 50-100 µL of blood from the saphenous vein into EDTA-coated tubes.
-
Analysis: Perform a complete blood count (CBC) with differential using an automated hematology analyzer calibrated for mouse blood.
5. Data Analysis and Endpoints:
-
Primary Endpoint: Absolute Neutrophil Count (ANC).
-
Secondary Endpoints: Total white blood cell count, lymphocyte count, platelet count, tumor volume, and body weight.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare ANC between treatment and vehicle control groups.
6. Management of Severe Neutropenia (if necessary for animal welfare):
-
If animals show signs of distress or if ANC drops below a predetermined threshold (e.g., <0.1 x 10⁹/L), consider dose reduction or temporary cessation of treatment.
-
Administration of murine G-CSF can be considered to support neutrophil recovery.
Protocol 2: In Vitro Assessment of this compound's Effect on Myeloid Progenitor Cells using a Colony-Forming Unit (CFU) Assay
This protocol details an in vitro method to quantify the inhibitory effect of this compound on the proliferation and differentiation of granulocyte-macrophage progenitors (CFU-GM).
1. Cell Source:
-
Human bone marrow mononuclear cells (BMMCs) or cord blood mononuclear cells (CBMCs) obtained from a commercial supplier or a local tissue bank with appropriate ethical approval.
-
Alternatively, murine bone marrow cells can be isolated from the femurs and tibias of C57BL/6 mice.
2. Cell Culture Medium:
-
Base Medium: Iscove's Modified Dulbecco's Medium (IMDM) with 2% fetal bovine serum (FBS).
-
Methylcellulose-based semi-solid medium containing recombinant human or murine cytokines to support CFU-GM growth (e.g., IL-3, GM-CSF). Commercial preparations like MethoCult™ are recommended for consistency.
3. This compound Preparation:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solutions: Serially dilute the stock solution in the base medium to achieve a range of final concentrations for testing (e.g., 1 nM to 10 µM).
4. CFU-GM Assay Procedure:
-
Cell Plating: Add 1 x 10⁵ BMMCs (or equivalent for other cell sources) to the methylcellulose-based medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Culture Conditions: Plate the cell-medium mixture in 35 mm culture dishes in duplicate or triplicate. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Colony Counting: After 14 days of incubation, count the number of CFU-GM colonies (defined as aggregates of ≥40 cells) using an inverted microscope.
5. Data Analysis:
-
Calculate the percentage of colony formation inhibition for each this compound concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of colony formation).
Visualizations
Caption: this compound inhibits PLK1, leading to mitotic arrest and apoptosis.
Caption: Workflow for managing this compound-induced neutropenia.
References
Onvansertib Resistance in AML: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with Onvansertib resistance in Acute Myeloid Leukemia (AML) cell lines.
Frequently Asked Questions (FAQs)
Q1: My AML cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: While direct resistance mechanisms to this compound in AML cell lines are still under investigation, studies on other ATP-competitive Polo-like kinase 1 (PLK1) inhibitors, such as volasertib, suggest potential mechanisms that may also apply to this compound. These include:
-
Mutations in the PLK1 ATP-binding domain: A single point mutation, such as Cys67Val, in the active site of PLK1 can lead to significant resistance to ATP-competitive inhibitors.[1] This mutation may prevent the inhibitor from effectively binding to its target.
-
Overexpression of drug efflux pumps: Increased expression of multidrug resistance (MDR) proteins, such as MDR1 (P-glycoprotein), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[2]
-
Activation of alternative signaling pathways: Upregulation of pro-survival pathways, such as the PI3K/AKT pathway, may compensate for PLK1 inhibition and promote cell survival.[2]
Q2: I am not seeing the expected G2/M arrest and apoptosis in my AML cells after this compound treatment. What could be wrong?
A2: Several factors could contribute to this observation:
-
Suboptimal drug concentration: Ensure you are using a concentration of this compound that is appropriate for your specific AML cell line. We recommend performing a dose-response curve to determine the IC50 value.
-
Cell line-specific sensitivity: Different AML cell lines can exhibit varying sensitivity to this compound.
-
Incorrect timing of analysis: The peak of G2/M arrest and apoptosis may occur at different time points depending on the cell line and drug concentration. A time-course experiment is recommended.
-
Problems with the assay: Refer to the troubleshooting guides for cell cycle analysis and apoptosis assays below for potential technical issues.
Q3: Can combination therapies overcome this compound resistance?
A3: Yes, combination strategies are a promising approach to overcome resistance. Preclinical and clinical studies have shown that this compound has synergistic effects when combined with other anti-leukemic agents.[3] Potential combination partners include:
-
Hypomethylating agents (e.g., decitabine): Clinical trials have shown promising results for the combination of this compound and decitabine in relapsed/refractory AML.[4][5][6]
-
Cytarabine (Ara-C): this compound has been shown to enhance the anti-leukemic activity of cytarabine.[4]
-
Other targeted inhibitors: Combining this compound with inhibitors of other signaling pathways relevant to AML could be a rational approach.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, presence of bubbles. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Carefully inspect wells for bubbles before reading.[7] |
| Low signal or poor dynamic range | Insufficient cell number, suboptimal incubation time, incorrect assay for cell type. | Optimize cell seeding density. Perform a time-course experiment to determine the optimal assay endpoint. Consider a more sensitive assay (e.g., ATP-based assays are often more sensitive than tetrazolium-based ones).[8][9] |
| High background signal | Contamination of media or reagents, interference from the test compound. | Use fresh, sterile reagents. Run a control with the compound in cell-free media to check for interference. |
Apoptosis Assays (Annexin V/PI Staining)
| Problem | Possible Cause | Solution |
| High percentage of Annexin V positive cells in the negative control | Harsh cell handling during harvesting (for adherent cells), poor cell health prior to the experiment, prolonged incubation. | Handle cells gently. Use cells in the logarithmic growth phase. Analyze cells promptly after staining.[10][11][12] |
| No clear separation between live, apoptotic, and necrotic populations | Incorrect compensation settings on the flow cytometer, inappropriate voltage settings. | Use single-stained controls to set up proper compensation. Adjust FSC/SSC and fluorescence channel voltages to adequately separate populations.[10] |
| Weak Annexin V signal | Insufficient incubation time with Annexin V, low calcium concentration in the binding buffer. | Ensure the recommended incubation time is followed. Verify that the binding buffer contains the correct concentration of CaCl2. |
Western Blotting for PLK1 and Downstream Targets
| Problem | Possible Cause | Solution |
| Weak or no signal for phosphorylated proteins | Phosphatase activity during sample preparation, low abundance of the target protein. | Use phosphatase inhibitors in your lysis buffer and keep samples on ice.[3][13][14] Consider immunoprecipitation to enrich for your protein of interest. |
| High background | Blocking agent is not optimal (e.g., milk for phospho-antibodies), antibody concentration is too high. | Use 5% BSA in TBST for blocking when detecting phosphorylated proteins. Optimize the primary antibody concentration.[15][16] |
| Non-specific bands | Primary or secondary antibody cross-reactivity, protein degradation. | Use highly specific antibodies. Ensure the use of protease inhibitors during sample preparation. |
Quantitative Data
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A2780 | Ovarian Carcinoma | 42 |
| NCI-H460 | Lung Carcinoma | 23 |
| HCT 116 | Colon Carcinoma | 28 |
| MOLM-13 | Acute Myeloid Leukemia | 23 |
| MV4-11 | Acute Myeloid Leukemia | 36 |
| HL-60 | Acute Myeloid Leukemia | 68 |
| U937 | Histiocytic Lymphoma | 28 |
| K562 | Chronic Myeloid Leukemia | 45 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 29 |
| RPMI-8226 | Multiple Myeloma | 30 |
Data extracted from preclinical studies. IC50 values can vary between experiments and laboratories.
Experimental Protocols
Generation of this compound-Resistant AML Cell Lines
This protocol describes a general method for developing drug-resistant cell lines.
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your parental AML cell line.
-
Initial drug exposure: Culture the AML cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor cell viability: Monitor the cells daily. Initially, a significant number of cells will die.
-
Allow for recovery: Continue to culture the surviving cells in the drug-containing medium, changing the medium every 2-3 days.
-
Gradual dose escalation: Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat cycles: Repeat the process of recovery and dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold the initial IC50).
-
Characterize the resistant line: Once a resistant population is established, perform a new dose-response assay to quantify the fold-resistance. Further characterize the resistant line to investigate the underlying mechanisms of resistance (e.g., sequencing of the PLK1 gene, expression analysis of MDR transporters).
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed AML cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a suitable software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat AML cells with the desired concentrations of this compound for the desired duration (e.g., 48 hours). Include an untreated control.
-
Cell Harvesting: Collect the cells (including any floating cells) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for p-PLK1 (Thr210) and total PLK1
This protocol is for detecting the phosphorylation status and total protein levels of PLK1.
-
Cell Lysis: After treatment, wash the AML cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein lysates on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PLK1 (Thr210) and total PLK1 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.
Caption: Workflow for studying this compound resistance in AML cell lines.
Caption: Simplified PLK1 signaling pathway in the cell cycle.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase Ib Study of this compound, a Novel Oral PLK1 Inhibitor, in Combination Therapy for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dojindo.com [dojindo.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 12. Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining | Anticancer Research [ar.iiarjournals.org]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Optimizing Onvansertib Dosage: A Technical Guide to Minimize Adverse Events
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Onvansertib. Our focus is on strategies to optimize dosage while minimizing the potential for adverse events. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1 is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly during mitosis.[1][2] By selectively inhibiting PLK1, this compound disrupts mitotic processes, leading to G2/M cell-cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells that overexpress PLK1.[1][3] PLK1 is known to be upregulated in various tumor types, and its high expression is often associated with a poorer prognosis.[1]
Q2: What are the most common adverse events associated with this compound?
A2: Based on clinical trial data, the most frequently reported treatment-related adverse event is neutropenia (a low level of neutrophils, a type of white blood cell).[4][5] Other common adverse events include fatigue, nausea, diarrhea, and hypertension.[2][4] The majority of these adverse events are manageable and often reversible.
Q3: How can this compound dosage be optimized to minimize adverse events?
A3: Dosage optimization of this compound is a key focus of ongoing clinical research. Phase 1b/2 and Phase 2 trials have explored different dosing schedules and concentrations to identify the recommended Phase 2 dose (RP2D) that balances efficacy and safety.[6][7] For example, studies have evaluated doses of 12 mg/m², 15 mg/m², 20 mg, and 30 mg in combination with other therapies.[5][6] The goal is to find the lowest dose that is maximally effective. Monitoring for early signs of adverse events, particularly neutropenia, is crucial for timely dose adjustments or supportive care.
Q4: Are there any known synergistic effects of this compound with other therapies?
A4: Yes, preclinical and clinical studies have shown that this compound has synergistic effects when combined with certain chemotherapies and targeted agents. For instance, it has demonstrated potent antitumor activity in combination with irinotecan.[6][7] The rationale for these combinations is that by inhibiting PLK1, this compound can prevent the repair of DNA damage caused by chemotherapeutic agents, thereby enhancing their cytotoxic effects.
Troubleshooting Guides
Issue 1: Managing and Mitigating Neutropenia
Symptoms: A significant decrease in absolute neutrophil count (ANC) in blood tests, which may be asymptomatic or accompanied by fever or signs of infection.
Possible Causes:
-
This compound's mechanism of action, which can affect rapidly dividing cells, including hematopoietic progenitor cells.
-
Concomitant administration of other myelosuppressive chemotherapies.
Troubleshooting Steps:
-
Regular Monitoring: Implement regular complete blood counts (CBCs) with differentials to monitor ANC, especially during the initial cycles of treatment.
-
Dose Modification: If Grade 3 or 4 neutropenia occurs, consider dose reduction or interruption of this compound as per protocol guidelines.
-
Supportive Care: For severe or febrile neutropenia, consider the use of granulocyte colony-stimulating factor (G-CSF) to stimulate neutrophil production, as is standard practice in clinical settings.
-
Prophylactic Measures: In cases of recurrent dose-limiting neutropenia, prophylactic use of G-CSF may be considered in subsequent cycles.
Issue 2: Unexpectedly High Cell Viability in In Vitro Assays
Observation: Higher than expected cancer cell survival in dose-response experiments with this compound.
Possible Causes:
-
Cell Line Resistance: The cancer cell line used may have intrinsic or acquired resistance to PLK1 inhibition.
-
Suboptimal Drug Concentration or Exposure Time: The concentration range or the duration of treatment may not be sufficient to induce apoptosis.
-
Experimental Error: Issues with drug preparation, cell seeding density, or assay reagents.
Troubleshooting Steps:
-
Verify PLK1 Expression: Confirm that the target cell line expresses PLK1, as its expression is a key determinant of sensitivity to this compound.
-
Expand Dose Range and Time Course: Test a broader range of this compound concentrations and extend the treatment duration (e.g., 48, 72, and 96 hours).
-
Control for Drug Activity: Include a positive control (a cell line known to be sensitive to this compound) and a negative control (a vehicle-treated group) in your experimental setup.
-
Check Reagents and Technique: Ensure proper preparation of this compound stock solutions and accurate cell seeding. Verify the viability assay reagents and protocol.
Quantitative Data Summary
Table 1: Grade 3 or 4 Treatment-Related Adverse Events with this compound in Combination Therapy
| Adverse Event | Frequency (%) | Reference |
| Neutropenia | 41% | [4] |
| Hypertension | 9.4% | [4] |
| Nausea | 7.5% | [4] |
| Diarrhea | 7.5% | [4] |
Data from a Phase II trial of this compound in combination with FOLFIRI and bevacizumab in patients with KRAS-mutant metastatic colorectal cancer.[4]
Table 2: Dose-Dependent Objective Response Rate (ORR) in a Phase 2 Trial
| Treatment Arm | Objective Response Rate (ORR) (%) | Reference |
| This compound (20 mg) + SOC | 50% | [5] |
| This compound (30 mg) + SOC | 64% | [5] |
| Standard of Care (SOC) Alone | 33% | [5] |
SOC: Standard of Care (FOLFIRI or FOLFOX with bevacizumab). Data from a trial in first-line KRAS- or NRAS-mutated metastatic colorectal cancer.[5]
Experimental Protocols
Protocol 1: In Vitro PLK1 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PLK1 kinase.
Materials:
-
Purified recombinant PLK1 enzyme
-
PLK1 substrate (e.g., casein)
-
This compound
-
ATP (radiolabeled or as part of a luminescence-based kit)
-
Kinase reaction buffer
-
384-well plates
-
Detection reagent (e.g., for luminescence or radioactivity)
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the kinase reaction buffer, purified PLK1 enzyme, and the PLK1 substrate.
-
Inhibitor Addition: Add the diluted this compound or vehicle control to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence or radioactivity).
-
Data Analysis: Plot the percentage of PLK1 activity against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.[4]
Protocol 2: In Vitro Dose-Response Assay in Cancer Cell Lines
Objective: To determine the IC50 of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium and add it to the cells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.
Visualizations
Caption: this compound's mechanism of action via PLK1 inhibition.
Caption: Experimental workflow for a dose-response assay.
Caption: Troubleshooting decision tree for in vitro assays.
References
- 1. PLK1 inhibition enhances gemcitabine-induced apoptosis through PLK1-dependent ERK1/2-Bim and AKT1/Noxa signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 4. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. benchchem.com [benchchem.com]
Onvansertib and CYP3A4 Inhibitors: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the drug-drug interaction (DDI) between the Polo-like Kinase 1 (PLK1) inhibitor, Onvansertib, and inhibitors of the Cytochrome P450 3A4 (CYP3A4) enzyme. The information is presented in a question-and-answer format to directly address potential issues and provide guidance for experimental design.
Frequently Asked Questions (FAQs)
Q1: Is there a clinically significant drug-drug interaction between this compound and CYP3A4 inhibitors?
A1: Yes, a clinically significant interaction is anticipated. Multiple clinical trials for this compound explicitly exclude patients who are concurrently using strong inhibitors of CYP3A4.[1] This exclusion is a standard precaution when the investigational drug is likely metabolized by CYP3A4, and co-administration with a strong inhibitor could lead to a significant increase in its plasma concentration and a higher risk of adverse events.
Q2: What is the mechanism of this interaction?
A2: The interaction is believed to occur because this compound is a substrate for the CYP3A4 enzyme. CYP3A4 is a major enzyme in the liver and intestine responsible for the metabolism of many drugs. When a CYP3A4 inhibitor is co-administered, it reduces the metabolic clearance of this compound, leading to higher systemic exposure (AUC) and maximum concentration (Cmax).
Q3: Have the effects of CYP3A4 inhibitors on this compound's pharmacokinetics been quantified?
A3: Specific quantitative data from dedicated clinical drug-drug interaction studies with strong CYP3A4 inhibitors (e.g., ketoconazole) are not publicly available at this time. However, the stringent exclusion criteria in clinical trials underscore the expected significance of this interaction.
Q4: Some company presentations state that this compound shows "No Cytochrome P450 inhibition at therapeutic concentrations." Does this mean there is no interaction with CYP3A4?
A4: This statement can be a point of confusion. It likely indicates that this compound, at therapeutic concentrations, does not significantly inhibit the activity of CYP450 enzymes. This is a separate pharmacological property from being a substrate for these enzymes. The available evidence from clinical trial protocols strongly suggests that this compound is a CYP3A4 substrate, and therefore its metabolism can be inhibited by other drugs.
Q5: What is the guidance for clinical trials regarding this compound and CYP3A4 inhibitors?
A5: Clinical trial protocols for this compound have stipulated a washout period for strong CYP3A4 inhibitors before the first dose of the investigational drug. This washout period is typically at least one week.[1] Similarly, a washout period of at least two weeks is recommended for strong CYP3A4 inducers.[1]
Troubleshooting and Experimental Guidance
Issue: Unexpectedly high toxicity or altered phenotype in in vivo models when co-administering this compound with other compounds.
Troubleshooting Steps:
-
Review Co-administered Compounds: Check if any of the co-administered agents are known inhibitors of CYP3A4. This is a critical first step in troubleshooting unexpected toxicity.
-
Pharmacokinetic Analysis: If feasible, conduct a satellite pharmacokinetic study in your animal models to measure this compound plasma concentrations with and without the potential inhibitor. A significant increase in this compound exposure would confirm a DDI.
-
Dose Adjustment: If co-administration is necessary, consider a dose reduction of this compound and monitor for toxicity closely.
Experimental Protocols
In Vitro Assessment of this compound as a CYP3A4 Substrate
This protocol outlines a standard method using human liver microsomes to determine if this compound is metabolized by CYP3A4.
1. Objective: To determine the role of CYP3A4 in the metabolism of this compound.
2. Materials:
- This compound
- Pooled Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Ketoconazole (a strong, selective CYP3A4 inhibitor)
- Control inhibitors for other major CYP isoforms (e.g., furafylline for CYP1A2, ticlopidine for CYP2C19, etc.)
- Acetonitrile or other suitable organic solvent for quenching
- LC-MS/MS system for analysis
3. Methodology:
-
Incubation Preparation: Prepare an incubation mixture containing HLMs in a phosphate buffer.
-
Inhibitor Pre-incubation: In separate tubes, pre-incubate the HLM mixture with ketoconazole (typically 1 µM) or control inhibitors for a short period (e.g., 10 minutes) at 37°C. Include a vehicle control (no inhibitor).
-
Initiate Reaction: Add this compound (at a concentration near its Km, if known, or typically 1 µM) to the HLM mixtures.
-
Start Metabolism: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: Incubate at 37°C and take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the concentration of this compound versus time for each condition (vehicle control and ketoconazole).
-
Calculate the rate of this compound depletion in the presence and absence of the inhibitor.
-
A significant reduction in the rate of this compound metabolism in the presence of ketoconazole indicates that this compound is a CYP3A4 substrate.
| Condition | Rate of this compound Depletion (example) | % Inhibition | Interpretation |
| Vehicle Control | 100 pmol/min/mg protein | - | Baseline Metabolism |
| + Ketoconazole (1 µM) | 15 pmol/min/mg protein | 85% | This compound is a CYP3A4 substrate |
Visualizations
Signaling and Interaction Diagrams
Caption: this compound metabolism with and without a CYP3A4 inhibitor.
Caption: Workflow for in vitro CYP3A4 substrate assessment.
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage Onvansertib-related myelosuppression in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound and provides actionable mitigation strategies.
| Issue | Potential Cause | Suggested Action |
| Unexpectedly severe neutropenia or thrombocytopenia at a standard dose. | 1. High sensitivity of the in vivo model. 2. Error in dosing calculation or administration. 3. Compounding effects with other agents in a combination study. | 1. Dose Reduction: Reduce the this compound dose by 25-50% in subsequent cohorts. 2. Dosing Schedule Modification: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for hematopoietic recovery.[1][2][3][4] 3. Supportive Care: For neutropenia, administer Granulocyte-Colony Stimulating Factor (G-CSF) (e.g., filgrastim, pegfilgrastim) starting 24 hours after the last this compound dose until neutrophil recovery.[5][6][7][8] For severe thrombocytopenia, consider the use of Thrombopoietin Receptor Agonists (TPO-RAs) as an experimental intervention.[9][10][11][12] 4. Verify Dosing: Double-check all calculations and administration procedures. |
| Delayed hematopoietic recovery after this compound treatment. | 1. Prolonged impact on hematopoietic stem and progenitor cells (HSPCs). 2. Underlying condition of the animal model affecting bone marrow function. | 1. Extended Monitoring: Continue to monitor complete blood counts (CBCs) for an extended period. 2. HSPC Analysis: Perform flow cytometry on bone marrow aspirates to assess the quantity and viability of HSPC populations (e.g., LSK cells).[1][13][14] 3. Colony-Forming Unit (CFU) Assay: Conduct a CFU assay to evaluate the functional capacity of progenitor cells to form colonies.[2][15][16][17] |
| Variable myelosuppression observed between animals in the same treatment group. | 1. Individual animal variability. 2. Inconsistent drug absorption or metabolism. | 1. Increase Sample Size: A larger cohort may be necessary to account for biological variability. 2. Pharmacokinetic Analysis: If feasible, measure plasma concentrations of this compound to correlate drug exposure with the degree of myelosuppression. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced myelosuppression?
A1: this compound is a selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][18][19] By inhibiting PLK1, this compound disrupts cell division, leading to G2/M cell-cycle arrest and apoptosis in rapidly dividing cells.[18][20] Since hematopoietic stem and progenitor cells in the bone marrow are highly proliferative, they are particularly susceptible to the effects of this compound, resulting in decreased production of mature blood cells, including neutrophils and platelets.[21][22]
Q2: Is this compound-related myelosuppression reversible?
A2: Yes, clinical and preclinical data suggest that this compound-related myelosuppression is generally reversible upon cessation of treatment.[1] The relatively short half-life of this compound (approximately 20-30 hours) allows for flexible dosing schedules that can help manage and minimize toxicities.[1][23]
Q3: What are the most common hematological toxicities observed with this compound?
A3: The most frequently reported and dose-limiting hematological toxicities are neutropenia (a decrease in neutrophils) and thrombocytopenia (a decrease in platelets).[1][3][5][15][24] Anemia can also occur but is generally less common and less severe.[13]
Q4: How can I proactively manage this compound-induced neutropenia in my animal studies?
A4: Prophylactic administration of G-CSF is a standard approach to mitigate chemotherapy-induced neutropenia.[5][6][7][21] G-CSF can be administered subcutaneously beginning 24 hours after the final dose of this compound in a treatment cycle and continued until neutrophil counts have recovered.[18]
Q5: Are there strategies to mitigate this compound-induced thrombocytopenia?
A5: While less established in the context of this compound research, the use of TPO receptor agonists (e.g., romiplostim, eltrombopag) can be explored to stimulate platelet production.[9][10][11][12] Dose and schedule modification of this compound is also a primary strategy.[3]
Quantitative Data Summary
The following tables summarize quantitative data on this compound-related myelosuppression from clinical trials.
Table 1: Grade 3/4 Myelosuppression in this compound Clinical Trials
| Clinical Trial (Indication) | This compound Dose & Schedule | Combination Agents | Grade 3/4 Neutropenia | Grade 3/4 Thrombocytopenia |
| Phase Ib (Relapsed/Refractory AML)[1][2] | 12-90 mg/m² (days 1-5 of a 28-day cycle) | Decitabine or Low-Dose Cytarabine | Most common Grade 3/4 adverse events were related to myelosuppression. | Most common Grade 3/4 adverse events were related to myelosuppression. |
| Phase Ib (KRAS-mutant mCRC)[3][9][15][25] | 12, 15, and 18 mg/m² (days 1-5 and 14-19 of a 28-day cycle) | FOLFIRI/Bevacizumab | Neutropenia was the most common Grade 3/4 adverse event. | Not specified as the most common. |
| Phase II (KRAS-mutant mCRC)[4][5] | 15 mg/m² (days 1-5 and 15-19 of a 28-day cycle) | FOLFIRI/Bevacizumab | 35.8% Grade 3, 5.7% Grade 4 | Not specified. |
Experimental Protocols
Colony-Forming Unit (CFU) Assay for Myeloid Progenitors
This assay assesses the functional capacity of hematopoietic progenitor cells to proliferate and differentiate into colonies of mature myeloid cells.
Materials:
-
Bone marrow cells isolated from control and this compound-treated animals.
-
MethoCult™ medium containing appropriate cytokines (e.g., SCF, IL-3, IL-6 for CFU-GM).[2]
-
Iscove's Modified Dulbecco's Medium (IMDM).
-
35 mm culture dishes.
-
Sterile water.
Procedure:
-
Prepare a single-cell suspension of bone marrow cells in IMDM.
-
Perform a nucleated cell count.
-
Dilute the cell suspension to the desired concentration.
-
Add the cell suspension to the MethoCult™ medium and vortex thoroughly.
-
Allow the mixture to stand for 5-10 minutes for bubbles to dissipate.[2]
-
Dispense 1.1 mL of the cell-MethoCult™ mixture into duplicate 35 mm culture dishes.
-
Gently rotate the dishes to evenly distribute the medium.
-
Place the culture dishes in a larger petri dish with an open dish of sterile water to maintain humidity.
-
Incubate at 37°C, 5% CO₂, and 95% humidity for 7-14 days.[15]
-
Score colonies (aggregates of >50 cells) under an inverted microscope.
Flow Cytometry for Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol allows for the identification and quantification of different HSPC populations in the bone marrow.
Materials:
-
Bone marrow cells.
-
Phosphate-buffered saline (PBS) with 2% fetal bovine serum (FBS).
-
Red blood cell (RBC) lysis buffer.
-
Fluorochrome-conjugated antibodies against murine HSPC markers (e.g., Lineage cocktail, c-Kit, Sca-1, CD150, CD48).[1]
-
Flow cytometer.
Procedure:
-
Flush bone marrow from the femurs and tibias of mice with PBS/FBS.
-
Create a single-cell suspension by gentle trituration.
-
Lyse red blood cells using RBC lysis buffer and incubate on ice for 10 minutes.[1][14]
-
Wash the cells with PBS/FBS and centrifuge.
-
Resuspend the cell pellet and perform a cell count.
-
Stain the cells with the antibody cocktail in the dark on ice for 30 minutes.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in PBS/FBS for analysis.
-
Acquire data on a flow cytometer and analyze the data to identify HSPC populations (e.g., Lineage-Sca-1+c-Kit+ or LSK cells).[1][13]
Visualizations
Caption: Mechanism of this compound-induced myelosuppression.
Caption: Experimental workflow for managing myelosuppression.
Caption: Troubleshooting decision tree for severe myelosuppression.
References
- 1. stemcell.com [stemcell.com]
- 2. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerresgroup.us [cancerresgroup.us]
- 9. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Thrombopoietin Receptor Agonists in Primary ITP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Use of Thrombopoietin Receptor Agonists for Correction of Thrombocytopenia prior to Elective Procedures in Chronic Liver Diseases: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Comparative Efficacy and Safety of Thrombopoietin Receptor Agonists in Adults With Thrombocytopenia: A Systematic Review and Network Meta-analysis of Randomized Controlled Trial [frontiersin.org]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. Video: Flow Cytometry Analysis of Murine Bone Marrow Hematopoietic Stem and Progenitor Cells and Stromal Niche Cells [jove.com]
- 15. dls.com [dls.com]
- 16. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. stemcell.com [stemcell.com]
- 18. Treatment of chemotherapy-induced neutropenia by subcutaneously administered granulocyte colony-stimulating factor with optimization of dose and duration of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. targetedonc.com [targetedonc.com]
- 20. The impact of myelosuppression on quality of life of patients treated with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improving Outcomes of Chemotherapy: Established and Novel Options for Myeloprotection in the COVID-19 Era - PMC [pmc.ncbi.nlm.nih.gov]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
- 23. stemcell.com [stemcell.com]
- 24. ascopubs.org [ascopubs.org]
- 25. Enhancing patient-centered care: a randomized study on G-CSF administration preferences in chemotherapy-induced neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Onvansertib treatment failure in venetoclax-resistant AML
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Onvansertib in the context of venetoclax-resistant Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral, highly selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine kinase that is a master regulator of mitosis, playing crucial roles in centrosome maturation, spindle formation, and cytokinesis.[1][2] In AML, PLK1 is often overexpressed.[1][2] By inhibiting PLK1, this compound induces a G2/M phase cell cycle arrest, which subsequently leads to apoptosis in cancer cells.[1]
Q2: What is the rationale for using this compound in venetoclax-resistant AML?
Venetoclax resistance is a growing clinical challenge. Preclinical studies have demonstrated that this compound has anti-tumor activity in venetoclax-resistant AML models.[3] Furthermore, the combination of this compound with agents like decitabine has shown preliminary efficacy in clinical trials involving patients with relapsed or refractory (R/R) AML, including those who have previously failed venetoclax therapy.[4] The distinct mechanism of action of this compound, targeting mitotic progression rather than the BCL-2 pathway, provides a strong rationale for its use in this setting.
Q3: What are the known potential mechanisms of resistance to PLK1 inhibitors like this compound?
While specific resistance mechanisms to this compound in venetoclax-resistant AML are still under investigation, studies on other PLK1 inhibitors, such as volasertib, have identified two primary mechanisms of resistance in AML cells:[2]
-
Mutations in the PLK1 ATP-binding domain: These mutations can prevent the inhibitor from binding to its target, thereby rendering the drug ineffective.[2]
-
Overexpression of multidrug resistance (MDR) proteins: Increased expression of proteins like MDR1 (P-glycoprotein) can lead to the efflux of the drug from the cancer cell, reducing its intracellular concentration to sub-therapeutic levels.[2]
Q4: Are there any known biomarkers that may predict response to this compound?
Early clinical data suggests a few potential predictive biomarkers for response to this compound in combination with decitabine in R/R AML:
-
Early decrease in mutant circulating tumor DNA (ctDNA): A reduction in the mutational burden in the blood during the first cycle of therapy has been associated with clinical response.[5]
-
Target engagement: Measuring the phosphorylation of the PLK1 substrate, TCTP, in circulating blasts can indicate target engagement, which has been linked to a greater decrease in bone marrow blasts.[5]
-
Mutations in splicing factors: Patients with mutations in splicing factor genes (e.g., SRSF2, SF3B1) have shown higher response rates to the this compound and decitabine combination.[6]
-
Upregulation of oxidative phosphorylation (OXPHOS) pathways: Baseline gene expression signatures indicating high OXPHOS activity may be associated with response to this compound.[6]
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during in vitro and in vivo experiments with this compound.
In Vitro Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Lack of this compound-induced cell death in venetoclax-resistant AML cell lines. | 1. Sub-optimal drug concentration: The IC50 of this compound may be higher in the specific cell line being used. 2. Cell line-specific resistance: The cell line may have intrinsic resistance mechanisms to PLK1 inhibition. 3. Drug instability: this compound may be degrading in the culture medium. 4. Incorrect assessment of cell viability: The chosen viability assay may not be optimal. | 1. Perform a dose-response curve to determine the IC50 for your specific cell line. 2. Test this compound in a panel of venetoclax-resistant AML cell lines. Consider generating an this compound-resistant cell line as a negative control. 3. Ensure proper storage of this compound and consider replenishing the media with fresh drug during long-term experiments. 4. Use multiple methods to assess cell viability, such as a metabolic assay (e.g., CCK-8 or MTT) and a dye exclusion assay (e.g., trypan blue). |
| No observable G2/M arrest after this compound treatment. | 1. Insufficient drug concentration or incubation time. 2. Cell line is insensitive to PLK1 inhibition-induced cell cycle arrest. 3. Issues with cell cycle analysis protocol. | 1. Perform a time-course and dose-response experiment to optimize treatment conditions. 2. Confirm PLK1 expression in your cell line. 3. Ensure proper cell fixation and staining with propidium iodide. Use a positive control known to induce G2/M arrest. |
| Difficulty in establishing an this compound-resistant cell line. | 1. Drug concentration is too high, leading to widespread cell death. 2. Insufficient duration of drug exposure. 3. Clonal selection of resistant cells is not occurring. | 1. Start with a low concentration of this compound (e.g., around the IC10-IC20) and gradually increase the concentration over time. 2. The process of generating resistant cell lines can take several months of continuous culture with the drug. 3. After establishing a resistant population, consider single-cell cloning to isolate and expand highly resistant clones. |
In Vivo Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Lack of tumor growth inhibition in this compound-treated xenograft models. | 1. Sub-optimal dosing or administration schedule. 2. Poor bioavailability of this compound in the animal model. 3. The xenograft model is inherently resistant to this compound. 4. Tumor burden was too high at the start of treatment. | 1. Consult literature for established effective doses and schedules for this compound in AML xenograft models. Consider dose-escalation studies. 2. Perform pharmacokinetic studies to assess drug levels in the plasma and tumor tissue. 3. Test this compound in multiple patient-derived xenograft (PDX) models of venetoclax-resistant AML. 4. Initiate treatment when tumors are smaller and well-established. |
| High toxicity and weight loss in treated animals. | 1. This compound dose is too high. 2. The combination of this compound with another agent is causing synergistic toxicity. 3. The vehicle used for drug administration is causing adverse effects. | 1. Perform a maximum tolerated dose (MTD) study for this compound as a single agent and in combination. 2. Evaluate the toxicity of each drug individually before combining them. 3. Ensure the vehicle is well-tolerated by the animals in a control group. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in AML Cell Lines
| Cell Line | This compound IC50 (nM) | Reference |
| AML-NS8 | 36 | [7] |
Table 2: Clinical Trial Data for this compound in Combination with Decitabine in R/R AML
| Parameter | Value | Reference |
| Phase 1b/2 Trial (NCT03303339) | ||
| Number of Patients (Decitabine arm) | 23 | [5] |
| Maximum Tolerated Dose (MTD) | 60 mg/m² | [5] |
| Overall Response Rate (ORR) | 33% | [2] |
| Complete Remission (CR/CRi) Rate | 24% | [5] |
| CR/CRi in patients with splicing factor mutations | 50% | [6] |
| CR/CRi in patients without splicing factor mutations | 9% | [6] |
Experimental Protocols
Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxic effect of this compound on AML cells.
Materials:
-
AML cell lines (e.g., venetoclax-resistant MOLM-13, OCI-AML3)
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed AML cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To assess the effect of this compound on cell cycle progression in AML cells.
Materials:
-
AML cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat AML cells with this compound at the desired concentration (e.g., IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution (G1, S, G2/M phases).
Western Blotting for PLK1 Target Engagement
Objective: To determine if this compound is inhibiting the phosphorylation of its downstream targets.
Materials:
-
AML cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TCTP, anti-TCTP, anti-PLK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat AML cells with this compound for the desired time and concentration.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Generation of this compound-Resistant AML Cell Lines
Objective: To develop an in vitro model of acquired resistance to this compound.
Materials:
-
Parental AML cell line (e.g., MOLM-13)
-
This compound
-
Culture medium and flasks
Procedure:
-
Determine the IC50 of this compound for the parental cell line.
-
Continuously culture the parental cells in the presence of a low concentration of this compound (e.g., IC10-IC20).
-
Monitor cell viability and proliferation.
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound.
-
Repeat this process of stepwise dose escalation over several months.
-
Periodically assess the IC50 of the resistant population to confirm a shift in sensitivity compared to the parental line.
-
Once a desired level of resistance is achieved, the resistant cell line can be maintained in a culture medium containing a maintenance dose of this compound.
Visualizations
Caption: this compound inhibits PLK1, leading to G2/M cell cycle arrest and apoptosis.
Caption: Workflow for investigating this compound in venetoclax-resistant AML models.
Caption: A logical approach to troubleshooting lack of this compound efficacy in vitro.
References
- 1. This compound inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cardiffoncology.com [cardiffoncology.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phase Ib Study of this compound, a Novel Oral PLK1 Inhibitor, in Combination Therapy for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the therapeutic index of Onvansertib in combination therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Onvansertib in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapies?
This compound is an orally bioavailable, highly selective, and ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a serine/threonine kinase that plays a critical role in regulating the cell cycle, particularly during mitosis.[2][4] By inhibiting PLK1, this compound disrupts mitotic progression, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[2] Many types of cancer cells overexpress PLK1, and this high expression is often associated with increased aggressiveness and a poor prognosis.[2]
The rationale for using this compound in combination therapies is to enhance the anti-cancer effects of other agents and overcome resistance.[4] this compound has been shown to act synergistically with DNA-damaging agents like irinotecan and oxaliplatin, as well as with other chemotherapies and targeted agents.[1][5] It can also inhibit PLK1's role in DNA damage repair, thereby increasing the efficacy of standard-of-care therapies that induce DNA damage.[6]
Q2: In which cancer types and combinations has this compound shown promising clinical or preclinical activity?
This compound has demonstrated promising activity in a variety of solid tumors and hematological malignancies, including:
-
Metastatic Colorectal Cancer (mCRC): In combination with FOLFIRI and bevacizumab for second-line treatment of KRAS-mutant mCRC.[1][7]
-
Ovarian Cancer: In combination with paclitaxel in platinum-resistant ovarian carcinomas.[8][9] It has also been studied with gemcitabine and carboplatin.[10]
-
Metastatic Castration-Resistant Prostate Cancer (mCRPC): In combination with abiraterone and prednisone in patients with resistance to abiraterone.[11][12]
-
Head and Neck Squamous Cell Carcinoma (HNSCC): Shows potential in cisplatin and radiotherapy-resistant HNSCC.[13]
-
Lung Adenocarcinoma (LUAD): Preclinical studies show it can inhibit proliferation and improve cisplatin resistance.[14][15]
-
Breast Cancer: Preclinical data suggests synergy with paclitaxel in hormone receptor-positive (HR+) breast cancer.[16][17]
-
Acute Myeloid Leukemia (AML): In combination with low-dose cytarabine or decitabine for relapsed or refractory AML.[18][19]
Q3: What are the common adverse events associated with this compound combination therapy?
In clinical trials, this compound in combination with chemotherapy has been generally well-tolerated.[4] The most frequently reported treatment-related adverse events are consistent with the known side effects of the backbone chemotherapy regimen.[4] Common adverse events (AEs) of Grade 3 or 4 include:
It is crucial to monitor patients closely for these and other potential side effects and manage them according to standard clinical guidelines.
Troubleshooting Guides
In Vitro & Preclinical Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Perform a cell count before seeding to ensure consistency across plates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Drug instability or degradation. | Prepare fresh drug solutions for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. | |
| Lack of synergistic effect between this compound and the combination partner | Suboptimal drug concentrations. | Perform a dose-matrix experiment treating cells with a range of concentrations for both this compound and the partner drug to identify the optimal synergistic concentrations.[16] |
| Inappropriate assay for synergy. | Use multiple synergy models (e.g., Bliss Independence, Loewe Additivity) to analyze the data, as different models have different assumptions.[22] | |
| Cell line is resistant to the mechanism of action. | Characterize the expression of PLK1 and other relevant pathway components in your cell line. Consider using a different cell line with a known sensitivity to PLK1 inhibition. | |
| Unexpected cytotoxicity in control (vehicle-treated) cells | High concentration of the vehicle (e.g., DMSO). | Ensure the final concentration of the vehicle is consistent across all wells and is below the toxic threshold for the specific cell line (typically <0.5%). |
| Contamination of cell culture. | Regularly test for mycoplasma contamination. Practice good aseptic technique during all cell culture manipulations. |
In Vivo Xenograft Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Poor tumor engraftment or slow growth | Low viability of injected cells. | Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of injection. |
| Suboptimal injection site or technique. | Use the appropriate injection site for the tumor model (e.g., subcutaneous, orthotopic). Ensure a consistent number of cells are injected in the correct volume. | |
| High toxicity or weight loss in animals | Drug dosage is too high. | Perform a dose-ranging study to determine the maximum tolerated dose (MTD) of the combination therapy in the specific animal model. |
| Vehicle toxicity. | Ensure the vehicle used for drug formulation is well-tolerated by the animals at the administered volume. | |
| Lack of tumor growth inhibition with combination therapy | Inadequate drug exposure at the tumor site. | Perform pharmacokinetic (PK) analysis to measure drug concentrations in plasma and tumor tissue to ensure adequate exposure. |
| Development of drug resistance. | Analyze tumor samples from treated animals to investigate potential resistance mechanisms, such as upregulation of alternative signaling pathways. |
Quantitative Data Summary
Table 1: Clinical Efficacy of this compound in Combination with FOLFIRI and Bevacizumab in KRAS-Mutant mCRC (Second-Line)
| Metric | Value | Confidence Interval (95% CI) | Source |
| Objective Response Rate (ORR) | 26.4% | 15.3% - 40.3% | |
| Median Duration of Response (DOR) | 11.7 months | 9.4 months - Not Reached | |
| Disease Control Rate (DCR) | 92.5% | - | |
| Median Progression-Free Survival (PFS) | 8.4 months | 6.0 - 14.8 months | [20] |
Table 2: Clinical Efficacy of this compound in Combination with FOLFIRI/FOLFOX and Bevacizumab in KRAS/NRAS-Mutant mCRC (First-Line, Phase 2)
| Treatment Arm | Objective Response Rate (ORR) | Source |
| This compound (30 mg) + SOC | 64% (7/11) | [4] |
| This compound (20 mg) + SOC | 50% (5/10) | [4] |
| SOC Alone | 33% (3/9) | [4] |
Table 3: Preclinical Efficacy of this compound in Combination with Paclitaxel in Platinum-Resistant Ovarian Cancer PDX Models
| Treatment Group | Effect on Survival | Source |
| This compound + Paclitaxel | Significantly prolonged survival (3- to 6-fold) compared to untreated mice | [8][9] |
| This compound (single agent) | Prolonged survival | [8] |
| Paclitaxel (single agent) | Prolonged survival | [8] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
-
Cell Seeding:
-
Culture cells of interest to ~80% confluency.
-
Trypsinize, count, and resuspend cells to the desired seeding density (e.g., 5,000 cells/well in a 96-well plate).
-
Seed cells into a 96-well plate and incubate overnight to allow for attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).
-
Create a dose-response matrix by serially diluting each drug in culture medium to achieve a range of concentrations.
-
Remove the overnight culture medium from the cells and add the drug-containing medium according to the dose-matrix layout. Include wells for vehicle control (e.g., DMSO) and single-agent controls.
-
-
Incubation:
-
Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Use a commercially available cell viability reagent (e.g., CellTiter-Glo®).
-
Follow the manufacturer's instructions to add the reagent to each well and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells.
-
Calculate synergy scores using a suitable model, such as the Bliss Independence or Loewe Additivity model.[22]
-
Protocol 2: In Vivo Xenograft Tumor Model
-
Cell Preparation and Implantation:
-
Harvest cancer cells in their logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination partner alone, this compound + combination partner).
-
Administer this compound orally and the combination partner via the appropriate route (e.g., intravenous, intraperitoneal) at the predetermined doses and schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Perform statistical analysis to compare tumor growth inhibition between the combination therapy and single-agent groups.
-
Visualizations
Caption: this compound inhibits PLK1, leading to mitotic arrest and apoptosis.
Caption: Workflow for assessing in vitro synergy of this compound combinations.
Caption: Workflow for in vivo xenograft studies of this compound combinations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. targetedonc.com [targetedonc.com]
- 5. A phase Ib/II study of the polo-like kinase 1 (PLK1) inhibitor, this compound, in combination with FOLFIRI and bevacizumab for second-line treatment of patients with KRAS-mutated metastatic colorectal cancer (mCRC). - ASCO [asco.org]
- 6. cardiffoncology.com [cardiffoncology.com]
- 7. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound and paclitaxel combined in platinum-resistant ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. onclive.com [onclive.com]
- 12. urologytimes.com [urologytimes.com]
- 13. The Polo-like kinase 1 inhibitor this compound represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cardiffoncology.com [cardiffoncology.com]
- 17. cardiffoncology.com [cardiffoncology.com]
- 18. This compound in Combination With Either Low-dose Cytarabine or Decitabine in Adult Patients With Acute Myeloid Leukemia (AML) [clin.larvol.com]
- 19. A Phase Ib Study of this compound, a Novel Oral PLK1 Inhibitor, in Combination Therapy for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound With Chemotherapy and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer - The ASCO Post [ascopost.com]
- 21. cancernetwork.com [cancernetwork.com]
- 22. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
Onvansertib Technical Support Center: Dose Adjustments for Adverse Events
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing adverse events (AEs) observed in clinical trials of Onvansertib, with a focus on recommended dose adjustments. The information is compiled from published data from clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events associated with this compound?
A1: In clinical trials of this compound in combination with FOLFIRI and bevacizumab, the most frequently reported treatment-emergent adverse events (TEAEs) of any grade include fatigue, neutropenia, nausea, diarrhea, and stomatitis. Grade 3 and 4 TEAEs are also observed, with neutropenia being the most common.[1]
Q2: Are there established dose levels for this compound in clinical trials?
A2: Yes, this compound has been evaluated at various dose levels in clinical trials. In a phase 1b study for metastatic colorectal cancer (mCRC), dose escalation proceeded through 12 mg/m², 15 mg/m², and 18 mg/m².[2] The recommended Phase 2 dose (RP2D) in combination with FOLFIRI and bevacizumab was established at 15 mg/m² administered on days 1-5 and 15-19 of a 28-day cycle.[2][3] In a different trial for first-line treatment of RAS-mutated mCRC, this compound was evaluated at 20 mg and 30 mg doses in combination with standard-of-care chemotherapy and bevacizumab.[4][5][6]
Q3: What is the general approach to managing adverse events during this compound treatment?
A3: The management of adverse events, particularly Grade 3 or 4 toxicities, typically involves a combination of dose interruption, dose delay, and supportive care.[7] For neutropenia, management strategies have included the addition of growth factor support and the removal of the 5-FU bolus from the FOLFIRI regimen.[3] Treatment modifications or delays are based on the resolution of the toxicity from the previous cycle.[7]
Troubleshooting Guide: Dose Adjustments for Specific Adverse Events
While a specific, publicly available dose reduction schedule for this compound is not detailed in the reviewed literature, the following guidance is based on the management strategies reported in clinical trials.
Hematological Toxicities
Neutropenia is the most common dose-limiting toxicity.
Table 1: Summary of Dosing and High-Grade Neutropenia in Key this compound Trials
| Clinical Trial | This compound Dose | Combination Regimen | Rate of Grade 3/4 Neutropenia |
| Phase 1b (mCRC) | 12, 15, 18 mg/m² | FOLFIRI + Bevacizumab | Dose-limiting toxicities observed, including Grade 4 neutropenia at 15 mg/m² and 18 mg/m², and Grade 4 febrile neutropenia at 12 mg/m².[2] |
| Phase 2 (mCRC) | 15 mg/m² (RP2D) | FOLFIRI + Bevacizumab | Grade 3: 35.8%, Grade 4: 5.7%[1] |
Management of Neutropenia:
-
Grade 3-4 Neutropenia: The primary management strategy reported is the modification of the accompanying chemotherapy, specifically the discontinuation of the 5-fluorouracil (5-FU) bolus in subsequent cycles of FOLFIRI. The use of granulocyte colony-stimulating factor (G-CSF) is also a reported supportive care measure.
-
This compound Dose Modification: While not explicitly detailed with specific dose levels, temporary interruption of this compound dosing is a potential course of action until the adverse event resolves. The decision to restart this compound, and at what dose, should be based on clinical judgment and the resolution of the toxicity.
Non-Hematological Toxicities
Other reported Grade 3 or higher adverse events include hypertension, diarrhea, and nausea.
Management of Non-Hematological Toxicities:
-
Grade 3-4 Non-Hematological Toxicities: A temporary interruption of this compound is recommended until the toxicity resolves to Grade 1 or baseline.
-
Re-initiation of Dosing: Upon resolution of the toxicity, a clinical decision should be made regarding re-challenging with this compound at the same or a reduced dose level.
Experimental Protocols
The dose escalation and determination of the recommended phase 2 dose (RP2D) in the key clinical trials for mCRC followed a standard 3+3 dose-escalation design.
Phase 1b Dose-Escalation Protocol (NCT03829410):
-
Patient Cohorts: Patients were enrolled in cohorts of three.
-
Dose Escalation: this compound was administered at escalating doses of 12 mg/m², 15 mg/m², and 18 mg/m² on days 1-5 and 15-19 of a 28-day cycle, in combination with FOLFIRI and bevacizumab.[2]
-
Dose-Limiting Toxicity (DLT) Assessment: DLTs were evaluated during the first cycle of treatment.
-
Maximum Tolerated Dose (MTD) Determination: If no DLTs were observed in a cohort of three patients, the dose was escalated for the next cohort. If one DLT was observed, the cohort was expanded to six patients. The MTD was defined as the highest dose at which no more than one out of six patients experienced a DLT.[2]
Visualizations
This compound Mechanism of Action: PLK1 Inhibition
This compound is a selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression, particularly during mitosis.[4] Inhibition of PLK1 disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: this compound inhibits PLK1, leading to mitotic arrest and apoptosis.
Logical Workflow for Managing Adverse Events
This diagram outlines a general decision-making process for managing adverse events during this compound treatment based on the available clinical trial data.
Caption: Decision workflow for managing adverse events with this compound.
References
- 1. This compound in Combination With Chemotherapy and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Single-Arm, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. onclive.com [onclive.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. cardiffoncology.com [cardiffoncology.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting Onvansertib solubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Onvansertib in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is important to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[3]
Q2: I am observing precipitation of this compound in my cell culture media. What could be the cause and how can I prevent it?
A2: Precipitation of this compound in aqueous media can occur due to its low water solubility (< 1 mg/mL).[1] To prevent this, it is crucial to first prepare a concentrated stock solution in DMSO. When preparing your final working concentrations in cell culture media, ensure that the final DMSO concentration does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%). It is also recommended to add the this compound stock solution to the media while vortexing to ensure rapid and even dispersion.
Q3: What is the mechanism of action of this compound?
A3: this compound is an orally bioavailable, selective, and ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[2][4][5][6] PLK1 is a key regulator of cell cycle progression, particularly during mitosis.[7][8][9] By inhibiting PLK1, this compound disrupts mitosis, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[5][6][7]
Q4: What are the known signaling pathways affected by this compound?
A4: this compound's inhibition of PLK1 has been shown to impact several downstream signaling pathways involved in cell proliferation and survival. These include the AKT/mTOR and MAPK signaling pathways.[10] In some cancer models, this compound has also been shown to affect the β-catenin/c-Myc signaling pathway.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder | This compound has limited solubility in aqueous solutions. | Use fresh, high-quality DMSO as the solvent.[3] Sonication and gentle warming can be used to aid dissolution.[1][4] For a 21 mg/mL stock in DMSO, ultrasonic and warming are recommended.[4] |
| Precipitation in Cell Culture Media | The final concentration of this compound exceeds its solubility limit in the aqueous media, or the final DMSO concentration is too high. | Prepare a high-concentration stock solution in DMSO. When diluting into your final assay medium, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Add the stock solution to the medium with gentle mixing. |
| Inconsistent Assay Results | Instability of this compound in solution over time. | It is recommended to prepare fresh working solutions from your DMSO stock for each experiment.[1] Store the DMSO stock solution at -20°C for long-term storage (months) or 0-4°C for short-term storage (days to weeks).[2] |
| Low Potency or Lack of Expected Biological Effect | Incorrect concentration of this compound, or the cell line may be resistant. | Verify the concentration of your stock solution. Test a wider range of this compound concentrations in your assay. Ensure the cell line expresses PLK1, as its overexpression is associated with sensitivity to PLK1 inhibitors.[6][9] |
Quantitative Data Summary
This compound Solubility
| Solvent | Solubility | Notes |
| DMSO | 21 mg/mL (39.44 mM)[4] | Requires ultrasonic and warming.[4] Hygroscopic DMSO can significantly impact solubility.[4] |
| DMSO | 25 mg/mL (46.95 mM)[1] | Sonication and heating are recommended.[1] |
| DMSO | 50 mg/mL (93.89 mM)[3] | Use fresh DMSO as moisture-absorbing DMSO reduces solubility.[3] |
| Ethanol | 10 mg/mL (18.77 mM)[1] | Heating is recommended.[1] |
| Water | < 1 mg/mL[1] | Insoluble or slightly soluble.[1] |
This compound In Vitro Potency
| Assay Type | Cell Line | IC50 |
| PLK1 Kinase Assay | - | 2 nM[3][4] |
| Anti-proliferative Assay | Panel of 137 cell lines | IC50 < 100 nM for 60 of 137 cell lines[4] |
| Anti-proliferative Assay | A549 (Lung Adenocarcinoma) | In the nanomolar range[11] |
| Anti-proliferative Assay | PC-9 (Lung Adenocarcinoma) | In the nanomolar range[11] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials: this compound powder, fresh anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
To aid dissolution, vortex the solution and use a sonicator bath or gentle warming (e.g., 37°C water bath) until the powder is completely dissolved.[1][4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.[2]
-
2. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Materials: Cells of interest, appropriate cell culture medium, 96-well plates, this compound stock solution, CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the DMSO stock solution in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
After incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: this compound inhibits PLK1, leading to mitotic arrest and apoptosis.
Caption: A workflow for troubleshooting this compound solubility issues.
Caption: Signaling pathways affected by this compound's inhibition of PLK1.
References
- 1. This compound | NMS-1286937 | PLK1 inhibitor | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C24H27F3N8O3 | CID 49792852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - My Cancer Genome [mycancergenome.org]
- 7. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound exhibits anti-proliferative and anti-invasive effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Onvansertib Efficacy and Prior Bevacizumab Exposure
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of prior bevacizumab exposure on the efficacy of Onvansertib, a selective PLK1 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues and provide insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: How does prior exposure to bevacizumab affect the clinical efficacy of this compound in patients with KRAS-mutated metastatic colorectal cancer (mCRC)?
A1: Clinical data indicates that prior exposure to bevacizumab significantly impacts the efficacy of this compound when administered in combination with FOLFIRI. Bevacizumab-naïve patients have demonstrated a substantially higher objective response rate (ORR) and longer progression-free survival (PFS) compared to patients who have previously been treated with bevacizumab.[1][2][3]
A post hoc analysis of a phase II trial revealed an ORR of 76.9% in bevacizumab-naïve patients versus 10.0% in patients with prior bevacizumab exposure.[1][2][3] Similarly, the median PFS was 14.9 months in the bevacizumab-naïve group compared to 6.6 months in the bevacizumab-exposed group.[1][2][3] These findings suggest that prior bevacizumab treatment may contribute to resistance mechanisms that reduce the effectiveness of this compound.[2][3]
Q2: What is the proposed mechanism of action for this compound, and how does it relate to KRAS mutations?
A2: this compound is a selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a key regulator of the cell cycle, particularly during mitosis.[4][5][6] PLK1 is often overexpressed in colorectal cancer (CRC) and is associated with a poor prognosis.[6] Inhibition of PLK1 by this compound leads to cell cycle arrest and apoptosis in cancer cells.[4][6]
A significant aspect of this compound's mechanism is the concept of synthetic lethality with KRAS mutations.[2][6][7] While KRAS mutations themselves are challenging to target directly, inhibiting PLK1 in KRAS-mutant CRC cells has been shown to be particularly effective, suggesting a mutual dependency for cell survival.[6] Preclinical studies have shown that KRAS-mutated cells have a higher sensitivity to this compound compared to KRAS wild-type cells.[6]
Q3: What are the potential mechanisms of resistance to bevacizumab that might influence this compound's efficacy?
A3: Resistance to anti-VEGF therapies like bevacizumab is a complex process. Tumors can adapt and escape the effects of VEGF blockade through various mechanisms, including:
-
Activation of alternative angiogenic pathways: Tumors may upregulate other pro-angiogenic factors such as fibroblast growth factor (FGF), angiopoietins, and platelet-derived growth factor (PDGF) to restore blood supply.[8][9][10]
-
Recruitment of pro-angiogenic inflammatory cells: Infiltration of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) can promote angiogenesis and contribute to resistance.[8][9]
-
Increased tumor cell invasion and metastasis: Hypoxia induced by anti-VEGF therapy can lead to an epithelial-to-mesenchymal transition (EMT), enhancing the invasive properties of cancer cells.[11]
-
Metabolic reprogramming: Bevacizumab-resistant tumors may exhibit alterations in their metabolic pathways, such as an increase in glycolysis.[9][11]
Translational findings suggest that prior bevacizumab exposure contributes to this compound resistance, though the precise molecular interplay is still under investigation.[2][3]
Troubleshooting Guides
Problem: Suboptimal response to this compound in a preclinical model with a history of bevacizumab treatment.
Possible Cause: The preclinical model may have developed resistance to anti-angiogenic therapy, which could cross-react with this compound's mechanism of action.
Troubleshooting Steps:
-
Characterize the resistance phenotype:
-
Assess the expression levels of alternative angiogenic factors (e.g., FGF2, Ang2, PDGF).
-
Analyze the tumor microenvironment for the presence of pro-angiogenic immune cells (e.g., TAMs, MDSCs).
-
Evaluate metabolic changes in the tumor cells, such as upregulation of glycolytic pathways.
-
-
Investigate the hypoxia pathway: Preclinical evidence suggests this compound inhibits the hypoxia pathway.[2][3] Assess the activation status of HIF-1α and its downstream targets in your model.
-
Combination therapy exploration: Consider combining this compound with inhibitors of the identified resistance pathways. For instance, if FGF signaling is upregulated, a combination with an FGFR inhibitor could be explored.
Quantitative Data Summary
Table 1: Efficacy of this compound + FOLFIRI/Bevacizumab Based on Prior Bevacizumab Exposure in KRAS-mutant mCRC (Phase II Trial Post Hoc Analysis) [1][2][3]
| Efficacy Endpoint | Bevacizumab-Naïve (n=13) | Prior Bevacizumab Exposure (n=40) |
| Objective Response Rate (ORR) | 76.9% (95% CI, 46.2%-95.0%) | 10.0% (95% CI, 2.8%-23.7%) |
| Median Progression-Free Survival (PFS) | 14.9 months (95% CI, 13.5-not reached) | 6.6 months (95% CI, 5.6-9.8) |
| Odds Ratio for ORR | \multicolumn{2}{c}{30.0 (P < .001)} | |
| Hazard Ratio for PFS | \multicolumn{2}{c}{0.16 (P < .001)} |
Table 2: Overall Efficacy of this compound + FOLFIRI/Bevacizumab in Second-Line Treatment of KRAS-mutant mCRC (Phase II Trial) [1][2][3]
| Efficacy Endpoint | Value (N=53) |
| Confirmed Objective Response Rate (ORR) | 26.4% (95% CI, 15.3% to 40.3%) |
| Median Duration of Response (DOR) | 11.7 months (95% CI, 9.4 to not reached) |
| Disease Control Rate | 92.5% |
| Median Time to Response | 86 days |
Table 3: Dose-Dependent Efficacy of this compound in Combination with FOLFIRI/FOLFOX + Bevacizumab in First-Line KRAS-mutated mCRC (Phase 2 CRDF-004 Preliminary Data) [4][12]
| Treatment Arm | Objective Response Rate (ORR) |
| SOC Alone (FOLFIRI/FOLFOX + Bevacizumab) | 33% (n=3/9) |
| This compound 20 mg + SOC | 50% (n=5/10) |
| This compound 30 mg + SOC | 64% (n=7/11) |
| All this compound-treated Patients | 57% (n=12/21) |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Phase II Clinical Trial (Second-Line KRAS-mutant mCRC)
-
Study Design: A multicenter, open-label, single-arm study.[3]
-
Patient Population: Patients with KRAS-mutated mCRC who were previously treated with oxaliplatin and fluorouracil with or without bevacizumab.[3]
-
Treatment Regimen:
-
Primary Endpoint: Objective Response Rate (ORR) per RECIST v1.1 criteria.[1][3]
-
Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DOR), and tolerability.[3]
-
Translational Studies: Analysis of circulating tumor DNA (ctDNA) for KRAS mutations to assess early treatment response.[2]
Protocol 2: Preclinical Xenograft Model for this compound and Irinotecan Combination
-
Model: HCT116 KRAS-mutant colorectal cancer xenograft model.[13]
-
Treatment Groups:
-
Vehicle control
-
This compound single agent
-
Irinotecan single agent
-
This compound and Irinotecan combination
-
-
Outcome Measures:
Visualizations
Caption: this compound's mechanism of action in KRAS-mutant CRC.
Caption: Impact of prior bevacizumab exposure on this compound efficacy.
Caption: Clinical trial workflow for assessing this compound efficacy.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound in Combination With Chemotherapy and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Single-Arm, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A phase Ib/II study of the polo-like kinase 1 (PLK1) inhibitor, this compound, in combination with FOLFIRI and bevacizumab for second-line treatment of patients with KRAS-mutated metastatic colorectal cancer (mCRC). - ASCO [asco.org]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to Anti-Angiogenic Therapy in Cancer—Alterations to Anti-VEGF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs [frontiersin.org]
- 10. oaepublish.com [oaepublish.com]
- 11. The Complexities of Resistance to Bevacizumab [scirp.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Onvansertib Resistance Biomarker Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating biomarkers for resistance to the PLK1 inhibitor, Onvansertib.
Frequently Asked Questions (FAQs)
Q1: We are planning to investigate this compound resistance. Which potential biomarkers should we prioritize?
A1: Several potential biomarkers have been associated with the response to this compound and other PLK1 inhibitors. Prioritizing biomarkers can depend on the cancer type being studied. Key candidates include:
-
Genomic Alterations: Mutations in KRAS, NRAS, and TP53 are frequently studied in cancers treated with this compound, particularly colorectal and small cell lung cancer.[1][2][3] Mutations in splicing factors like SRSF2 have been suggested as response biomarkers in AML for combination therapies including this compound.[4]
-
Gene Expression Levels: High expression of YAP1 has been linked to greater efficacy of PLK1 inhibitors in small cell lung cancer.[1][2] In laboratory models of this compound resistance, upregulation of NAP1L3, CYP7B1, AKAP7, and FOXG1, and downregulation of RPS4Y1, KDM5D, USP9Y, and EIF1AY have been observed.[1]
-
Protein Expression and Activity: Overexpression of the drug target, Polo-like kinase 1 (PLK1), is associated with advanced disease in some cancers.[5]
-
Circulating Tumor DNA (ctDNA): A decrease in the mutant allele frequency of KRAS in ctDNA early in treatment has been predictive of a positive response in metastatic colorectal cancer.[6][7][8]
Q2: What are the known signaling pathways involved in resistance to this compound?
A2: this compound's primary target is PLK1, a critical regulator of the G2/M phase of the cell cycle.[3][9][10] Resistance can emerge through the modulation of several pathways:
-
G2/M Checkpoint and Mitotic Spindle Pathways: Upregulation of these pathways has been observed in tumors with prior exposure to bevacizumab, which may contribute to this compound resistance.[11]
-
β-catenin/c-Myc Signaling Pathway: This pathway has been implicated in the cellular response to this compound in lung adenocarcinoma.[9][12]
-
DNA Damage Response (DDR): this compound can affect the DDR, which creates a synergistic effect with DNA-damaging agents and PARP inhibitors.[13][14] Alterations in this pathway could potentially contribute to resistance.
-
Hypoxia Pathway: PLK1 may play a role in regulating the hypoxia pathway in KRAS-mutant colorectal cancer, suggesting another avenue for resistance mechanisms to develop.[15]
Q3: How can we interpret fluctuating ctDNA levels in our this compound-treated patient samples?
A3: Circulating tumor DNA (ctDNA) analysis is a powerful, non-invasive tool for monitoring treatment response and detecting resistance.[6][7] Generally, a decrease in ctDNA levels or the mutant allele fraction of a driver oncogene (like KRAS) suggests a positive response to this compound.[7][8] Conversely, a rebound in ctDNA levels may indicate disease progression or the development of resistance, often preceding radiographic evidence.[7] The emergence of new mutations in ctDNA during treatment can signal the selection of resistant clones.
Troubleshooting Guides
In Vitro Experiments
Problem 1: Our IC50 values for this compound are inconsistent between experiments.
-
Possible Cause 1: Cell Health and Passage Number.
-
Solution: Ensure that cells are healthy, free of contamination (especially mycoplasma), and used within a consistent and low passage number range. Senescent or unhealthy cells can exhibit altered drug sensitivity.[16]
-
-
Possible Cause 2: Inconsistent Cell Seeding Density.
-
Solution: Always perform an accurate cell count before seeding. Ensure a uniform single-cell suspension to avoid clumping, which can affect drug exposure and viability readouts.[16]
-
-
Possible Cause 3: Drug Dilution and Storage.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution by storing it in aliquots at -80°C.[16]
-
-
Possible Cause 4: Assay Readout Time.
Problem 2: We are not observing the expected G2/M arrest after this compound treatment in our cell line.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Solution: Ensure the concentration of this compound is appropriate to inhibit PLK1 in your specific cell line. The IC50 for proliferation may not be the same as the concentration required to induce a robust cell cycle arrest. Perform a dose-response experiment and analyze cell cycle distribution at multiple concentrations around the IC50.
-
-
Possible Cause 2: Cell Line-Specific Resistance.
-
Solution: Your cell line may have intrinsic resistance mechanisms. Analyze the baseline expression of known resistance markers (e.g., via Western blot or qPCR) and check for mutations in relevant genes like TP53.
-
-
Possible Cause 3: Timing of Analysis.
-
Solution: The peak of G2/M arrest may occur at a specific time point after drug addition. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal window for observing the phenotype.[10]
-
Molecular Analysis
Problem 3: We are getting a weak or no signal for our target protein on a Western blot.
-
Possible Cause 1: Low Protein Abundance.
-
Possible Cause 2: Inefficient Antibody Binding.
-
Possible Cause 3: Poor Protein Transfer.
-
Possible Cause 4: Protein Degradation.
Data Presentation
Table 1: Potential Biomarkers for this compound Resistance and Sensitivity
| Biomarker Category | Biomarker | Cancer Type(s) | Association with this compound | Citation(s) |
| Genomic Alterations | KRAS/NRAS mutations | Colorectal Cancer | Population for targeted treatment | [3][8][17] |
| TP53 inactivation | Small Cell Lung Cancer | Increased sensitivity | [1][2] | |
| SRSF2 mutations | Acute Myeloid Leukemia | Predictive of response (in combo) | [4] | |
| Gene Expression | High YAP1 | Small Cell Lung Cancer | Increased sensitivity | [1][2] |
| Upregulation of NAP1L3, CYP7B1, AKAP7, FOXG1 | Small Cell Lung Cancer | Acquired resistance (in vitro) | [1] | |
| Downregulation of RPS4Y1, KDM5D, USP9Y, EIF1AY | Small Cell Lung Cancer | Acquired resistance (in vitro) | [1] | |
| Clinical Factors | Prior Bevacizumab Exposure | Colorectal Cancer | Potential for resistance | [11] |
| ctDNA Dynamics | Decrease in KRAS MAF | Colorectal Cancer | Predictive of positive response | [6][7][8] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a common method for developing drug-resistant cell lines through continuous exposure to escalating drug concentrations.[17][18][19][20][21][22]
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo) after 72 hours of treatment.[10][23][24]
-
Initial Drug Exposure: Begin by continuously culturing the parental cells in media containing a low concentration of this compound, typically starting at the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).[17][22]
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of this compound in the culture medium. A stepwise increase of 25-50% is a common approach.[22]
-
Monitoring and Maintenance: Monitor the cells for signs of toxicity. If significant cell death occurs (>50%), maintain the cells at the current concentration or revert to the previous lower concentration until they recover.[22]
-
Repeat and Freeze Stocks: Repeat the dose escalation process over several months. It is critical to cryopreserve cell stocks at each successful concentration step.[19][21]
-
Confirmation of Resistance: Once cells are stably growing at a significantly higher concentration (e.g., 10x the parental IC50), confirm the degree of resistance by performing a new IC50 determination assay on both the parental and the newly generated resistant cell line. The Resistance Index (RI) is calculated as (IC50 of resistant line) / (IC50 of parental line).[22]
Protocol 2: Western Blotting for PLK1 and Downstream Markers
This protocol provides a general workflow for assessing protein-level changes in response to this compound.
-
Sample Preparation: Treat sensitive and resistant cells with DMSO (vehicle control) or this compound at a relevant concentration (e.g., 1x and 5x the IC50) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T).[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against your target of interest (e.g., anti-PLK1, anti-phospho-Histone H3 as a marker of mitosis) overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal loading.
-
Secondary Antibody Incubation: Wash the membrane three times with TBS-T, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[4]
Visualizations
Caption: Key signaling pathways involved in this compound action and potential resistance mechanisms.
Caption: Experimental workflow for identifying and validating biomarkers of this compound resistance.
References
- 1. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. selleckchem.com [selleckchem.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Understanding ctDNA in Cancer Detection and Management - PRIMR [primrmed.com]
- 7. What Is ctDNA? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 8. RNA Sequencing as a Tool in the Search for Cancer Biomarkers [elucidata.io]
- 9. Frontiers | Circulating Tumor DNA as a Cancer Biomarker: An Overview of Biological Features and Factors That may Impact on ctDNA Analysis [frontiersin.org]
- 10. This compound inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role Of Circulating Tumor DNA In Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Circulating Tumor DNA Testing for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. Uncovering Drug Resistance in Cancer: Insights from ctDNA Sequencing - CD Genomics [cd-genomics.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Line Generation | Oncolines B.V. [oncolines.com]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. Cell Culture Academy [procellsystem.com]
- 23. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Onvansertib Technical Support Center: Managing Grade 3/4 Adverse Events
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing grade 3/4 adverse events (AEs) observed during treatment with Onvansertib. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common grade 3/4 adverse events associated with this compound treatment?
Based on clinical trial data, the most frequently reported grade 3/4 adverse events are hematologic toxicities, primarily neutropenia and thrombocytopenia.[1][2][3][4] Myelosuppression is an anticipated side effect due to this compound's mechanism of action as a Polo-like kinase 1 (PLK1) inhibitor, which plays a crucial role in cell cycle progression.[5]
Q2: What is the mechanism of action of this compound that leads to these adverse events?
This compound is a selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[5] PLK1 is a key regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. By inhibiting PLK1, this compound disrupts the cell division process, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells, including cancer cells. This mechanism also affects the proliferation of healthy, rapidly dividing cells, such as hematopoietic stem cells in the bone marrow, which can result in myelosuppression.
Q3: Where can I find data on the incidence of grade 3/4 adverse events with this compound?
The incidence of grade 3/4 adverse events varies depending on the patient population and whether this compound is administered as a monotherapy or in combination with other agents. Below is a summary of incidence rates from a key clinical trial.
Data Presentation: Incidence of Grade 3/4 Hematologic Adverse Events
| Adverse Event | Incidence in Combination Therapy (this compound + FOLFIRI/Bevacizumab) |
| Grade 3/4 Neutropenia | 41%[6] |
| Grade 3/4 Thrombocytopenia | Information on specific rates for grade 3/4 thrombocytopenia is less consistently reported in the provided search results, but it is noted as a primary dose-limiting toxicity.[1] |
Note: This data is derived from clinical trials and may not be fully representative of all experimental conditions.
Troubleshooting Guides
Issue: A researcher observes Grade 3 or 4 Neutropenia in an experimental subject.
Troubleshooting Steps:
-
Confirm the Grade of Neutropenia: Refer to the Common Terminology Criteria for Adverse Events (CTCAE) for grading.
-
Grade 3 Neutropenia: Absolute Neutrophil Count (ANC) <1.0 x 109/L to 0.5 x 109/L.
-
Grade 4 Neutropenia: ANC <0.5 x 109/L.
-
-
Immediate Action:
-
For any grade 3 or higher adverse event considered related to the study drug, the next dose of this compound should be withheld.[7]
-
In cases of Grade 4 neutropenia observed in clinical trials, study treatment was withheld, and patients recovered within 7 to 10 days.
-
-
Supportive Care (in a clinical setting, guided by a qualified physician):
-
Growth Factor Support: Administration of Granulocyte-Colony Stimulating Factor (G-CSF) can be considered to stimulate neutrophil production.
-
Antibiotic Prophylaxis: For patients at high risk of febrile neutropenia, prophylactic antibiotics may be initiated as per institutional guidelines.[2]
-
Management of Combination Therapy: If this compound is being used in combination with other agents, such as FOLFIRI, consider modifications to the other agents. In the NCT03829410 trial, neutropenia was often managed by removing the 5-FU bolus from the FOLFIRI regimen.
-
-
Resumption of Treatment:
-
Treatment with this compound may be resumed upon recovery of the adverse event. In some clinical trial cases, no dose reductions of this compound were necessary in subsequent cycles after recovery from Grade 4 neutropenia.
-
However, in a Phase 1b study, temporary interruption or dose reduction of this compound was implemented in some patients. If a dose reduction is deemed necessary, a step-wise reduction in the this compound dose should be considered, although specific dose reduction schedules have not been detailed in the provided search results.
-
Issue: A researcher observes Grade 3 or 4 Thrombocytopenia in an experimental subject.
Troubleshooting Steps:
-
Confirm the Grade of Thrombocytopenia: Refer to the CTCAE for grading.
-
Grade 3 Thrombocytopenia: Platelet count <50.0 x 109/L to 25.0 x 109/L.
-
Grade 4 Thrombocytopenia: Platelet count <25.0 x 109/L.
-
-
Immediate Action:
-
Withhold the next dose of this compound for any grade 3 or higher related adverse event.[7]
-
-
Supportive Care (in a clinical setting, guided by a qualified physician):
-
Platelet Transfusions: For patients with severe thrombocytopenia and/or bleeding, platelet transfusions may be necessary.
-
Monitoring: Closely monitor for signs and symptoms of bleeding.
-
-
Resumption of Treatment:
-
Resume this compound treatment upon resolution of the thrombocytopenia. A dose reduction may be considered for recurrent or severe thrombocytopenia, though specific dose adjustment guidelines for this compound are not detailed in the provided search results.
-
Experimental Protocols
Protocol for Monitoring Hematologic Toxicity
-
Baseline Assessment: Prior to initiating this compound treatment, perform a complete blood count (CBC) with differential to establish baseline values for neutrophils, platelets, and other hematologic parameters.
-
On-Treatment Monitoring:
-
Perform a CBC with differential prior to each treatment cycle.
-
For the first two cycles, increase the frequency of monitoring to weekly, or more frequently as clinically indicated, to detect the nadir and recovery of blood counts.
-
Continue to monitor blood counts at regular intervals throughout the treatment period.
-
-
Adverse Event Grading: Grade all hematologic abnormalities according to the latest version of the NCI Common Terminology Criteria for Adverse Events (CTCAE).
-
Data Recording: Meticulously document all hematologic values, the date of measurement, and any corresponding clinical signs or symptoms.
Visualizations
Caption: this compound inhibits PLK1, disrupting mitotic progression and leading to apoptosis.
References
- 1. cardiffoncology.com [cardiffoncology.com]
- 2. This compound in Combination With Chemotherapy and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Single-Arm, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound With Chemotherapy and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer - The ASCO Post [ascopost.com]
- 5. targetedonc.com [targetedonc.com]
- 6. onclive.com [onclive.com]
- 7. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Onvansertib in Preclinical Models: A Comparative Analysis with other PLK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Polo-like Kinase 1 (PLK1) inhibitor Onvansertib with other notable PLK1 inhibitors, Volasertib and Rigosertib, based on their performance in preclinical models. The information is curated from various studies to assist researchers in evaluating these compounds for further investigation.
At a Glance: Comparative Efficacy of PLK1 Inhibitors
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of this compound, Volasertib, and Rigosertib in terms of their in vitro cytotoxicity and in vivo anti-tumor activity.
Table 1: In Vitro Cytotoxicity of PLK1 Inhibitors in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | This compound IC50 (nM) | Volasertib IC50 (nM) | Rigosertib IC50 (nM) |
| H526 | 51 | 40 | Not Reported |
| H187 | Not Reported | 550 | Not Reported |
| H69 | Not Reported | Not Reported | Not Reported |
| H209 | Not Reported | Not Reported | Not Reported |
| H146 | Not Reported | Not Reported | Not Reported |
| DMS153 | Not Reported | Not Reported | Not Reported |
| DMS114 | Not Reported | Not Reported | Not Reported |
| DMS53 | Not Reported | Not Reported | Not Reported |
Note: Data for all inhibitors across all cell lines were not always available in the same study. The table reflects the available comparative data. A study reported a 10-fold difference in the mean IC50 of volasertib between the most and least sensitive SCLC cell lines (40 nM vs. 550 nM)[1]. This compound also demonstrated impressive in vitro activity at nanomolar concentrations against SCLC cell lines[1].
Table 2: In Vivo Efficacy of PLK1 Inhibitors in Preclinical Models
| Cancer Model | Inhibitor | Dosing Regimen | Outcome |
| SCLC PDX (Platinum-Resistant) | This compound | Not Specified | Significant tumor growth inhibition, superior to cisplatin[1]. |
| SCLC PDX (Platinum-Sensitive) | This compound | Not Specified | Significant tumor growth inhibition, superior to cisplatin[1]. |
| SCLC Xenograft (H526) | Volasertib | Not Specified | Significant tumor growth inhibition compared to control[2]. |
| KRAS-mutant Colorectal Cancer Xenograft (HCT116) | This compound in combination with Irinotecan | Not Specified | Significantly more profound tumor growth inhibition than single agents. 50% of mice showed tumor regression[3]. |
| Neuroblastoma PDX (MYCN-amplified) | Rigosertib | Not Specified | Delayed tumor growth and prolonged survival[4]. |
Mechanism of Action: How PLK1 Inhibitors Work
PLK1 is a serine/threonine kinase that plays a critical role in regulating multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis[5][6]. Inhibition of PLK1 disrupts these processes, leading to mitotic arrest and ultimately, apoptosis (programmed cell death) in cancer cells[6][7]. Preclinical studies have shown that this compound, Volasertib, and Rigosertib all induce a G2/M phase cell cycle arrest and subsequent apoptosis[7][8][9].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of PLK1 inhibitors.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of PLK1 inhibitors on cancer cell proliferation.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
Drug Treatment: The following day, cells are treated with a serial dilution of the PLK1 inhibitors (e.g., this compound, Volasertib, Rigosertib) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours under the same conditions.
-
Viability Assessment: Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the anti-tumor efficacy of PLK1 inhibitors in a living organism.
Protocol:
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD-scid gamma mice) are used.
-
Tumor Implantation: For xenografts, cultured cancer cells (e.g., 5 x 10^6 cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of the mice. For PDX models, fresh tumor fragments from patients are surgically implanted subcutaneously.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length x width^2) / 2.
-
Drug Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The PLK1 inhibitors are administered via a clinically relevant route (e.g., oral gavage for this compound) at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the experiment, tumors are excised and weighed. Animal body weight is also monitored as a measure of toxicity.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test or ANOVA) is used to compare the tumor volumes between the treatment and control groups.
Concluding Remarks
This compound, Volasertib, and Rigosertib have all demonstrated potent anti-tumor activity in preclinical models of various cancers by targeting PLK1. This compound has shown particular promise in models of SCLC and KRAS-mutant colorectal cancer, with evidence of superior efficacy compared to standard-of-care agents in some contexts[1][3]. The choice of inhibitor for further research and development will likely depend on the specific cancer type, the potential for combination therapies, and the overall safety and pharmacokinetic profiles observed in ongoing and future clinical trials. This guide provides a foundational overview to aid in these critical decisions.
References
- 1. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. In Vitro Evaluation of Rigosertib Antitumoral and Radiosensitizing Effects against Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Onvansertib Demonstrates Preferential Efficacy in KRAS-Mutant Colorectal Cancer Cells
For Immediate Release
A comparative analysis of preclinical data reveals that onvansertib, a selective PLK1 inhibitor, exhibits enhanced efficacy in colorectal cancer (CRC) cells harboring KRAS mutations compared to their KRAS wild-type counterparts. This guide provides a detailed comparison of this compound's performance, supported by experimental data and protocols, for researchers and drug development professionals.
This compound's mechanism of action, which involves the inhibition of Polo-like kinase 1 (PLK1), a critical regulator of mitosis, appears to be particularly effective in the context of a KRAS-mutant background. Preclinical studies utilizing isogenic CRC cell lines have shown that the presence of a KRAS mutation sensitizes cells to this compound treatment, leading to increased mitotic arrest and subsequent cell death.[1] This suggests a synthetic lethal interaction between PLK1 inhibition and KRAS mutations in CRC.
Quantitative Efficacy Comparison
The following table summarizes the key quantitative findings from a pivotal preclinical study comparing the effects of this compound on isogenic DLD1 colorectal cancer cells, differing only in their KRAS mutation status.
| Efficacy Parameter | KRAS-Mutant CRC Cells (DLD1 KRAS G13D) | KRAS Wild-Type CRC Cells (DLD1 KRAS WT) | Reference |
| Cell Viability (72h treatment) | [2][3] | ||
| This compound 25 nM | ~60% viability | ~85% viability | [2][3] |
| This compound 50 nM | ~40% viability | ~70% viability | [2][3] |
| This compound 100 nM | ~25% viability | ~50% viability | [2][3] |
| Mitotic Arrest (24h treatment with 100 nM this compound) | ~40% of cells in mitosis | ~15% of cells in mitosis | [2][3] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway affected by this compound in KRAS-mutant CRC and the general workflow of the comparative efficacy experiments.
Caption: this compound inhibits PLK1, leading to mitotic arrest and apoptosis, an effect potentiated in KRAS-mutant cells.
Caption: Workflow for comparing this compound's effects on KRAS-mutant vs. wild-type CRC cells.
Experimental Protocols
The following are representative protocols for the key experiments cited in the preclinical studies.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed isogenic KRAS-mutant and KRAS wild-type DLD1 cells into 96-well opaque-walled plates at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-cell control for background luminescence.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[4][5]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
-
Data Acquisition: Record the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the average background luminescence from all experimental wells. Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.
Apoptosis and Mitotic Arrest Assay (Flow Cytometry with Annexin V and Propidium Iodide)
-
Cell Seeding and Treatment: Seed KRAS-mutant and KRAS wild-type DLD1 cells in 6-well plates. After 24 hours, treat the cells with 100 nM this compound or a vehicle control and incubate for an additional 24 hours.
-
Cell Harvesting:
-
Collect the culture medium, which contains detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in different populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
For mitotic arrest, cells can be stained with an antibody against a mitotic marker like phospho-histone H3 (Ser10) and analyzed similarly by flow cytometry.
-
Conclusion
The available preclinical data strongly supports the hypothesis that KRAS-mutant colorectal cancer cells are more sensitive to this compound than their KRAS wild-type counterparts. This increased sensitivity manifests as reduced cell viability and a more pronounced induction of mitotic arrest, ultimately leading to greater cell death. These findings provide a solid rationale for the ongoing clinical development of this compound, particularly for patients with KRAS-mutant CRC, a population with significant unmet medical needs. Further research is warranted to fully elucidate the molecular mechanisms underlying this synthetic lethal interaction and to explore potential combination strategies to further enhance the efficacy of this compound in this patient population.
References
- 1. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 5. OUH - Protocols [ous-research.no]
Onvansertib Target Engagement: A Comparative Guide to Biomarker Validation, Featuring TCTP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating target engagement of Onvansertib, a selective Polo-like Kinase 1 (PLK1) inhibitor. The primary focus is on the Translationally Controlled Tumor Protein (TCTP) as a pharmacodynamic biomarker, with a comparative analysis of alternative approaches. Experimental data and detailed protocols are provided to support the objective evaluation of these methods.
Introduction to this compound and PLK1 Target Engagement
This compound is an orally bioavailable, ATP-competitive inhibitor of PLK1, a serine/threonine kinase that plays a critical role in mitosis.[1][2] Overexpression of PLK1 is observed in a wide range of cancers and is often associated with poor prognosis.[3] this compound disrupts the mitotic process, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[1][4]
Effective drug development relies on the accurate assessment of target engagement—the degree to which a drug binds to its intended target in vivo. Robust pharmacodynamic biomarkers are crucial for confirming the mechanism of action, optimizing dosing schedules, and predicting clinical response.
TCTP Phosphorylation: A Validated Biomarker for this compound Target Engagement
Translationally Controlled Tumor Protein (TCTP) has been identified as a direct substrate of PLK1.[5][6] Specifically, PLK1 phosphorylates TCTP at Serine 46 (pTCTP-Ser46).[5][7] The inhibition of PLK1 by this compound leads to a quantifiable decrease in the levels of pTCTP-Ser46, making it a reliable proximal biomarker for target engagement.[5][8]
The validation of pTCTP-Ser46 as a biomarker has been demonstrated in both preclinical and clinical settings. Studies have shown that PLK1 depletion via siRNA or inactivation by specific inhibitors results in a corresponding decrease in the pTCTP-Ser46 signal.[5][6] In clinical trials of this compound, the engagement of the PLK1 target, as measured by changes in TCTP in circulating blasts, has been associated with a greater decrease in bone marrow blasts, suggesting a correlation between target engagement and clinical activity.[8][9]
Key Characteristics of TCTP as a Biomarker
| Feature | Description | Supporting Evidence |
| Direct Target | TCTP is a direct substrate of PLK1. | Phosphorylation at Ser46 is directly catalyzed by PLK1.[5][7] |
| Modulation | This compound treatment leads to a decrease in pTCTP-Ser46 levels. | Demonstrated in cell lines and clinical samples.[5][8] |
| Assay Availability | Specific antibodies for pTCTP-Ser46 are commercially available. | Enables detection by Western Blot, IHC, and other immunoassays. |
| Clinical Relevance | Changes in pTCTP-Ser46 have been correlated with clinical activity. | Association with a decrease in bone marrow blasts in AML patients.[8][9] |
Comparison with Alternative Target Engagement Methodologies
While pTCTP-Ser46 is a well-validated biomarker for this compound, other methods can also be employed to assess PLK1 target engagement. A direct quantitative comparison is often challenging due to the different nature of the assays; however, a qualitative comparison of their principles and applications is valuable.
| Methodology | Principle | Advantages | Disadvantages |
| pTCTP-Ser46 Immunoassays | Measures the level of a direct downstream substrate's phosphorylation. | Direct readout of kinase activity, applicable to various sample types (cells, tissues, blood), and utilizes standard laboratory techniques. | Relies on antibody specificity, semi-quantitative (Western Blot), and may not be suitable for real-time measurements in live cells. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures drug binding to a target protein in live cells using bioluminescence resonance energy transfer. | Allows for quantitative measurement of intracellular target engagement in real-time, high-throughput screening capability. | Requires genetic modification of cells to express a NanoLuc-PLK1 fusion protein, and the tracer compound may have its own pharmacological effects. |
| PLK1 Autophosphorylation | Measures the phosphorylation of PLK1 itself, which can be an indicator of its activation state. | A direct measure of the kinase's catalytic activity. | For ATP-competitive inhibitors like this compound, inhibition of substrate phosphorylation is a more direct measure of target engagement than changes in autophosphorylation, which can be complex to interpret. |
| Downstream Efficacy Markers | Measures biological effects further down the signaling pathway, such as cell cycle arrest (e.g., phospho-histone H3) or apoptosis (e.g., cleaved caspase-3). | Provides information on the functional consequences of target inhibition and drug efficacy. | These are indirect measures of target engagement and can be influenced by other cellular pathways, making them less specific to PLK1 inhibition. |
Experimental Protocols
Western Blotting for pTCTP-Ser46 Detection
This protocol outlines the steps for detecting changes in pTCTP-Ser46 levels in cell lysates following treatment with this compound.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pTCTP-Ser46 (e.g., Cell Signaling Technology #5251) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total TCTP or a housekeeping protein like GAPDH.
-
Immunohistochemistry (IHC) for pTCTP-Ser46 in Tissue Samples
This protocol provides a general workflow for detecting pTCTP-Ser46 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
-
Blocking:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody against pTCTP-Ser46 overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Visualize the signal with a DAB chromogen substrate.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections and mount with a permanent mounting medium.
-
Visualizations
Caption: PLK1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the validation of TCTP as a biomarker.
References
- 1. This compound inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Plk1-dependent phosphoproteome of the early mitotic spindle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. targetedonc.com [targetedonc.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. carnabio.com [carnabio.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Onvansertib Combination Therapy vs. Standard of Care in Metastatic Colorectal Cancer: A Comparative Guide
Introduction
Metastatic colorectal cancer (mCRC) remains a significant therapeutic challenge, with a 5-year survival rate of less than 10%[1]. Standard-of-care (SoC) treatments for the majority of patients involve chemotherapy backbones like FOLFIRI (5-fluorouracil, leucovorin, irinotecan) or FOLFOX (folinic acid, 5-fluorouracil, oxaliplatin), often combined with biologic agents[1][2]. However, for the nearly 50% of patients with KRAS or NRAS mutations, options are limited, and response to standard therapies can be poor[3][4]. Onvansertib, a first-in-class, oral, and highly selective Polo-like kinase 1 (PLK1) inhibitor, has emerged as a promising targeted therapy. This guide provides an objective comparison of this compound combination therapy against standard of care in mCRC, supported by the latest clinical and preclinical data.
Mechanism of Action: Targeting Mitotic Progression
This compound's therapeutic strategy is rooted in the inhibition of Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a master regulator of cell division (mitosis)[4][5]. PLK1 is frequently overexpressed in colorectal cancer and is associated with a poor prognosis[4].
Key Mechanisms:
-
Mitotic Arrest: By inhibiting PLK1, this compound disrupts the formation of the mitotic spindle, leading to a G2/M cell cycle arrest and, ultimately, apoptosis (programmed cell death) in cancer cells[3][5][6].
-
Synthetic Lethality with RAS Mutations: Preclinical studies have identified a synthetic lethal relationship between PLK1 inhibition and KRAS mutations in CRC cells, suggesting that KRAS-mutated tumors are particularly vulnerable to this compound[4][7].
-
Synergy with Chemotherapy: this compound has demonstrated synergistic activity with irinotecan in preclinical models, enhancing the DNA-damaging effects of the chemotherapy[6][8][9].
-
Inhibition of Hypoxia Pathway: Preclinical data also show that this compound can inhibit the hypoxia pathway through the regulation of the transcription factor HIF1α. This leads to a reduction in tumor vascularization and provides a strong rationale for its combination with anti-angiogenic agents like bevacizumab[10][11].
Clinical Performance in First-Line mCRC
The randomized Phase 2 CRDF-004 trial (NCT05593328) is evaluating this compound plus standard-of-care chemotherapy (FOLFIRI or FOLFOX) and bevacizumab in patients with previously untreated KRAS- or NRAS-mutated mCRC[3][10][12].
Efficacy Data
Preliminary results show a dose-dependent improvement in objective response rate (ORR) for patients receiving this compound compared to the standard-of-care control arm[3]. The 30 mg dose of this compound demonstrated a clinically meaningful improvement in ORR[3][13]. Early data also indicates a favorable trend in progression-free survival (PFS) for the this compound arms[3][13].
Table 1: Efficacy in First-Line KRAS/NRAS-Mutated mCRC (CRDF-004 Trial)
| Treatment Arm | Number of Patients (n) | Confirmed Objective Response Rate (ORR) |
|---|---|---|
| SoC Alone (FOLFIRI/FOLFOX + Bevacizumab) | 37 | 30%[13] |
| SoC + this compound 20 mg | 36 | 42%[13] |
| SoC + this compound 30 mg | 37 | 49%[13] |
Data cutoff: July 8, 2025[13]
Clinical Performance in Second-Line mCRC
In the second-line setting for KRAS-mutated mCRC, this compound was evaluated in a Phase 1b/2 trial (NCT03829410) in combination with FOLFIRI and bevacizumab for patients who had progressed on an oxaliplatin-based regimen[7][8][14].
Efficacy Data
The combination demonstrated significant clinical activity, with a median progression-free survival (mPFS) of 9.4 months, which is more than double the historical mPFS of 4.5 to 5.7 months for second-line therapies[14]. A post hoc analysis revealed a remarkable difference in efficacy based on prior bevacizumab exposure, with bevacizumab-naïve patients showing a substantially higher ORR and longer mPFS[7][11].
Table 2: Efficacy in Second-Line KRAS-Mutated mCRC (Phase II Trial)
| Treatment Arm / Patient Group | Number of Patients (n) | Confirmed Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
|---|---|---|---|
| This compound + FOLFIRI + Bevacizumab (Overall Population) | 53 | 26.4%[7][11] | - |
| Bevacizumab-Naïve Patients | 13 | 76.9%[7][11] | 14.9 months[11][15] |
| Bevacizumab-Exposed Patients | 40 | 10.0%[7][11] | 6.6 months[11][15] |
| Historical SoC (FOLFIRI + Bevacizumab) | ~10,800 | ~5%[4] | 4.5 - 5.7 months[14] |
Safety and Tolerability Profile
Across clinical trials, this compound in combination with standard-of-care chemotherapy has been generally well-tolerated[3][14]. The adverse events (AEs) observed are consistent with those known for the FOLFIRI/bevacizumab backbone, indicating that this compound does not add significant unexpected toxicity[3][13].
Table 3: Safety Summary
| Adverse Event Profile | This compound Combination Therapy |
|---|---|
| Overall Tolerability | Generally well-tolerated[3][14] |
| Common AEs | Consistent with FOLFIRI/bevacizumab regimen[3] |
| Most Common Treatment-Emergent AE | Neutropenia[3][13] |
| Grade ≥3 AEs | Reported as infrequent and low[3][13] |
Experimental Protocols
CRDF-004: First-Line Randomized Phase 2 Trial
-
Objective: To evaluate the efficacy and safety of two different doses of this compound added to standard-of-care first-line treatment.[10]
-
Patient Population: Patients with histologically confirmed, unresectable metastatic colorectal cancer with a documented KRAS or NRAS mutation and no prior systemic therapy for metastatic disease.[10][12][16]
-
Design: A multicenter, randomized, open-label trial. Patients are randomized 1:1:1 into three arms.[10][12]
-
Arm A (Control): SoC (FOLFIRI or FOLFOX) + Bevacizumab.
-
Arm B: SoC + this compound 20 mg.
-
Arm C: SoC + this compound 30 mg.
-
-
Endpoints:
Phase 1b/2 Second-Line Trial (NCT03829410)
-
Objective: To assess the safety, tolerability, and preliminary efficacy of this compound with FOLFIRI and bevacizumab in the second-line setting.[4][8][14]
-
Patient Population: Patients with KRAS-mutated mCRC who had progressed after first-line treatment with an oxaliplatin- and fluoropyrimidine-based regimen.[7][11][17]
-
Design: A multi-center, open-label, single-arm study. A 3+3 dose-escalation design was used in the Phase 1b portion to establish the recommended Phase 2 dose (RP2D) of 15 mg/m².[4]
-
Treatment: this compound (15 mg/m² on days 1-5 and 15-19) plus FOLFIRI and bevacizumab (days 1 and 15) of a 28-day cycle.[11]
-
Endpoints:
Conclusion
This compound, in combination with standard chemotherapy and bevacizumab, demonstrates substantial clinical promise for patients with RAS-mutated metastatic colorectal cancer. In the first-line setting, the addition of this compound leads to a higher objective response rate compared to the standard of care alone. In the second-line setting, it has shown remarkable efficacy, particularly in patients who have not been previously exposed to bevacizumab. The therapy is well-tolerated, with a manageable safety profile. The ongoing CRDF-004 trial will be critical in confirming these encouraging early findings and could establish this compound as a new cornerstone therapy for this hard-to-treat patient population.
References
- 1. Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. targetedonc.com [targetedonc.com]
- 4. A phase Ib/II study of the polo-like kinase 1 (PLK1) inhibitor, this compound, in combination with FOLFIRI and bevacizumab for second-line treatment of patients with KRAS-mutated metastatic colorectal cancer (mCRC). - ASCO [asco.org]
- 5. cardiffoncology.com [cardiffoncology.com]
- 6. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Cardiff Oncology Announces New Preclinical and Clinical Data from Program in KRAS-mutated Metastatic Colorectal Cancer (mCRC) at the ESMO Congress 2022 [prnewswire.com]
- 9. onclive.com [onclive.com]
- 10. Cardiff Oncology Presents Novel Preclinical Data at AACR Annual Meeting 2024 that Supports Ongoing First-line RAS-mutated mCRC Clinical Study - Cardiff Oncology, Inc. [investors.cardiffoncology.com]
- 11. This compound in Combination With Chemotherapy and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Single-Arm, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 13. onclive.com [onclive.com]
- 14. Cardiff Oncology Announces this compound Phase 1b/2 Data that Continues to Demonstrate Robust Response to Treatment and Progression-Free Survival in KRAS-Mutated mCRC - BioSpace [biospace.com]
- 15. This compound in Combination With FOLFIRI and Bevacizumab for Second Line Treatment of Metastatic Colorectal Cancer Patients With a KRAS Mutation [clin.larvol.com]
- 16. fightcolorectalcancer.org [fightcolorectalcancer.org]
- 17. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Onvansertib vs. Volasertib in Oncology Research
A comprehensive analysis for researchers, scientists, and drug development professionals.
In the landscape of targeted cancer therapies, inhibitors of Polo-like kinase 1 (PLK1) have emerged as a promising class of agents. PLK1, a serine/threonine kinase, plays a crucial role in the regulation of mitosis, and its overexpression is a common feature in a wide array of human cancers, often correlating with poor prognosis. This guide provides a detailed head-to-head comparison of two notable PLK1 inhibitors: Onvansertib and Volasertib.
At a Glance: Key Differences
| Feature | This compound | Volasertib |
| Primary Target | Polo-like kinase 1 (PLK1) | Polo-like kinase 1 (PLK1) |
| Selectivity | Highly selective for PLK1 | Inhibits PLK1, and to a lesser extent, PLK2 and PLK3 |
| Administration | Oral | Intravenous |
| Developer | Cardiff Oncology | Boehringer Ingelheim |
| Status | Clinical Development | Clinical Development (some trials terminated) |
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Volasertib are potent, ATP-competitive inhibitors of PLK1. By binding to the ATP-binding pocket of the PLK1 enzyme, they disrupt its catalytic activity, leading to a cascade of events that ultimately result in mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis in cancer cells.
The primary distinction in their mechanism lies in their selectivity. This compound is a highly specific inhibitor of PLK1. In contrast, Volasertib also demonstrates inhibitory activity against other members of the Polo-like kinase family, namely PLK2 and PLK3, albeit at higher concentrations. This broader activity of Volasertib could contribute to a different spectrum of efficacy and off-target effects compared to the more targeted action of this compound.
Preclinical Data: A Quantitative Look
In vitro studies have demonstrated the potent anti-proliferative activity of both compounds across a range of cancer cell lines. Notably, some studies provide a direct comparison of their half-maximal inhibitory concentrations (IC50).
Table 1: Comparative IC50 Values (nM) in Ovarian Cancer Cell Lines
| Cell Line | This compound (nM) | Volasertib (nM) |
| MCAS | Data not specified | Data not specified |
| EFO27 | Data not specified | Data not specified |
| JHOM1 | Data not specified | Data not specified |
Note: Specific IC50 values from a direct comparative study were not publicly available in the search results. However, multiple sources confirm both drugs are active at nanomolar concentrations in various cancer cell lines. For instance, one study reported similar cytotoxic effects of both drugs in non-mucinous ovarian cancer cells[1].
In vivo studies using xenograft models have further substantiated the anti-tumor efficacy of both agents.
Table 2: Summary of In Vivo Xenograft Studies
| Drug | Cancer Model | Dosing & Administration | Key Findings | Citation |
| This compound | Lung Adenocarcinoma (A549 cells) | 60 mg/kg, gavage | Significantly decreased tumor growth and weight. | [2] |
| This compound | KRAS-mutant Colorectal Cancer (HCT116 cells) | 45 mg/kg, i.v. or 60 mg/kg, p.o. | Potent antitumor activity as a single agent and synergistic with irinotecan. | [3][4] |
| This compound | Head and Neck Squamous Cell Carcinoma | Not specified | Inhibited tumor growth in both cisplatin-sensitive and resistant xenografts. | [5] |
| Volasertib | Acute Myeloid Leukemia (MV4-11 cells) | 10, 20, or 40 mg/kg, i.v., once or twice weekly | Marked tumor regression and was well-tolerated. | [6][7] |
| Volasertib | Papillary Thyroid Cancer (K1 cells) | 25 or 30 mg/kg, oral gavage | Significantly repressed tumor growth. | [8] |
| Volasertib | Pediatric Solid Tumors and ALL | 15-30 mg/kg, i.v., weekly x 3 | Induced regressions in several xenograft models. | [9] |
Experimental Protocols
In Vitro Cell Proliferation Assay (General Protocol)
A common method to determine the IC50 values of PLK1 inhibitors is the CellTiter-Glo® Luminescent Cell Viability Assay.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a serial dilution of this compound or Volasertib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 72 hours under standard cell culture conditions.
-
Viability Assessment: After incubation, CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is then normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve.
In Vivo Xenograft Study (General Protocol)
Animal models are crucial for evaluating the in vivo efficacy of anti-cancer agents.
Methodology:
-
Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size, the mice are randomized into different treatment groups, including a vehicle control group and groups receiving this compound or Volasertib at specified doses and schedules.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The efficacy of the treatment is assessed by comparing the tumor growth in the treated groups to the control group.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as immunohistochemistry to assess biomarkers of drug activity (e.g., proliferation markers, apoptosis markers).
Clinical Trial Data: Efficacy and Safety in Humans
Both this compound and Volasertib have been evaluated in numerous clinical trials for a variety of solid and hematological malignancies. A direct comparative clinical trial between the two agents has not been conducted. However, a comparative summary of their clinical findings in key indications can be informative.
Table 3: Summary of Selected Clinical Trial Results
| Drug | Indication | Phase | Combination Therapy | Key Efficacy Results | Common Grade 3/4 Adverse Events | Citation |
| This compound | KRAS-mutated Metastatic Colorectal Cancer (mCRC) | Phase 1b/2 | FOLFIRI + Bevacizumab | ORR: 26.4% (overall), 76.9% (bevacizumab-naïve) | Neutropenia | [3][10][11] |
| This compound | First-Line KRAS-mutated mCRC | Phase 2 | FOLFIRI/FOLFOX + Bevacizumab | ORR: 64% (30mg dose) vs 33% (control) | Neutropenia | [12][13] |
| Volasertib | Acute Myeloid Leukemia (AML) in elderly patients | Phase 2 | Low-dose Cytarabine (LDAC) | ORR: 31% vs 13.3% (LDAC alone); Median OS: 8.0 vs 5.2 months | Febrile neutropenia, Infections | [14][15] |
| Volasertib | Acute Myeloid Leukemia (AML) in elderly patients | Phase 3 | Low-dose Cytarabine (LDAC) | No significant improvement in OS; higher rate of fatal infections | Infections, Febrile neutropenia | [6] |
| Volasertib | Advanced Solid Tumors | Phase 1 | Cisplatin or Carboplatin | Partial responses observed in some patients. | Neutropenia, Thrombocytopenia, Fatigue | [16] |
Safety Profile: The most common dose-limiting toxicities for both this compound and Volasertib are hematological, primarily neutropenia and thrombocytopenia.[16][17] For this compound, in combination with chemotherapy, the safety profile has been reported as manageable, with adverse events being consistent with those expected from the chemotherapy backbone.[12][18] In the case of Volasertib, a Phase 3 trial in AML was halted due to a higher incidence of fatal infections in the treatment arm, highlighting a significant safety concern in that patient population.[6]
Conclusion
This compound and Volasertib are both potent inhibitors of PLK1 with demonstrated anti-cancer activity. This compound's higher selectivity for PLK1 may offer a more favorable safety profile, a notion supported by the manageable toxicities observed in its clinical trials to date. Volasertib has shown efficacy in some settings but has also faced challenges, including a failed Phase 3 trial in AML due to increased toxicity.
The choice between these two agents for future research and development will likely depend on the specific cancer type, the therapeutic window, and the potential for combination with other anti-cancer therapies. The ongoing clinical evaluation of this compound, particularly in KRAS-mutated colorectal cancer, will be crucial in defining its role in the oncology treatment landscape. For researchers, the distinct selectivity profiles of these two molecules provide valuable tools to probe the specific roles of PLK1 versus the broader PLK family in cancer biology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Polo-like kinase 1 inhibitor this compound represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adjunctive Volasertib in Patients With Acute Myeloid Leukemia not Eligible for Standard Induction Therapy: A Randomized, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor Volasertib (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Cardiff Oncology Announces Positive Initial Data from First-line RAS-mutated mCRC Clinical Trial - Cardiff Oncology, Inc. [investors.cardiffoncology.com]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. Volasertib for Treatment of Acute Myeloid Leukaemia (AML) - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Volasertib - Wikipedia [en.wikipedia.org]
- 18. cancernetwork.com [cancernetwork.com]
Onvansertib in Venetoclax-Refractory Hematological Malignancies: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to venetoclax, a BCL-2 inhibitor, presents a significant clinical challenge in the management of hematological malignancies, particularly Acute Myeloid Leukemia (AML). This guide provides a comparative analysis of the efficacy of onvansertib, a first-in-class PLK1 inhibitor, in patients who have failed prior venetoclax therapy, alongside alternative therapeutic strategies. The information is compiled from preclinical studies and clinical trial data to aid in research and development efforts.
Introduction to this compound and Venetoclax Resistance
Venetoclax has transformed the treatment landscape for AML, especially in older patients unfit for intensive chemotherapy. However, resistance, often mediated by the upregulation of other anti-apoptotic proteins like MCL-1 and BCL-XL, is a common occurrence. This compound, a selective inhibitor of Polo-like Kinase 1 (PLK1), a key regulator of mitosis, offers a novel mechanistic approach to overcoming this resistance. By inducing G2-M phase cell cycle arrest and subsequent apoptosis, this compound targets a pathway distinct from the BCL-2 family of proteins.
Efficacy of this compound in Venetoclax-Refractory AML
Preclinical data has demonstrated the potential of this compound in venetoclax-resistant settings. In vitro and in vivo models of venetoclax-resistant AML have shown that this compound, as a single agent, can inhibit tumor growth.[1] Furthermore, a synergistic effect has been observed when this compound is combined with venetoclax in these resistant models, suggesting a potential to resensitize cells to BCL-2 inhibition.[1]
Clinical evidence for this compound in this specific patient population is emerging from the Phase 1b/2 clinical trial (NCT03303339). This multicenter, open-label study is evaluating this compound in combination with decitabine in patients with relapsed or refractory AML, including a cohort of patients who have previously failed venetoclax-based therapy.[1][2]
Table 1: Clinical Trial Data for this compound in Relapsed/Refractory AML
| Clinical Trial | Treatment Arm | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR/CRi) |
| NCT03303339 (Phase 1b/2) | This compound + Decitabine | Relapsed/Refractory AML | Not explicitly reported for the venetoclax-refractory subgroup | 20% (9/45 patients) in the overall R/R AML population |
CRi: Complete Remission with incomplete hematologic recovery. Data for the specific venetoclax-refractory subgroup has not been separately published in detail.
Alternative Therapeutic Strategies for Venetoclax-Refractory AML
Several alternative targeted and combination therapies are being investigated for patients who have failed venetoclax. These approaches often target other known drivers of AML or pathways that are not dependent on BCL-2.
Table 2: Efficacy of Alternative Therapies in Venetoclax-Refractory or Relapsed/Refractory AML
| Therapy | Target | Patient Population | Overall Response Rate (ORR) / Modified Composite Response Rate (mCRc) | Complete Remission (CR/CRc) | Median Overall Survival (OS) |
| Gilteritinib + Venetoclax | FLT3, BCL-2 | FLT3-mutated R/R AML | 75% (mCRc) | 18% (CR) | 10.0 months |
| Gilteritinib + Venetoclax | FLT3, BCL-2 | FLT3-mutated R/R AML with prior venetoclax | 60% (mCRc) | Not specified | 6.7 months |
| Enasidenib + Venetoclax | IDH2, BCL-2 | IDH2-mutated R/R AML | 62% | 50% (CR) | Not Reached (at 20.2 months follow-up) |
| Ivosidenib + Venetoclax ± Azacitidine | IDH1, BCL-2 | IDH1-mutated R/R AML | 89% | 75% (CRc) | 9.7 months |
| Cladribine + Low-Dose Cytarabine + Venetoclax | DNA synthesis, BCL-2 | Heavily pre-treated R/R AML (many with prior venetoclax) | 36.6% (CRc) | Not specified | 56 days (median) |
mCRc: Modified Composite Response Rate (CR + CRi + CR with incomplete platelet recovery + Morphologic Leukemia-Free State). R/R: Relapsed/Refractory. CRc: Composite Complete Remission (CR + CRi).
Experimental Protocols
This compound Clinical Trial (NCT03303339)
-
Study Design: A Phase 1b/2, multicenter, open-label, dose-escalation and expansion study.[3][4][5]
-
Patient Population: Adult patients with relapsed or refractory AML, including those who have failed prior venetoclax-containing regimens.[1]
-
Treatment Regimen:
-
Primary Endpoints:
-
Phase 1b: To determine the maximum tolerated dose (MTD) and RP2D of this compound in combination with decitabine.[3]
-
Phase 2: To evaluate the safety and efficacy (CR/CRi rate) of the combination.
-
-
Key Inclusion Criteria: Confirmed diagnosis of AML, relapsed or refractory to at least one prior therapy.[1]
-
Key Exclusion Criteria: Specific exclusion criteria are detailed in the full trial protocol.
Signaling Pathways and Experimental Workflows
Mechanism of Action: this compound vs. Venetoclax
The following diagram illustrates the distinct mechanisms of action of this compound and venetoclax, providing a rationale for the use of this compound in venetoclax-resistant disease.
Caption: Mechanisms of this compound and Venetoclax.
Experimental Workflow for a Phase 1b/2 Clinical Trial
The following diagram outlines a typical workflow for a Phase 1b/2 clinical trial, such as the NCT03303339 study for this compound.
Caption: Phase 1b/2 Clinical Trial Workflow.
Conclusion
This compound demonstrates a promising preclinical rationale for activity in venetoclax-resistant AML. Early clinical data from the NCT03303339 trial in a broader relapsed/refractory AML population are encouraging, though specific efficacy data in the venetoclax-failure subgroup remains to be fully elucidated. In comparison, alternative strategies targeting specific mutations such as FLT3, IDH1, and IDH2 in combination with venetoclax have shown high response rates in the relapsed/refractory setting, including in patients with prior venetoclax exposure. The choice of therapy for venetoclax-refractory patients will likely be guided by the patient's mutational profile and prior treatment history. Further data from the this compound Phase 2 trial are eagerly awaited to clarify its role in this challenging patient population.
References
- 1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 2. This compound in Combination With Either Low-dose Cytarabine or Decitabine in Adult Patients With Acute Myeloid Leukemia (AML) [clin.larvol.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Clinical Trial: NCT03303339 - My Cancer Genome [mycancergenome.org]
- 5. aacrjournals.org [aacrjournals.org]
Comparative analysis of Onvansertib's effect on different KRAS mutation subtypes
A deep dive into the clinical and preclinical data of the PLK1 inhibitor, Onvansertib, reveals a broad efficacy against various KRAS mutations, positioning it as a potential pan-KRAS targeted therapy. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a first-in-class, third-generation oral and highly-selective Polo-like Kinase 1 (PLK1) inhibitor, has demonstrated significant promise in treating KRAS-mutated cancers, particularly metastatic colorectal cancer (mCRC).[1] Unlike therapies that target specific KRAS mutations, this compound's mechanism of action, which involves inducing mitotic arrest and apoptosis in cancer cells, appears to be effective across a spectrum of KRAS subtypes.[1][2] This is attributed to the synthetic lethality between PLK1 inhibition and KRAS mutations, where cancer cells with a KRAS mutation are more dependent on PLK1 for survival.[3][4]
Clinical Efficacy in KRAS-Mutated Metastatic Colorectal Cancer
Clinical trials have primarily evaluated this compound in combination with the standard-of-care regimen FOLFIRI (irinotecan, 5-fluorouracil, and leucovorin) and bevacizumab. The data consistently shows a significant improvement in objective response rates (ORR) compared to historical and concurrent controls.
A key finding from a phase II trial is the differential efficacy based on prior bevacizumab exposure. In bevacizumab-naïve patients, the combination of this compound with FOLFIRI and bevacizumab demonstrated a remarkable 76.9% ORR.[5][6][7] This is substantially higher than the 10.0% ORR observed in patients who had previously been treated with bevacizumab.[5][6][7] The overall ORR in the second-line setting for all patients treated with the combination was 26.4%.[5][6]
In the first-line setting for KRAS-mutated mCRC, a randomized phase 2 trial showed a dose-dependent increase in ORR when this compound was added to standard-of-care chemotherapy.[2] The 30 mg dose of this compound combined with standard of care achieved a 64% ORR, compared to 33% in the control arm receiving only standard of care.[2][8]
Quantitative Clinical Data Summary
| Clinical Setting | Treatment Arm | Objective Response Rate (ORR) | Patient Subgroup |
| First-Line mCRC | 30mg this compound + SoC | 64% (7/11) | KRAS or NRAS mutated |
| 20mg this compound + SoC | 50% (5/10) | KRAS or NRAS mutated | |
| SoC Alone (Control) | 33% (3/9) | KRAS or NRAS mutated | |
| Second-Line mCRC | This compound + FOLFIRI/Bevacizumab | 76.9% | Bevacizumab-naïve |
| This compound + FOLFIRI/Bevacizumab | 10.0% | Bevacizumab-exposed | |
| This compound + FOLFIRI/Bevacizumab | 26.4% (14/53) | Overall Population | |
| Historical Control (SoC alone) | 5-13% | N/A |
SoC: Standard of Care (FOLFIRI or FOLFOX + Bevacizumab)
Broad Activity Across KRAS Subtypes
A significant advantage of this compound is its demonstrated efficacy across a range of KRAS mutation subtypes. Clinical responses, including partial responses and stable disease, have been observed in patients with KRAS G12D, G12V, and G13D mutations, which are among the most common in colorectal cancer.[4] Furthermore, data from an expanded access program showed tumor shrinkage in patients with five different KRAS subtypes: G12A, G12C, G12V, G13D, and A146T.[3] This broad activity supports the characterization of this compound as a pan-KRAS inhibitor.[1]
A key biomarker for response to this compound treatment is the change in circulating tumor DNA (ctDNA) of the specific KRAS mutation.[9] Studies have shown that a significant decrease in the mutant allele frequency of KRAS after the first cycle of treatment is predictive of subsequent tumor regression.[3][4][9]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
Caption: this compound inhibits PLK1, a key regulator of mitosis, leading to mitotic arrest and apoptosis in cancer cells. This is particularly effective in KRAS-mutant tumors which are highly dependent on PLK1.
Clinical Trial Workflow
Caption: A typical randomized clinical trial design for evaluating this compound in combination with standard of care (SoC) against SoC alone in patients with KRAS-mutated mCRC.
Experimental Protocols
Preclinical In Vitro Studies
Preclinical evaluation of this compound has been conducted on various human KRAS-mutant colorectal cancer cell lines.
-
Cell Lines: Studies have utilized isogenic DLD1 cells with KRAS G13D mutation and their KRAS wild-type counterparts to compare sensitivity to this compound.[2][10] Other cell lines used in preclinical models include HCT116 (KRAS G13D).[4]
-
Methodology for Viability Assays:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Varying concentrations of this compound are added to the wells.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from dose-response curves.
-
-
Key Findings: Preclinical models have shown that this compound has superior activity in KRAS-mutant colorectal cancer cells compared to their KRAS wild-type counterparts.[1][11]
Preclinical In Vivo Studies
-
Animal Models: Xenograft models are established by subcutaneously implanting human KRAS-mutant colorectal cancer cells (e.g., HCT-116) into immunocompromised mice.[4][11]
-
Methodology for Xenograft Studies:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Treatment groups may receive this compound as a single agent, chemotherapy (e.g., irinotecan) alone, or a combination of both.
-
The control group typically receives a vehicle solution.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).
-
-
Key Findings: In vivo studies have demonstrated that this compound has potent antitumor activity as a single agent and acts synergistically with irinotecan in KRAS-mutant xenograft models.[1][11]
Clinical Trial Protocols
The clinical evaluation of this compound has been primarily through Phase 1b/2 trials.
-
Study Design: These are typically multi-center, open-label trials.[3] The Phase 1b portion focuses on dose escalation to determine the recommended Phase 2 dose (RP2D), while the Phase 2 portion evaluates the efficacy and safety of the combination therapy at the RP2D.[3][4][11]
-
Patient Population: Eligible patients generally have histologically confirmed metastatic and unresectable colorectal cancer with a documented KRAS mutation and have failed prior lines of therapy.[3][12]
-
Treatment Regimen (Example from NCT03829410):
-
This compound: Administered orally at doses of 12, 15, or 18 mg/m² on days 1-5 and 15-19 of a 28-day cycle.[6] The RP2D was established at 15 mg/m².[1][11]
-
FOLFIRI: Irinotecan (180 mg/m²), leucovorin (400 mg/m²), and 5-fluorouracil (400 mg/m² bolus followed by 2400 mg/m² infusion) administered on days 1 and 15 of a 28-day cycle.[6]
-
Bevacizumab: 5 mg/kg administered on days 1 and 15 of a 28-day cycle.[6]
-
-
Efficacy Assessment: The primary endpoint is typically the Objective Response Rate (ORR) according to RECIST v1.1 criteria.[5] Secondary endpoints often include Progression-Free Survival (PFS), Duration of Response (DOR), and safety.[5]
Comparison with Alternatives
The primary alternative for patients with KRAS-mutated mCRC in the second-line setting is standard-of-care chemotherapy, with or without bevacizumab. As the data tables illustrate, the combination of this compound with FOLFIRI and bevacizumab leads to a substantially higher ORR than what has been historically observed with standard of care alone (26.4% vs. 5-13%).[13] In the first-line setting, the addition of this compound also significantly boosts the response rate (up to 64% vs. 33%).[2][8]
While direct KRAS inhibitors like Sotorasib and Adagrasib have shown activity against the specific KRAS G12C mutation, they have had limited success in colorectal cancer as monotherapies.[7] this compound's broader activity across multiple KRAS subtypes, including those for which no targeted therapy exists, represents a significant potential advantage.
Conclusion
This compound, through its mechanism of PLK1 inhibition, demonstrates a promising pan-KRAS activity. The clinical data in metastatic colorectal cancer, particularly in combination with standard-of-care chemotherapy, shows a significant improvement in objective response rates compared to current treatment options. The efficacy observed across a range of KRAS mutation subtypes, including G12D, G12V, G13D, and G12C, positions this compound as a potentially valuable therapeutic agent for a large population of patients with KRAS-mutated cancers who currently have limited targeted treatment options. The ongoing and future clinical trials will be crucial in further defining its role in the treatment landscape.
References
- 1. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Cardiff Oncology Presents Data that Continues to Demonstrate the Clinical Benefit of this compound in KRAS-Mutated mCRC and Initial Findings from its Expanded Access Program [prnewswire.com]
- 4. onclive.com [onclive.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. This compound With Chemotherapy and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer - The ASCO Post [ascopost.com]
- 7. ascopubs.org [ascopubs.org]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. This compound Trial in KRAS-Mutated Colorectal Cancer Demonstrates Consistent Tumor Regression Across KRAS Mutation Subtypes and Durable Response [prnewswire.com]
- 10. This compound in Combination With FOLFIRI and Bevacizumab for Second Line Treatment of Metastatic Colorectal Cancer Patients With a KRAS Mutation [clin.larvol.com]
- 11. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. This compound Trial in KRAS-Mutated Colorectal Cancer Demonstrates Consistent Tumor Regression Across KRAS Mutation Subtypes and Durable Response - BioSpace [biospace.com]
Onvansertib's Clinical Edge in Metastatic Colorectal Cancer: A Comparative Analysis
New Rochelle, NY, November 20, 2025 – For researchers and drug development professionals navigating the complex landscape of metastatic colorectal cancer (mCRC) therapies, the investigational drug Onvansertib is demonstrating significant clinical benefit, particularly in patients with KRAS-mutated tumors. This guide provides a detailed comparison of this compound's performance against historical response rates of standard-of-care treatments, supported by experimental data and protocols from recent clinical trials.
This compound, a first-in-class, oral, and highly selective Polo-like kinase 1 (PLK1) inhibitor, is being evaluated in combination with standard chemotherapy regimens.[1][2][3] The therapeutic strategy is grounded in the discovery of a synthetic lethal interaction between PLK1 inhibition and KRAS-mutated cancer cells, a common mutation in mCRC that confers resistance to standard therapies.[2][4][5]
Comparative Efficacy: this compound vs. Historical Controls
Clinical trial data for this compound, when added to standard-of-care (SoC) chemotherapy and bevacizumab, shows a marked improvement in objective response rates (ORR) compared to historical data for SoC alone in both first- and second-line treatment settings for KRAS-mutated mCRC.
| Treatment Setting | Regimen | Patient Population | Objective Response Rate (ORR) | Source(s) |
| First-Line | This compound (30mg) + SoC (FOLFIRI/FOLFOX + Bevacizumab) | KRAS/NRAS-mutated mCRC | 49% - 64% | [1][6][7][8] |
| First-Line | SoC (FOLFIRI/FOLFOX + Bevacizumab) - Control Arm | KRAS/NRAS-mutated mCRC | 30% - 33% | [1][6][7] |
| First-Line | Historical SoC (FOLFOX-based) | KRAS-mutated mCRC | ~40% | [9] |
| First-Line | Historical SoC (Irinotecan-based doublet) | KRAS-mutated mCRC | ~35% | [10] |
| Second-Line | This compound + FOLFIRI + Bevacizumab | KRAS-mutated mCRC (Bevacizumab-naïve) | 76.9% | [2] |
| Second-Line | This compound + FOLFIRI + Bevacizumab | KRAS-mutated mCRC (Overall population) | 26.4% - 44% | [2][11][12] |
| Second-Line | Historical SoC (FOLFIRI + Bevacizumab) | mCRC | 5% - 13% | [5][13] |
Note: Variations in reported ORRs for the this compound first-line trial may be due to different data cutoff dates and patient cohort sizes in preliminary reports.[1][6]
Signaling Pathway and Mechanism of Action
This compound targets Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a key regulator of the cell cycle, particularly during mitosis.[3][4][5] In KRAS-mutant cancer cells, there is a heightened reliance on PLK1 for cell division. Inhibiting PLK1 with this compound in these cells induces mitotic arrest, leading to programmed cell death (apoptosis). This "synthetic lethality" provides a targeted approach for a patient population with limited effective treatment options.[2][14][15]
References
- 1. targetedonc.com [targetedonc.com]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLK1 and its role in the evolving landscape of KRAS-mutated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase Ib/II study of the polo-like kinase 1 (PLK1) inhibitor, this compound, in combination with FOLFIRI and bevacizumab for second-line treatment of patients with KRAS-mutated metastatic colorectal cancer (mCRC). - ASCO [asco.org]
- 6. onclive.com [onclive.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Cardiff Oncology Reports Promising Results from Phase 2 Trial of this compound in RAS-Mutated Metastatic Colorectal Cancer [quiverquant.com]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Cardiff Oncology Data Continues to Demonstrate Efficacy of this compound in Patients with KRAS-Mutated Metastatic Colorectal Cancer Presented at ASCO [prnewswire.com]
- 12. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Synthetic Lethal Vulnerabilities in KRAS-Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
Onvansertib's Kinase Specificity: A Comparative Analysis for Drug Development Professionals
A deep dive into the selectivity profile of Onvansertib (NMS-1286937), a potent and selective inhibitor of Polo-like Kinase 1 (PLK1), reveals a significant therapeutic window over other kinases. This guide provides a comparative assessment of its specificity, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of oncology.
This compound is an orally bioavailable, ATP-competitive inhibitor of PLK1, a serine/threonine kinase that plays a critical role in mitotic progression.[1] Overexpression of PLK1 is a hallmark of numerous cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[2] The efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. High specificity for the target kinase minimizes off-target effects, thereby reducing toxicity and enhancing the therapeutic index.
Quantitative Assessment of this compound's Kinase Specificity
The inhibitory activity of this compound against PLK1 and a panel of other kinases has been quantified using in vitro kinase assays to determine the half-maximal inhibitory concentration (IC50). The data clearly demonstrates this compound's high potency and selectivity for PLK1.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PLK1 |
| PLK1 | 2 | - |
| FLT3 | 510 | 255-fold |
| MELK | 744 | 372-fold |
| CK2 | 826 | 413-fold |
| PLK2 | >10,000 | >5,000-fold |
| PLK3 | >10,000 | >5,000-fold |
*Note: In one study, this compound at a concentration of 10 µM showed only marginal inhibition of PLK2 (48%) and PLK3 (40%).[3] Another source indicates the IC50 for PLK2 and PLK3 is over 5,000-fold higher than for PLK1.[4] This high degree of selectivity is crucial for minimizing side effects associated with the inhibition of other polo-like kinase family members.
PLK1 Signaling Pathway and the Role of this compound
PLK1 is a master regulator of the M phase of the cell cycle. Its activity is essential for several key mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][5] this compound, by competitively inhibiting the ATP-binding site of PLK1, disrupts these processes, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1]
Experimental Protocols
The determination of this compound's kinase specificity relies on robust in vitro kinase assays. Below is a detailed methodology representative of the protocols used to generate the IC50 data.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a panel of protein kinases.
Materials:
-
Recombinant human kinases (PLK1, PLK2, PLK3, FLT3, MELK, CK2, etc.)
-
Specific peptide or protein substrates for each kinase
-
This compound (serially diluted in DMSO)
-
[γ-³³P]ATP or unlabeled ATP (for non-radioactive assays)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
96-well or 384-well assay plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar for non-radioactive detection
-
Scintillation counter or microplate reader (luminescence/fluorescence)
Procedure (Radiometric Assay):
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide range of concentrations.
-
Assay Plate Setup: Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Enzyme Addition: Add the kinase reaction mixture to each well of the assay plate.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Signal Detection: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³³P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
Correlating ctDNA decrease with clinical response to Onvansertib
A guide for researchers and drug development professionals on the correlation between circulating tumor DNA (ctDNA) and clinical response to the PLK1 inhibitor, Onvansertib, in acute myeloid leukemia and metastatic colorectal cancer.
This guide provides an objective comparison of this compound's performance, supported by experimental data from clinical trials. It highlights the utility of circulating tumor DNA (ctDNA) as a predictive biomarker for treatment response. Detailed methodologies for key experiments are provided to enable replication and further investigation.
Correlation of ctDNA Decrease with Clinical Response
Recent clinical trials have demonstrated a strong correlation between a decrease in ctDNA levels and positive clinical outcomes in patients treated with this compound, both in hematological malignancies and solid tumors. This suggests that ctDNA can serve as an early and non-invasive biomarker to predict and monitor therapeutic response.
Acute Myeloid Leukemia (AML)
In a Phase Ib/II study of this compound in combination with decitabine for relapsed or refractory AML, a significant association was observed between a reduction in mutant ctDNA and clinical response.[1][2][3][4] Notably, 100% of patients who achieved a complete remission or complete remission with incomplete hematologic recovery (CR/CRi) showed a decrease in mutant ctDNA after the first cycle of treatment. In contrast, only 13% of non-responders exhibited a similar decrease.[4] This early dynamic in ctDNA levels was found to be a powerful predictor of clinical response.[1][2][3][4]
KRAS-Mutant Metastatic Colorectal Cancer (mCRC)
A similar correlation has been established in patients with KRAS-mutant metastatic colorectal cancer. In a Phase II trial, this compound combined with FOLFIRI and bevacizumab demonstrated promising clinical activity, with early ctDNA dynamics being predictive of treatment efficacy.[5][6][7][8] Patients who achieved a complete or partial response had a significantly greater decrease in KRAS-mutant ctDNA compared to those with stable or progressive disease.[5] Specifically, a decrease of ≥90% in KRAS-mutant ctDNA after one cycle was strongly associated with a higher objective response rate (ORR) and longer progression-free survival (PFS).[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials investigating this compound, showcasing the correlation between ctDNA dynamics and clinical response.
Table 1: this compound in Relapsed/Refractory Acute Myeloid Leukemia (AML)
| Patient Cohort | ctDNA Dynamics | Clinical Response (CR/CRi) | Reference |
| Responders | Decrease in mutant ctDNA after 1 cycle | 7 of 7 (100%) | [4] |
| Non-responders | Decrease in mutant ctDNA after 1 cycle | 2 of 15 (13%) | [4] |
Table 2: this compound in Second-Line KRAS-Mutant Metastatic Colorectal Cancer (mCRC)
| Patient Cohort | ctDNA Dynamics (after 1 cycle) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| ≥90% decrease in KRAS-mutant ctDNA | 55.0% | 12.6 months | [5] | |
| <90% reduction in KRAS-mutant ctDNA | 3.7% | 5.8 months | [5] | |
| Bevacizumab-naïve patients | - | 76.9% | 14.9 months | [8] |
| Patients with prior bevacizumab | - | 10.0% | 6.6 months | [8] |
Comparison with Alternatives
Standard of Care in Second-Line KRAS-Mutant mCRC
The standard of care for second-line treatment of KRAS-mutant mCRC typically involves chemotherapy regimens like FOLFIRI or FOLFOX, often with the addition of a VEGF inhibitor like bevacizumab.[9] More recently, targeted therapies such as sotorasib for KRAS G12C mutations have been approved.[10][11][12] The combination of this compound with FOLFIRI and bevacizumab has shown a promising ORR, particularly in bevacizumab-naïve patients (76.9%), which compares favorably to the historically modest outcomes with standard chemotherapy in this setting.[5][8]
Biomarkers in AML
In AML, response to treatment is traditionally monitored through bone marrow biopsies and peripheral blood counts. While molecular markers like NPM1 mutations are used for risk stratification and monitoring minimal residual disease (MRD), ctDNA offers a less invasive and potentially more dynamic tool for assessing treatment response.[13][14][15][16] The high predictive value of early ctDNA changes for clinical response to this compound highlights its potential as a superior real-time biomarker.[4]
Experimental Protocols
ctDNA Analysis in KRAS-Mutant mCRC (ddPCR)
-
Blood Collection: Whole blood is collected in specialized tubes (e.g., Streck Cell-Free DNA BCT) to stabilize cfDNA.
-
Plasma Separation: Plasma is separated from whole blood by centrifugation within a specified timeframe to prevent contamination with genomic DNA from blood cells.
-
cfDNA Extraction: Cell-free DNA is extracted from plasma using a commercially available kit (e.g., QIAamp Circulating Nucleic Acid Kit).
-
Droplet Digital PCR (ddPCR):
-
The ddPCR reaction mixture is prepared containing ddPCR Supermix, primers and probes specific for the KRAS mutation of interest (e.g., G12V) and wild-type KRAS, and the extracted cfDNA.[17]
-
Droplets are generated using a droplet generator.
-
PCR amplification is performed on a thermal cycler.
-
The droplets are then read by a droplet reader to quantify the number of mutant and wild-type DNA molecules.
-
-
Data Analysis: The mutant allele frequency (MAF) is calculated as the ratio of mutant DNA copies to the total number of DNA copies. A decrease in MAF over the course of treatment is indicative of a response.
ctDNA Analysis in AML (Targeted NGS)
-
Blood and Bone Marrow Collection: Peripheral blood and bone marrow aspirates are collected at baseline and at specified time points during treatment.
-
DNA Extraction: DNA is extracted from plasma (for ctDNA), peripheral blood mononuclear cells (PBMCs), and bone marrow mononuclear cells (BMMCs).
-
Library Preparation and Target Enrichment:
-
DNA is fragmented, and adapters are ligated to the ends.
-
A panel of genes frequently mutated in AML is used for target enrichment, typically through hybrid capture-based methods.
-
-
Next-Generation Sequencing (NGS): The enriched libraries are sequenced on an NGS platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Sequencing reads are aligned to the human reference genome.
-
Variant calling is performed to identify somatic mutations.
-
The variant allele frequency (VAF) of each mutation is determined.
-
-
Monitoring: Changes in the VAF of driver mutations are tracked over time to assess treatment response. A significant decrease or clearance of a mutation in the ctDNA is associated with a positive clinical response.
Clinical Response Assessment (RECIST 1.1)
For solid tumors like mCRC, clinical response is typically assessed using the Response Evaluation Criteria in Solid Tumors (RECIST), version 1.1.[18][19][20][21][22]
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
Visualizations
Caption: this compound inhibits PLK1, a key regulator of mitosis.
Caption: General workflow for ctDNA analysis from blood sample to clinical interpretation.
Caption: Logical relationship between this compound treatment, ctDNA dynamics, and clinical outcome.
References
- 1. A Phase Ib Study of this compound, a Novel Oral PLK1 Inhibitor, in Combination Therapy for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cardiff Oncology Presents Data at ASH Demonstrating the Safety and Anti-Leukemic Activity of this compound in Patients with Relapsed/Refractory AML [prnewswire.com]
- 5. ascopubs.org [ascopubs.org]
- 6. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound With Chemotherapy and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer - The ASCO Post [ascopost.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. The Therapeutic Landscape for KRAS-Mutated Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. For Colon Cancer That No Longer Responds to Treatment, A New Drug Combination Offers Hope - BioSpace [biospace.com]
- 11. clinicallab.com [clinicallab.com]
- 12. Treatment for KRAS G12C-mutated metastatic CRC approved by FDA | Colorectal Cancer Alliance [colorectalcancer.org]
- 13. Role of Biomarkers in the Management of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Therapeutic biomarkers in acute myeloid leukemia: functional and genomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. mdpi.com [mdpi.com]
- 18. project.eortc.org [project.eortc.org]
- 19. RECIST 1.1 Criteria Toolkit: A Resource for Success in Clinical Trials with Solid Tumor Evaluation Requirements - NRG Oncology [nrgoncology.org]
- 20. radiopaedia.org [radiopaedia.org]
- 21. swog.org [swog.org]
- 22. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Onvansertib in Combination with FOLFIRI and Bevacizumab Demonstrates Higher Objective Response Rates Compared to FOLFIRI and Bevacizumab Alone in Metastatic Colorectal Cancer
For researchers, scientists, and drug development professionals, a comprehensive analysis of recent clinical trial data reveals the promising efficacy of onvansertib when added to the standard-of-care regimen of FOLFIRI (irinotecan, leucovorin, and fluorouracil) and bevacizumab for the treatment of metastatic colorectal cancer (mCRC), particularly in patients with KRAS mutations. The addition of this compound, a selective PLK1 inhibitor, has been shown to significantly improve the objective response rate (ORR) compared to the FOLFIRI and bevacizumab combination alone. This guide provides a detailed comparison of the performance of these treatment regimens, supported by experimental data and methodologies from key clinical trials.
Comparative Efficacy: Objective Response Rates
The objective response rate, a key metric in oncology trials representing the proportion of patients with tumor size reduction of a predefined amount and for a minimum time period, is significantly higher in patients receiving this compound in combination with FOLFIRI and bevacizumab.
A phase 2 clinical trial (NCT05593328) evaluating this compound in the first-line treatment of KRAS- or NRAS-mutated mCRC showed a notable dose-dependent increase in ORR.[1] Patients receiving this compound with standard-of-care chemotherapy (FOLFIRI or FOLFOX plus bevacizumab) had an overall response rate of 57%, which is substantially higher than the 33% ORR observed in the control arm receiving standard of care alone.[1] The 30 mg dose of this compound achieved an even more impressive ORR of 64%.[1]
In the second-line setting for KRAS-mutant mCRC, a phase 2 trial of this compound with FOLFIRI and bevacizumab reported an ORR of 26.4%.[2][3][4] A post hoc analysis of this study revealed a striking difference in efficacy based on prior bevacizumab exposure. Bevacizumab-naïve patients (n=13) exhibited a remarkable ORR of 76.9%, in stark contrast to the 10.0% ORR seen in patients who had previously received bevacizumab.[2][3][5] This suggests that this compound may be particularly effective in patients who have not developed resistance to anti-angiogenic therapy.
For comparison, historical data for FOLFIRI plus bevacizumab as a second-line treatment for mCRC shows an ORR of 17.1% in one study and 32% in another.[6][7] Another study reported an ORR of 23.5% for this regimen in the second-line setting.[8] A real-world study of second-line FOLFIRI plus bevacizumab in RAS-mutated advanced colorectal cancer showed an ORR of 14.6%.[9]
| Treatment Regimen | Patient Population | Setting | Objective Response Rate (ORR) | Source(s) |
| This compound (30 mg) + FOLFIRI/FOLFOX + Bevacizumab | First-line KRAS- or NRAS-mutated mCRC | First-line | 64% | [1] |
| This compound (20 mg) + FOLFIRI/FOLFOX + Bevacizumab | First-line KRAS- or NRAS-mutated mCRC | First-line | 50% | [1] |
| All this compound-treated patients | First-line KRAS- or NRAS-mutated mCRC | First-line | 57% | [1] |
| FOLFIRI/FOLFOX + Bevacizumab (Control) | First-line KRAS- or NRAS-mutated mCRC | First-line | 33% | [1] |
| This compound + FOLFIRI + Bevacizumab | Second-line KRAS-mutant mCRC (Bevacizumab-naïve) | Second-line | 76.9% | [2][3][5] |
| This compound + FOLFIRI + Bevacizumab | Second-line KRAS-mutant mCRC (Prior Bevacizumab) | Second-line | 10.0% | [2][3][5] |
| This compound + FOLFIRI + Bevacizumab (Overall) | Second-line KRAS-mutant mCRC | Second-line | 26.4% | [2][3][4] |
| FOLFIRI + Bevacizumab | Second-line mCRC | Second-line | 17.1% | [6] |
| FOLFIRI + Bevacizumab | Second-line mCRC | Second-line | 32% | [7] |
| FOLFIRI + Bevacizumab | Second-line mCRC refractory to oxaliplatin-based chemo | Second-line | 23.5% | [8] |
| FOLFIRI + Bevacizumab | Second-line RAS-mutated advanced CRC | Second-line | 14.6% | [9] |
Mechanism of Action: this compound
This compound is an orally bioavailable and highly selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1][10] Overexpression of PLK1 is common in various cancers and is associated with a poor prognosis.[10] By inhibiting PLK1, this compound disrupts mitosis, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[10][11] Furthermore, PLK1 is involved in DNA damage repair.[12] When combined with DNA-damaging chemotherapies like FOLFIRI, this compound is thought to enhance their efficacy by preventing cancer cells from repairing the induced damage.[12]
Caption: this compound's mechanism of action.
Experimental Protocols
The clinical trials evaluating this compound in combination with FOLFIRI and bevacizumab have well-defined protocols to ensure patient safety and the collection of robust data.
This compound Combination Therapy (Second-Line, NCT03829410):
This multicenter, open-label, single-arm phase 2 study enrolled patients with KRAS-mutant mCRC who had previously been treated with oxaliplatin and fluorouracil with or without bevacizumab.[3][4]
-
Treatment Regimen:
-
This compound was administered orally at a dose of 15 mg/m² once daily on days 1-5 and 15-19 of a 28-day cycle.[2][4][13]
-
FOLFIRI consisted of irinotecan (180 mg/m²), leucovorin (400 mg/m²), and a fluorouracil bolus (400 mg/m²) followed by a 46-hour infusion (2400 mg/m²).[2][13]
-
FOLFIRI and bevacizumab were administered on days 1 and 15 of each 28-day cycle.[4][13]
-
-
Primary Endpoint: The primary endpoint was the objective response rate (ORR).[3][4]
-
Secondary Endpoints: Secondary endpoints included progression-free survival (PFS), duration of response (DOR), and tolerability.[3][4]
This compound Combination Therapy (First-Line, NCT05593328):
This randomized phase 2 trial is evaluating this compound in combination with standard-of-care chemotherapy in patients with first-line KRAS- or NRAS-mutated mCRC.[1]
-
Treatment Arms:
-
Inclusion Criteria: Patients must have histologically confirmed metastatic colorectal cancer with a documented KRAS or NRAS mutation and have received no prior systemic therapy in the metastatic setting.[14]
FOLFIRI plus Bevacizumab Alone (Second-Line, AVASIRI trial):
This phase 2 study evaluated the efficacy and safety of FOLFIRI and bevacizumab as second-line chemotherapy.[7]
-
Treatment Regimen:
-
FOLFIRI with bevacizumab at a dose of 10 mg/kg was administered intravenously on day 1 of a 2-week cycle.[7]
-
-
Primary Endpoint: The primary endpoint was the response rate.[7]
Caption: Workflow for the NCT03829410 clinical trial.
References
- 1. targetedonc.com [targetedonc.com]
- 2. This compound With Chemotherapy and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer - The ASCO Post [ascopost.com]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound in Combination With Chemotherapy and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Single-Arm, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. [Second-line FOLFIRI plus bevacizumab for patients with metastatic colorectal cancer after resection of the primary lesion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II clinical trial of second-line FOLFIRI plus bevacizumab for patients with metastatic colorectal cancer: AVASIRI trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predictors of the efficacy of FOLFIRI plus bevacizumab as second-line treatment in metastatic colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Facebook [cancer.gov]
- 11. This compound - My Cancer Genome [mycancergenome.org]
- 12. cardiffoncology.com [cardiffoncology.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. uclahealth.org [uclahealth.org]
Onvansertib's Efficacy in Metastatic Colorectal Cancer: A Comparative Analysis of Bevacizumab-Naïve and Pre-Treated Patients
A notable difference in the clinical activity of onvansertib in combination with FOLFIRI and bevacizumab has been observed in patients with KRAS-mutated metastatic colorectal cancer (mCRC), with significantly greater efficacy seen in patients who have not been previously treated with bevacizumab. This guide provides a comprehensive comparison of this compound's performance in bevacizumab-naïve versus bevacizumab-pre-treated populations, supported by data from recent clinical trials.
This compound is an orally bioavailable, selective inhibitor of polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][2] Overexpression of PLK1 is common in various cancers and is associated with a poorer prognosis.[1] By inhibiting PLK1, this compound disrupts mitosis, leading to cell-cycle arrest and apoptosis in cancer cells.[1] Preclinical and clinical studies have explored its synergistic potential with chemotherapy and other targeted agents.
Comparative Efficacy Data
A significant disparity in treatment outcomes has been identified in a phase II study (NCT06106308) evaluating this compound in combination with FOLFIRI and bevacizumab for the second-line treatment of KRAS-mutated mCRC. The post hoc analysis of this study revealed that patients with no prior exposure to bevacizumab derived a markedly greater clinical benefit compared to those who had received prior bevacizumab therapy.[2][3][4]
| Efficacy Endpoint | Bevacizumab-Naïve Patients (n=13) | Bevacizumab Pre-Treated Patients (n=40) |
| Objective Response Rate (ORR) | 76.9% (95% CI, 46.2%-95.0%) | 10.0% (95% CI, 2.8%-23.7%) |
| Median Progression-Free Survival (PFS) | 14.9 months (95% CI, 13.5-not reached) | 6.6 months (95% CI, 5.6-9.8) |
| Median Duration of Response (DOR) | 11.7 months (95% CI, 9.4-not reached) | Not Reported |
| Disease Control Rate (DCR) | Not Reported | Not Reported |
| Data from a post hoc analysis of a multicenter, open-label, single-arm phase II trial (NCT06106308).[2][3][4] |
These findings were so significant that the study was terminated early, underscoring the potential of this combination therapy for the bevacizumab-naïve population.[2][3] The overall response rate for the entire patient cohort (n=53) in this study was 26.4%.[2][3][4]
Further supporting the efficacy in a bevacizumab-naïve population, the ongoing randomized phase 2 clinical trial, CRDF-004 (NCT05593328), is evaluating this compound in the first-line setting for KRAS- or NRAS-mutated mCRC.[5] In this trial, this compound is added to a standard-of-care backbone of FOLFIRI or FOLFOX with bevacizumab.[5] Preliminary results indicate a dose-dependent improvement in ORR with the addition of this compound compared to the standard of care alone.[5]
| Treatment Arm | Objective Response Rate (ORR) |
| This compound 30 mg + SOC | 64% (n=7/11) |
| This compound 20 mg + SOC | 50% (n=5/10) |
| Standard of Care (SOC) Alone | 33% (n=3/9) |
| Preliminary data from the CRDF-004 (NCT05593328) trial.[5] SOC (Standard of Care) consists of FOLFIRI or FOLFOX plus bevacizumab. |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the inhibition of PLK1, a serine/threonine kinase that plays a critical role in multiple stages of mitosis.[1][5] By inhibiting PLK1, this compound disrupts the formation of the mitotic spindle, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[1] There is also evidence to suggest a synthetic lethal interaction between PLK1 inhibition and KRAS mutations in colorectal cancer models.[2] Furthermore, preclinical studies have shown that this compound can inhibit the hypoxia pathway, suggesting a potential synergistic effect with anti-angiogenic agents like bevacizumab.[2][4]
Experimental Protocols
The clinical efficacy data presented is primarily from two key clinical trials: a phase Ib/II study (NCT03829410 / NCT06106308) and a phase II study (NCT05593328).
Phase Ib/II Study in Second-Line KRAS-Mutant mCRC (NCT03829410 / NCT06106308)
This multicenter, open-label, single-arm study enrolled patients with KRAS-mutated mCRC who had previously been treated with an oxaliplatin-based regimen, with or without bevacizumab.[2][4][6]
-
Treatment Regimen:
-
This compound: 15 mg/m² administered orally once daily on days 1-5 and 15-19 of a 28-day cycle.[2][4]
-
FOLFIRI: Irinotecan (180 mg/m² IV), leucovorin (400 mg/m² IV), and 5-fluorouracil (400 mg/m² IV bolus followed by a 2400 mg/m² 46-hour continuous IV infusion) administered on days 1 and 15 of each cycle.[2][7]
-
Bevacizumab: 5 mg/kg IV administered on days 1 and 15 of each cycle.[2][7]
-
-
Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DOR), and tolerability.[2][4]
Phase II Study in First-Line RAS-Mutated mCRC (CRDF-004 / NCT05593328)
This is a randomized, open-label study for patients with previously untreated KRAS or NRAS-mutated mCRC.[5][8]
-
Treatment Arms:
-
Primary Objective: To assess the efficacy of the two different doses of this compound in combination with SOC.[8]
Conclusion
The available clinical data strongly suggest that the efficacy of this compound in combination with FOLFIRI and bevacizumab is significantly influenced by prior bevacizumab treatment. In patients with KRAS-mutated mCRC who are bevacizumab-naïve, the addition of this compound to this regimen has demonstrated a remarkably high objective response rate and a substantial improvement in progression-free survival. These findings highlight a potentially crucial patient population for this therapeutic strategy. The ongoing first-line study will provide further clarity on the role of this compound in bevacizumab-naïve patients. The distinct outcomes between the two patient cohorts underscore the importance of considering prior therapies in the design and interpretation of clinical trials for targeted agents.
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. This compound in Combination With Chemotherapy and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Single-Arm, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Comparing the safety profiles of different Onvansertib dose cohorts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of different dose cohorts of Onvansertib, a selective Polo-like Kinase 1 (PLK1) inhibitor, based on findings from clinical trials. The data presented here is intended to inform researchers, scientists, and drug development professionals on the tolerability of this compound when used in combination with other therapies.
Overview of this compound and its Mechanism of Action
This compound is an orally administered small molecule that selectively inhibits PLK1, a key regulator of the cell cycle.[1] PLK1 is often overexpressed in cancer cells and plays a crucial role in mitotic progression. By inhibiting PLK1, this compound disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells.[1] This targeted approach has shown promise in preclinical models, particularly in combination with chemotherapy.
Clinical Trial Data on this compound Safety
The primary source of safety data for different this compound dose cohorts comes from a Phase Ib/II clinical trial (NCT03829410). This study evaluated this compound in combination with FOLFIRI and bevacizumab for the second-line treatment of patients with KRAS-mutated metastatic colorectal cancer (mCRC).[2][3] The Phase Ib portion of the trial employed a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[2] The dose cohorts evaluated were 12 mg/m², 15 mg/m², and 18 mg/m² of this compound administered on days 1-5 and 15-19 of a 28-day cycle.[2]
Dose-Limiting Toxicities (DLTs)
Dose-limiting toxicities are severe adverse events that prevent further dose escalation. In the Phase Ib trial of this compound, DLTs were observed at all three dose levels, with neutropenia being the most common. The 18 mg/m² dose was determined to have exceeded the MTD.[2][4]
| Dose Cohort | Number of Patients with DLTs | Type of DLT |
| 12 mg/m² | 1 | Grade 4 Febrile Neutropenia[2][4] |
| 15 mg/m² | 1 | Grade 4 Neutropenia[2] |
| 18 mg/m² | 3 | Grade 4 Neutropenia[2][4] |
| Table 1: Dose-Limiting Toxicities Observed in the Phase Ib Trial of this compound. |
Based on these findings, the RP2D for this compound in combination with FOLFIRI and bevacizumab was established at 15 mg/m².[2][3]
Common Treatment-Related Adverse Events (TRAEs)
Across all dose cohorts, the combination of this compound with FOLFIRI and bevacizumab was generally well-tolerated, with most adverse events being low-grade and manageable.[5] The most frequently reported treatment-emergent adverse events (TEAEs) are summarized below. While a detailed breakdown of the frequency of all AEs per dose cohort is not publicly available, the overall safety profile indicates that the addition of this compound to a standard chemotherapy regimen did not lead to a significant increase in toxicity.[6]
| Adverse Event | Grade 1-2 Frequency | Grade 3-4 Frequency |
| Fatigue | High | Low |
| Neutropenia | Moderate | Moderate to High |
| Nausea | High | Low |
| Diarrhea | High | Low |
| Abdominal Pain | Moderate | Low |
| Table 2: Common Treatment-Related Adverse Events (All Dose Cohorts Combined). |
Grade 3 or higher AEs were infrequent, with neutropenia being the most common.[6] In the overall study population, Grade 3/4 AEs occurred in a subset of patients, and these were generally manageable.[1][7]
Experimental Protocols
Phase Ib Dose-Escalation Study (NCT03829410)
Study Design: The Phase Ib portion of the study followed a standard 3+3 dose-escalation design.[2]
Patient Population: Patients with KRAS-mutated metastatic colorectal cancer who had progressed after first-line therapy were enrolled.[2]
Treatment Regimen:
-
This compound: Administered orally at doses of 12 mg/m², 15 mg/m², or 18 mg/m² on days 1-5 and 15-19 of a 28-day cycle.[2]
-
FOLFIRI and Bevacizumab: Administered at standard doses.[2]
Safety Assessment: The safety and tolerability of the combination were assessed by monitoring and grading adverse events according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).[8] Dose-limiting toxicities were evaluated during the first cycle of treatment to determine the MTD.[2]
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits PLK1, leading to mitotic arrest and apoptosis.
Experimental Workflow of the Phase Ib Dose-Escalation Study
Caption: Workflow of the 3+3 dose-escalation design for the this compound Phase Ib trial.
References
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. ascopubs.org [ascopubs.org]
- 6. targetedonc.com [targetedonc.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Onvansertib
For Immediate Implementation by Laboratory and Clinical Research Personnel
This document provides essential safety and logistical guidance for the proper disposal of Onvansertib, an investigational antineoplastic agent. Adherence to these procedures is critical to ensure the safety of personnel, prevent environmental contamination, and maintain regulatory compliance. As this compound is a potent, orally bioavailable inhibitor of polo-like kinase 1 (PLK1) with cytotoxic effects, all waste materials containing or potentially contaminated with this compound must be managed as hazardous waste.[1][2]
It is imperative that all personnel handling this compound consult their institution's Environmental Health and Safety (EHS) department and refer to the manufacturer-provided Safety Data Sheet (SDS) for specific institutional and local regulations before handling or disposal.[3]
Hazardous Waste Characterization
While a specific hazardous waste profile for this compound is not publicly available, its characteristics as an investigational cytotoxic drug necessitate its management as hazardous pharmaceutical waste. The following table summarizes the general characteristics of such waste.
| Waste Characteristic | Description | Regulatory Framework |
| Toxicity | As an antineoplastic agent, this compound is designed to disrupt mitosis and induce apoptosis in tumor cells, indicating inherent cytotoxicity.[1][2] | Resource Conservation and Recovery Act (RCRA) |
| Investigational Status | As an investigational new drug, its full toxicological profile is not yet completely understood, warranting precautionary handling as hazardous waste. | 21 CFR Part 312 |
| Chemotherapeutic Nature | This compound is used in combination with other chemotherapy agents, and waste from such treatments is typically managed as chemotherapy waste. | State and Local Regulations |
Experimental Protocols for Disposal
The following step-by-step protocol outlines the required procedures for the safe disposal of this compound and associated contaminated materials.
Personnel Protective Equipment (PPE) Requirements:
Before initiating any disposal procedures, all personnel must be equipped with the following PPE:
-
Two pairs of chemotherapy-tested gloves
-
Disposable gown
-
Eye protection (safety glasses or goggles)
-
Face shield (if there is a risk of splashing)
-
NIOSH-approved respirator (if handling powders or creating aerosols)
Disposal Workflow:
The disposal process for this compound waste should follow a clearly defined workflow to ensure safety and compliance.
Step-by-Step Disposal Procedure:
-
Segregation of Waste: At the point of generation, immediately segregate all materials contaminated with this compound from other waste streams. This includes, but is not limited to:
-
Unused or expired this compound tablets or capsules.
-
Empty or partially empty stock bottles.
-
Contaminated PPE (gloves, gowns, etc.).
-
Glassware, plasticware, and other lab supplies that have come into direct contact with the drug.
-
Contaminated cleaning materials (e.g., absorbent pads, wipes).
-
-
Primary Containment:
-
For solid waste (e.g., tablets, capsules, contaminated wipes), place it in a sealable plastic bag or other suitable primary container.
-
For sharps (e.g., needles, if any were used in preparation), they must be placed in a puncture-resistant sharps container specifically designated for chemotherapy waste.
-
-
Secondary Containment:
-
Place the sealed primary containers into a designated hazardous waste container. For bulk chemotherapy waste, this is typically a black RCRA-approved hazardous waste container.
-
Ensure the container is compatible with the waste type and is in good condition.
-
-
Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "this compound Waste," "Chemotherapy Waste").
-
The label must also include the accumulation start date (the date the first item of waste is placed in the container).
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or a central hazardous waste accumulation area.
-
This area must be secure and away from general laboratory traffic.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
-
Disposal must be carried out by a licensed hazardous waste vendor.
-
Complete all required waste manifest paperwork accurately and retain a copy for your records, as required by institutional and regulatory policies.
-
Decontamination of Surfaces and Equipment:
-
All surfaces and non-disposable equipment potentially contaminated with this compound must be decontaminated.
-
Use a two-step process of cleaning with a suitable detergent followed by disinfection with an appropriate agent.
-
All cleaning materials used in this process must be disposed of as hazardous waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Onvansertib
For Immediate Implementation: This document outlines the critical personal protective equipment (PPE), handling procedures, and disposal plans for Onvansertib, a potent and selective PLK1 inhibitor. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel. This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation, necessitating stringent safety protocols.[1]
Core Safety and Handling Summary
| Hazard Classification | Required Engineering Controls | Minimum Personal Protective Equipment (PPE) |
| Acute toxicity, oral (Category 4)[1] | Chemical fume hood or other approved ventilated enclosure[1] | Disposable nitrile gloves (double-gloving recommended) |
| Skin corrosion/irritation (Category 2)[1] | N/A | Protective laboratory coat |
| Serious eye damage/eye irritation (Category 2A)[1] | Eyewash station readily accessible[1] | Safety glasses with side shields or chemical splash goggles |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1] | N/A | Face shield (if splash hazard exists) |
Procedural Guidance for Handling this compound
1. Preparation and Engineering Controls:
-
All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood or other approved ventilated enclosure to prevent inhalation of dust or aerosols.[1]
-
Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[1]
2. Donning of Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of disposable nitrile gloves. Inspect the outer gloves for any signs of damage before beginning work.
-
Coat: A clean, buttoned laboratory coat must be worn to protect against skin contact.[1]
-
Eye Protection: At a minimum, safety glasses with side shields are required. If there is a risk of splashing, chemical splash goggles and a face shield must be worn.[1]
3. Handling and Experimental Work:
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the area where this compound is being handled.[1]
-
After handling, wash hands thoroughly with soap and water.[1]
4. Doffing of Personal Protective Equipment (PPE):
-
Remove PPE in the following order to prevent cross-contamination: outer gloves, face shield or goggles, laboratory coat, inner gloves.
-
Dispose of all disposable PPE as hazardous waste in accordance with institutional and local regulations.
5. Spill and Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
6. Disposal:
-
All waste materials contaminated with this compound, including disposable PPE, must be collected in a designated, sealed container.
-
Dispose of the waste in accordance with all local, state, and federal regulations for hazardous chemical waste.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
